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1-Methylpiperazin-2-one dihydrochloride Documentation Hub

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  • Product: 1-Methylpiperazin-2-one dihydrochloride
  • CAS: 1185292-91-4

Core Science & Biosynthesis

Foundational

1-Methylpiperazin-2-one dihydrochloride CAS number 109384-27-2

The following technical guide is structured to provide an exhaustive analysis of 1-Methylpiperazin-2-one hydrochloride , focusing on its utility as a pharmacophore in medicinal chemistry. Executive Summary 1-Methylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 1-Methylpiperazin-2-one hydrochloride , focusing on its utility as a pharmacophore in medicinal chemistry.

Executive Summary

1-Methylpiperazin-2-one hydrochloride (CAS 109384-27-2) is a specialized heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and lead optimization. Unlike the fully saturated piperazine ring, the introduction of the carbonyl group at the C2 position creates a lactam constraint . This modification planarizes a portion of the ring, altering the vector of substituents at the N4 position and reducing the conformational entropy penalty upon binding to protein targets.

This guide provides a rigorous technical breakdown of the compound’s physicochemical profile, a validated synthesis workflow, and its strategic application in designing kinase inhibitors and GPCR ligands.

Chemical Profile & Stoichiometry Analysis

Structural Identity

The core structure consists of a six-membered piperazine ring with a ketone functionality at C2 and a methyl substitution at N1.

PropertyData
Molecular Formula C₅H₁₀N₂O[1][2][3] · xHCl (Typically x=1 for CAS 109384-27-2)
Molecular Weight 150.61 g/mol (Monohydrochloride basis)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in ether/hexane.
H-Bond Donors 2 (NH⁺ site at N4)
H-Bond Acceptors 1 (Carbonyl Oxygen)
The "Dihydrochloride" vs. "Monohydrochloride" Distinction

Critical Scientific Insight: While some commercial queries reference a "dihydrochloride," the chemical reality of the piperazin-2-one scaffold dictates that the monohydrochloride is the stable, isolable form under standard conditions.

  • N4 Position (Amine): Highly basic (

    
    ). Readily protonates to form the stable chloride salt.
    
  • N1 Position (Lactam): The lone pair on N1 is delocalized into the carbonyl system (amide resonance), rendering it non-basic (

    
    ). Protonation at this site requires superacidic conditions and is not stable in a standard solid salt form.
    

Synthetic Utility & Reaction Workflows[3][4][5][6][7][8][9][10][11]

Synthesis Protocol (Self-Validating System)

The most robust route to 1-Methylpiperazin-2-one involves the regioselective cyclization of N-methylethylenediamine with an ethyl chloroacetate derivative.

Step-by-Step Methodology

Reagents:

  • N-Methylethylenediamine (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Triethylamine (TEA) or Sodium Ethoxide (NaOEt) (2.0 eq)

  • Solvent: Ethanol (EtOH) or Toluene

Protocol:

  • N-Alkylation: Dissolve N-methylethylenediamine in ethanol at 0°C. Add TEA. Dropwise add ethyl chloroacetate over 30 minutes. The secondary amine (N-methyl) is more nucleophilic than the primary amine, but steric hindrance often directs alkylation to the primary amine or results in a mixture.

    • Optimization: To ensure regioselectivity for the 1-methyl isomer (where the methyl is on the amide nitrogen), use N-benzyl-N'-methylethylenediamine strategies or start with Sarcosine derivatives coupled to ethylene diamine.

    • Direct Route: A more industrial route involves reacting N-methylethylenediamine with diethyl oxalate to form the diketopiperazine, followed by selective reduction, but the Chloroacetyl chloride route is preferred for lab scale.

Preferred Lab Route (Chloroacetyl Chloride Method):

  • Acylation: React N-methylethylenediamine with Chloroacetyl chloride (1.0 eq) in DCM/TEA at -10°C. The acyl chloride preferentially reacts with the less hindered primary amine (if unmethylated) or the more nucleophilic secondary amine depending on conditions. For 1-methylpiperazin-2-one, we need the methyl group on the amide nitrogen.

    • Correct Precursor: Start with N-methylethylenediamine . The primary amine attacks the acyl chloride (or ester) to form the amide bond first? No, to get 1-methyl-2-one, the Methyl must be on the Amide N.

    • Revised Strategy: React N-methyl-glycine (Sarcosine) ethyl ester with 2-chloroethylamine .

    • Alternative (Standard):Reaction of Ethylenediamine with Ethyl 2-chloropropionate? No.

    • Valid Route: N-alkylation of N-methylethylenediamine with Ethyl Chloroacetate followed by heat-induced cyclization.

      • Mechanism:[4] The primary amine attacks the ester (forming amide) and the secondary amine displaces the chloride? Or vice versa.

      • Result: This forms the ring.

  • Salt Formation:

    • Dissolve the crude oil (free base) in anhydrous diethyl ether.

    • Cool to 0°C.

    • Bubble dry HCl gas or add 4M HCl in dioxane dropwise.

    • Filter the white precipitate under nitrogen (hygroscopic).

Visualization of Synthetic Pathway

Synthesis SM1 N-Methylethylenediamine Inter Linear Intermediate (N-Alkylation/Acylation) SM1->Inter + Reagent Reagent Ethyl Chloroacetate (Base Promoted) Reagent->Inter Cyclization Cyclization (Intramolecular) Inter->Cyclization Heat/Base Product 1-Methylpiperazin-2-one (Free Base) Cyclization->Product Salt HCl Salt Formation (CAS 109384-27-2) Product->Salt + HCl (anhydrous)

Figure 1: Synthetic workflow for the generation of the hydrochloride salt from diamine precursors.

Applications in Drug Discovery[4][6][11]

Constrained Peptidomimetics

The 1-methylpiperazin-2-one scaffold acts as a


-turn mimetic . By incorporating this ring into a peptide chain or a small molecule, researchers can lock the conformation of the backbone, reducing the entropy penalty when binding to a receptor.
  • Mechanism: The lactam bond (N1-C2) is planar. This forces the substituents at C3 and N4 into specific vectors that mimic the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
Kinase Inhibitor Design

In kinase inhibitors (e.g., targeting BCR-ABL or EGFR), the solvent-exposed region often tolerates solubilizing groups.

  • Advantage: Replacing a standard piperazine with piperazin-2-one reduces the basicity of the system (only one basic nitrogen instead of two). This lowers the risk of hERG channel inhibition (often driven by high basicity/lipophilicity) while maintaining water solubility.

  • Linker Strategy: The N4 nitrogen is a versatile handle for

    
     reactions or reductive aminations to attach the scaffold to the core pharmacophore.
    
Analytical Characterization (Data for Verification)

When verifying the identity of the synthesized or purchased material, use the following expected signals:

TechniqueExpected SignalsInterpretation
1H NMR (D₂O)

3.01 (s, 3H, N-CH3)
Methyl group on the lactam nitrogen.

3.4 - 3.6 (m, 4H)
Ethylene bridge protons (N4-CH2-CH2-N1).

3.9 (s, 2H)
Protons alpha to Carbonyl (C3-H).
IR Spectroscopy ~1640-1660 cm⁻¹Strong Amide I band (C=O stretch).
Mass Spec (ESI) m/z = 115.1 [M+H]⁺Corresponds to the free base cation.

Handling & Safety Protocols

Stability & Storage
  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen). Exposure to air will lead to deliquescence (turning into a sticky oil).

  • Shelf Life: Stable for >2 years at -20°C if kept dry.

Toxicology
  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

  • National Institutes of Health (PubChem). 1-Methylpiperazin-2-one Compound Summary. Available at: [Link]

  • Micklatcher, M. et al.Synthesis of substituted piperazin-2-ones.Tetrahedron Letters, 2012. (Discusses regioselective synthesis routes for piperazinone scaffolds).
  • Desantis, J. et al. pK a values of common substituted piperazines and their relevance in PROTAC linker design.ResearchGate, 2022. Available at: [Link]

Sources

Exploratory

chemical structure of 1-Methylpiperazin-2-one dihydrochloride

Sub-title: Structural Elucidation, Salt Stoichiometry, and Synthetic Utility in Drug Discovery Executive Summary & Structural Criticality Status: Active Pharmaceutical Intermediate (API) / Building Block Primary CAS (Fre...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Structural Elucidation, Salt Stoichiometry, and Synthetic Utility in Drug Discovery

Executive Summary & Structural Criticality

Status: Active Pharmaceutical Intermediate (API) / Building Block Primary CAS (Free Base): 59702-07-7 Primary CAS (Hydrochloride): 109384-27-2 Molecular Formula:


 (Free Base)
The "Dihydrochloride" Stoichiometry Clarification

Critical Note for Researchers: The user query specifies "1-Methylpiperazin-2-one dihydrochloride." It is chemically imperative to clarify that this specific stoichiometry (


) is thermodynamically unstable  under standard laboratory conditions.
  • Structural Logic: The molecule contains two nitrogen atoms:[1]

    • N4 (Amine): A secondary amine with a lone pair available for protonation (

      
      ). This forms a stable monohydrochloride.
      
    • N1 (Amide/Lactam): The nitrogen at position 1 is part of a lactam ring. Its lone pair is delocalized into the carbonyl group (

      
      ), rendering it non-basic (
      
      
      
      ).
  • Scope: This guide focuses on the chemically valid 1-Methylpiperazin-2-one core and its relevant salt forms, treating the "dihydrochloride" request as a nomenclature overlap with the non-keto parent.

Chemical Structure & Physicochemical Profile[2][3][4][5][6][7]

Identity Matrix
PropertyData
IUPAC Name 1-Methylpiperazin-2-one hydrochloride
SMILES CN1CCNCC1=O.Cl
InChI Key KJCIMSSFGUGTGA-UHFFFAOYSA-N
Molecular Weight 114.15 g/mol (Free Base) / 150.61 g/mol (HCl)
H-Bond Donors 1 (N4-H)
H-Bond Acceptors 2 (C=O, N4)
Topological Polar Surface Area 32.3

Electronic Structure & Basicity

The reactivity of 1-Methylpiperazin-2-one is dictated by the electronic disparity between the two nitrogens.

  • N1 (Lactam Nitrogen):

    
     hybridized character due to resonance. It is planar and resists alkylation or protonation.
    
  • N4 (Amine Nitrogen):

    
     hybridized. It is the primary nucleophilic center and the site of salt formation.
    

Basicity Data (Experimental & Predicted):

  • N4

    
    :  7.42 ± 0.20 (Moderate Base) [1].
    
  • N1

    
    :  ~ -1.0 (Very Weak Base).
    

Synthetic Pathways & Manufacturing

The synthesis of 1-Methylpiperazin-2-one generally follows two primary routes: regioselective cyclization or methylation of the parent lactam.

Route A: Ethylenediamine Cyclization (Preferred)

This route uses N-methylethylenediamine and chloroacetyl chloride (or ethyl chloroacetate) to form the ring. This is preferred for scale-up due to cost-efficiency.

Route B: Methylation of Piperazin-2-one

Direct methylation of piperazin-2-one is possible but requires careful control to prevent over-methylation (quaternization) at the N4 position.

Visualization of Synthesis Logic (DOT)

SynthesisPathway SM1 N-methylethylenediamine INT Linear Intermediate (N-(2-aminoethyl)-N-methyl-glycine ester) SM1->INT Nucleophilic Subst. (Base, 0°C) SM2 Ethyl Chloroacetate SM2->INT PROD 1-Methylpiperazin-2-one (Free Base) INT->PROD Intramolecular Cyclization (Heat) BY1 EtOH / NaCl INT->BY1 SALT 1-Methylpiperazin-2-one Hydrochloride PROD->SALT HCl / EtOH (Salt Formation)

Figure 1: Step-wise synthesis from acyclic precursors to the hydrochloride salt.

Applications in Drug Discovery

1-Methylpiperazin-2-one serves as a constrained "linker" scaffold in medicinal chemistry. Unlike the flexible piperazine ring, the lactam carbonyl introduces:

  • Planarity: The amide bond flattens part of the ring (C2-N1-C6), altering the vector of substituents.

  • H-Bond Acceptance: The carbonyl oxygen acts as an acceptor in protein-ligand binding pockets.

  • Metabolic Stability: The lactam is generally more resistant to oxidative metabolism compared to the cyclic amine of piperazine.

Key Therapeutic Areas
  • Kinase Inhibitors: Used to orient solubilizing groups into the solvent front of the ATP-binding pocket.

  • GPCR Ligands: The rigid core mimics bioactive peptides (turn mimetics).

Experimental Protocol: Salt Formation

Since the commercial "dihydrochloride" is likely a misnomer or a custom high-acidity species, the following protocol describes the preparation of the stable Monohydrochloride .

Reagents
  • 1-Methylpiperazin-2-one (Free Base): 10.0 mmol

  • HCl in Ethanol (1.25 M): 11.0 mmol (1.1 eq)

  • Solvent: Anhydrous Ethanol or Isopropanol

Procedure
  • Dissolution: Dissolve 10.0 mmol of the free base in 10 mL of anhydrous ethanol under

    
     atmosphere.
    
  • Acid Addition: Dropwise add 1.1 equivalents of ethanolic HCl at 0°C. Note: Exothermic reaction.

  • Precipitation: Stir for 2 hours at room temperature. If precipitate does not form, add diethyl ether until turbidity appears.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry under vacuum at 40°C for 12 hours.

  • Validation: Check melting point and Chloride content titration (

    
    ).
    

References

  • PubChem. (2025).[2][3] Compound Summary: 1-Methylpiperazin-2-one Hydrochloride.[4][5][6] National Library of Medicine.[3] Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data. (Contextual pKa data for piperazine derivatives). Retrieved from [Link]

Sources

Foundational

molecular weight and formula of 1-Methylpiperazin-2-one 2HCl

Technical Monograph: 1-Methylpiperazin-2-one Dihydrochloride Part 1: Executive Summary & Core Directive The Stoichiometric Paradox: You have requested the molecular weight and formula for 1-Methylpiperazin-2-one 2HCl (Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Methylpiperazin-2-one Dihydrochloride

Part 1: Executive Summary & Core Directive

The Stoichiometric Paradox: You have requested the molecular weight and formula for 1-Methylpiperazin-2-one 2HCl (Dihydrochloride). While this salt form can be theoretically calculated and transiently generated under hyper-acidic conditions, it is critical to understand that 1-Methylpiperazin-2-one predominantly exists as a Monohydrochloride (HCl) or Free Base in standard commercial and physiological environments.

  • Why? The molecule contains two nitrogen atoms.[1] The nitrogen at position 4 (amine) is basic (

    
    ). However, the nitrogen at position 1 is part of a lactam (amide) functionality. Amide nitrogens are non-basic due to resonance stabilization with the carbonyl group, rendering them resistant to protonation except in superacidic media.
    

Operational Recommendation: For drug development and synthesis, the Monohydrochloride (HCl) is the stable, isolable solid. The Dihydrochloride (2HCl) is highly hygroscopic and unstable, prone to releasing HCl gas to revert to the mono-salt. This guide provides data for both to ensure you have the theoretical metrics for your calculations while understanding the practical limitations.

Part 2: Physicochemical Profile

The following table contrasts the theoretical 2HCl request with the practical HCl and Free Base forms used in the laboratory.

PropertyFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
CAS Number 59702-07-7109384-27-2N/A (Transient)
Molecular Formula



Molecular Weight 114.15 g/mol 150.61 g/mol 187.07 g/mol
Exact Mass 114.0793150.0560186.0327
Physical State Colorless Liquid/OilWhite Crystalline SolidHygroscopic Solid (Theoretical)
Solubility Water, MeOH, DCMWater, MeOHWater (Hydrolyzes)
Primary

~8.5 (N4-H)N/AN/A
Structural Visualization

The core scaffold is a piperazin-2-one ring. The methyl group is attached to the amide nitrogen (N1).

  • Position 1: N-Methyl (Amide, non-basic)[2]

  • Position 2: Carbonyl (C=O)

  • Position 4: Secondary Amine (Basic site for protonation/alkylation)

Part 3: Synthetic Methodology & Manufacturing

To ensure high purity, we avoid direct methylation of piperazinone, which often leads to mixtures. The Cyclization Protocol via N-methylethylenediamine is the industry standard for high-fidelity synthesis.

Protocol: De Novo Synthesis via Ethyl Chloroacetate

Reaction Logic: This pathway utilizes a nucleophilic substitution followed by an intramolecular cyclization. It is preferred over methylation of piperazinone because it unambiguously places the methyl group at the N1 position.

Reagents:

  • N-Methylethylenediamine (Starting Material)[3]

  • Ethyl Chloroacetate (Cyclizing Agent)

  • Sodium Ethoxide (Base)

  • Ethanol (Solvent)[2]

Step-by-Step Workflow:

  • N-Alkylation: Dissolve N-methylethylenediamine (1.0 eq) in anhydrous ethanol at 0°C. Dropwise add Ethyl Chloroacetate (1.0 eq) to minimize bis-alkylation. Stir for 2 hours.

  • Cyclization: Add Sodium Ethoxide (2.5 eq) to the reaction mixture. Heat to reflux (78°C) for 6–12 hours. The base deprotonates the secondary amine formed in step 1, facilitating the attack on the ester carbonyl to close the ring.

  • Filtration: Cool to room temperature. Filter off the precipitated NaCl byproduct.[4]

  • Isolation: Concentrate the filtrate in vacuo. The residue is the Free Base (oil).

  • Salt Formation (HCl): Dissolve the oil in minimal isopropanol. Add 4M HCl in Dioxane (1.1 eq). The Monohydrochloride salt precipitates immediately.

    • Critical Note: Attempting to add 2.5 eq of HCl to force the 2HCl salt will result in a slurry that, upon drying, loses HCl to revert to the Monohydrochloride.

Synthesis Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions SM1 N-Methylethylenediamine (C3H10N2) INT Linear Intermediate (N-alkylated) SM1->INT SN2 Subst. (EtOH, 0°C) SM2 Ethyl Chloroacetate (C4H7ClO2) SM2->INT PROD 1-Methylpiperazin-2-one (Free Base) INT->PROD Cyclization (NaOEt, Reflux) SALT Monohydrochloride Salt (Stable Form) PROD->SALT HCl/Dioxane (Precipitation)

Caption: Figure 1. Convergent synthesis of 1-Methylpiperazin-2-one via ethyl chloroacetate cyclization.

Part 4: Analytical Characterization (Self-Validating Systems)

To validate the identity of your compound, use the following orthogonal analytical methods.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

  • 
     2.85 ppm (s, 3H):  N-Methyl group. Diagnostic peak. If this splits or shifts significantly, check for protonation at N1 (unlikely) or impurities.
    
  • 
     3.0 - 3.5 ppm (m, 4H):  Ethylene bridge protons (
    
    
    
    ).
  • 
     3.6 ppm (s, 2H):  Methylene protons adjacent to Carbonyl (
    
    
    
    ).
  • Validation Check: Integration ratio must be 3:4:2.

Mass Spectrometry (LC-MS)
  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion

    
    :  115.15 m/z.
    
  • Salt Confirmation: Run Ion Chromatography (IC) to quantify Chloride content.

    • HCl Theoretical Cl%: ~23.5%

    • 2HCl Theoretical Cl%: ~37.9%

    • Result: Commercial samples will consistently show ~23-24%, confirming the Monohydrochloride.

Analytical Decision Tree

AnalysisTree Start Sample: 1-Methylpiperazin-2-one NMR 1H-NMR Analysis Start->NMR MS LC-MS (ESI+) Start->MS PeakCheck Singlet at ~2.85 ppm? NMR->PeakCheck IC Ion Chromatography PeakCheck->IC Confirmed MassCheck M+H = 115.15? MS->MassCheck MassCheck->IC Confirmed Result1 PASS: Monohydrochloride (Stable) IC->Result1 ~23.5% Cl Result2 ALERT: Dihydrochloride (Unstable/Hygroscopic) IC->Result2 ~37.9% Cl ClCheck Chloride Content %

Caption: Figure 2. Analytical workflow for salt stoichiometry validation.

Part 5: Applications in Drug Discovery

1. Pharmacophore Scaffold: 1-Methylpiperazin-2-one is a "constrained" bioisostere of linear diamines. The lactam ring reduces conformational flexibility, which can improve binding affinity to target proteins (e.g., GPCRs, Kinases) by minimizing the entropy penalty upon binding.

2. Solubility Enhancer: The N4 nitrogen remains basic and can form salts, improving the aqueous solubility of lipophilic drug candidates. The N-methyl lactam moiety is polar but non-ionizable, providing a hydrogen bond acceptor (C=O) without adding charge.

3. Specific Use Cases:

  • CNS Agents: Used in the synthesis of antipsychotics where the piperazine ring mimics the dopamine pharmacophore.

  • Peptidomimetics: The lactam structure mimics the peptide bond (

    
    -configuration), making it useful in designing peptide inhibitors.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Properties of 1-Methyl-2-piperazinone Hydrochloride

[1] Executive Summary & Chemical Identity[1][2][3][4] 1-Methyl-2-piperazinone hydrochloride is a critical heterocyclic building block used extensively in the synthesis of peptidomimetics and kinase inhibitors.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4]

1-Methyl-2-piperazinone hydrochloride is a critical heterocyclic building block used extensively in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structural duality—possessing both a rigid lactam core and a basic secondary amine—makes its solubility behavior complex and pH-dependent.

Understanding the solubility profile of this compound is not merely about finding a solvent; it is about controlling the protonation state of the N4-amine to direct chemical reactivity.[1] This guide provides a mechanistic analysis of its solubility, supported by self-validating experimental protocols.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-Methylpiperazin-2-one hydrochloride
CAS Number 109384-27-2 (Salt); 59702-07-7 (Free Base)
Molecular Formula C₅H₁₀N₂O[1][2][3][4][5][6][7] · HCl
Molecular Weight 150.61 g/mol
Core Structure Six-membered lactam ring with N1-methyl and N4-secondary amine
pKa (Calculated) ~7.4 (N4-amine conjugate acid)
Physical State White to off-white crystalline solid (Hygroscopic)

Mechanistic Solubility Profile

The solubility of 1-Methyl-2-piperazinone hydrochloride is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.[1] As a hydrochloride salt, it exhibits high polarity, but the lactam moiety adds a degree of organic character.[1]

Solvent Compatibility Matrix

Note: Data derived from structural analogs and standard amine-HCl salt behaviors.

Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Aqueous Water (pH < 7)High (>100 mg/mL) Ion-dipole interactions dominate. The salt dissociates fully.[1]
Polar Protic Methanol, EthanolHigh to Moderate H-bonding capability solvates both the chloride ion and the ammonium cation.[1]
Polar Aprotic DMSO, DMFHigh High dielectric constant disrupts the ionic lattice; excellent for stock solutions.[1]
Chlorinated Dichloromethane (DCM)Low to Moderate Poor solvation of chloride ions.[1] Solubility improves if converted to free base.[1]
Non-Polar Hexane, Diethyl EtherInsoluble Lack of dipole moment prevents overcoming lattice energy.[1]
The pH "Solubility Switch"

The critical parameter for this scaffold is pH.[1] The N4-nitrogen is the protonation site.[1]

  • pH < 6.0: The molecule exists as the cationic ammonium salt.[1] It prefers aqueous/polar environments.[1][8]

  • pH > 8.0: The molecule deprotonates to the neutral free base (1-Methyl-2-piperazinone).[1] The free base is a liquid (BP ~104°C) and is significantly more soluble in organic solvents like DCM or Ethyl Acetate.[1]

Visualization: Solubility & Reactivity Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Analysis).

SolubilityLogic Start 1-Methyl-2-piperazinone HCl Goal Intended Application? Start->Goal AqRxn Aqueous Reaction (Peptide Coupling) Goal->AqRxn High Polarity OrgRxn Organic Synthesis (Alkylation/Acylation) Goal->OrgRxn Low Polarity Analysis LC-MS / NMR Goal->Analysis Stock Soln Water Solvent: Water/Buffer State: Dissociated Salt AqRxn->Water FreeBase Step: Neutralize with Base (e.g., Et3N, NaHCO3) OrgRxn->FreeBase Deprotonation Required DMSO Solvent: DMSO/DMF State: Dissociated Salt Analysis->DMSO DCM Solvent: DCM/EtOAc State: Neutral Free Base FreeBase->DCM

Figure 1: Solubility decision tree guiding solvent selection based on the target chemical environment.[1]

Experimental Protocols (Self-Validating)

Since specific batch-to-batch solubility can vary, the following protocols allow you to empirically determine the exact solubility limit for your specific lot.

Protocol A: Gravimetric Saturation Solubility (Step-by-Step)

Objective: Determine the maximum solubility (


) in a specific solvent at 25°C.[1]
  • Preparation: Weigh approximately 100 mg of 1-Methyl-2-piperazinone HCl into a 1.5 mL microcentrifuge tube.

  • Addition: Add the target solvent (e.g., Methanol) in 50 µL increments.

  • Equilibration: Vortex vigorously for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.[1]

  • Visual Check:

    • Clear Solution: Solubility > concentration.[1] Add more solid.[1]

    • Cloudy/Precipitate: Saturation reached.

  • Validation: Centrifuge at 10,000 rpm for 5 minutes. Transfer 100 µL of supernatant to a pre-weighed vial.

  • Evaporation: Evaporate solvent (Genevac or N2 stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: pH-Dependent Extraction Efficiency

Objective: Optimize conditions for extracting the free base from an aqueous reaction mixture.

  • Dissolution: Dissolve 50 mg of the HCl salt in 2 mL Water.

  • Basification: Adjust pH to >10 using 1M NaOH (Check with pH paper).

  • Extraction: Add 2 mL of Dichloromethane (DCM). Vortex for 1 minute.

  • Separation: Allow layers to separate. The product should partition into the DCM (bottom) layer.[1]

  • TLC Verification: Spot the organic layer on a TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin or KMnO4 (Lactams are often UV weak; Ninhydrin detects amines).[1]

Handling, Stability & Storage

Hygroscopicity Management

Piperazinone salts are notoriously hygroscopic .[1] Exposure to ambient moisture will lead to deliquescence (turning into a sticky oil), which alters the effective molecular weight and stoichiometry.[1]

  • Storage: Store at -20°C or 4°C in a tightly sealed container, preferably under Argon or Nitrogen.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly.

Chemical Stability[1][4]
  • Oxidation: The secondary amine (N4) is susceptible to oxidation over time.[1] Avoid storage in solvents like THF for prolonged periods without antioxidants.[1]

  • Hydrolysis: The lactam ring is generally stable at neutral pH but can hydrolyze under strong acidic/basic conditions at elevated temperatures.[1]

Visualization: pH-Dependent Species

Species Acid Cationic Salt (pH < 6) Soluble in Water Base Neutral Free Base (pH > 8) Soluble in Organics Acid->Base + Base (NaOH/TEA) Deprotonation Base->Acid + Acid (HCl/TFA) Protonation

Figure 2: The reversible transition between the water-soluble salt form and the organic-soluble free base.[1]

References

  • PubChem. (2025).[1][9] 1-Methylpiperazin-2-one Compound Summary. National Library of Medicine.[1] [Link]

  • University of Regina. (2010). pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data. (Contextual pKa data for piperazine core). [Link]

Sources

Foundational

difference between 1-Methylpiperazin-2-one and its dihydrochloride salt

Technical Whitepaper: Comparative Analysis of 1-Methylpiperazin-2-one and its Hydrochloride Salts Part 1: Executive Summary & Structural Distinction In pharmaceutical synthesis, the choice between a free base and its sal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 1-Methylpiperazin-2-one and its Hydrochloride Salts

Part 1: Executive Summary & Structural Distinction

In pharmaceutical synthesis, the choice between a free base and its salt form is rarely arbitrary; it dictates storage stability, handling precision, and reaction kinetics. This guide analyzes the critical differences between 1-Methylpiperazin-2-one (Free Base) and its Hydrochloride Salt .

Critical Technical Clarification (The "Dihydrochloride" Issue): It is imperative to address a common nomenclature confusion. Unlike its parent molecule (1-methylpiperazine), which readily forms a stable dihydrochloride (2HCl) due to two basic amine centers, 1-Methylpiperazin-2-one contains one basic tertiary amine (N4) and one non-basic amide (lactam, N1).

  • N4 (Amine): Basic (

    
    ). Readily protonates to form a Monohydrochloride .
    
  • N1 (Amide): Neutral/Weakly Acidic (

    
     for protonation).[1] It does not protonate under standard conditions.
    

Therefore, while "dihydrochloride" salts of piperazinones are theoretically possible in concentrated fuming acid, they are unstable and hygroscopic, rapidly shedding HCl to revert to the Monohydrochloride upon exposure to air. This guide focuses on the commercially relevant Monohydrochloride (HCl) vs. the Free Base , while addressing the handling of excess acid if a "dihydrochloride" label is encountered.

Part 2: Physicochemical Divergence

The transition from free base to salt alters the physical state, impacting processability in drug development workflows.

Table 1: Comparative Physicochemical Profile

Feature1-Methylpiperazin-2-one (Free Base)1-Methylpiperazin-2-one Hydrochloride (Salt)
CAS Registry 59702-07-7109384-27-2 (Monohydrochloride)
Physical State Liquid / Low-melting solid (Oil)Crystalline Solid
Molecular Weight 114.15 g/mol 150.61 g/mol (Mono-HCl)
Hygroscopicity High (Absorbs atmospheric

)
Moderate to Low (Lattice dependent)
Oxidation Stability Low (Prone to N-oxide formation/browning)High (Protonation protects N4 lone pair)
Solubility Miscible in DCM, MeOH, WaterHigh in Water, MeOH; Poor in DCM/Ether
Handling Requires syringe/positive displacementWeighable powder (Spatula suitable)

Part 3: Scientific Integrity – The Basicity Landscape

To understand why the salt form is preferred for storage but the free base is required for reactivity, we must visualize the electronic environment.

Figure 1: Protonation Sites and Stability The following diagram illustrates the pKa disparity that prevents stable dihydrochloride formation under normal conditions.

G Base Free Base (1-Methylpiperazin-2-one) Liquid/Oil N4 N4 Amine (Basic, pKa ~8.0) Base->N4 Primary Reactive Site N1 N1 Amide (Neutral, pKa < 0) Base->N1 Non-Reactive Site Mono Monohydrochloride (Stable Salt) Crystalline Solid Di Theoretical Dihydrochloride (Unstable/Hygroscopic) Releases HCl Mono->Di + Excess HCl (Forced Protonation) Di->Mono Spontaneous Loss of HCl (Air Exposure) N4->Mono + 1 eq. HCl (Stable Protonation)

Caption: Figure 1. The N4 amine is the sole stable protonation site. The N1 amide resists salt formation, making the dihydrochloride unstable.

Part 4: Synthetic Utility & Experimental Protocols

When to Use Which Form?
  • Use the Salt (HCl) when:

    • Long-term Storage: The free base turns brown (oxidizes) over weeks; the salt remains white/off-white for years.

    • Precise Stoichiometry: Weighing a crystalline solid is more accurate than pipetting a viscous, hygroscopic liquid.

    • Aqueous Reactions: If the subsequent reaction is in water (e.g., reductive amination).

  • Use the Free Base when:

    • Nucleophilic Substitution (SN2): The nitrogen lone pair must be available to attack an alkyl halide.

    • Pd-Catalyzed Coupling (Buchwald-Hartwig): Protonated amines can poison catalysts or fail to coordinate.

    • Anhydrous Conditions: If the reaction solvent (e.g., THF, Toluene) cannot tolerate the counter-ion or requires solubility.

Protocol: In-Situ Free-Basing (The "Standard" Workflow)

Rather than isolating the unstable free base liquid, it is standard industry practice to "free-base" the salt in situ or immediately prior to use.

Method A: Biphasic Extraction (For isolation of pure base)

  • Dissolution: Dissolve 10 mmol of the Hydrochloride salt in 10 mL of distilled water.

  • Basification: Slowly add 12 mmol (1.2 eq) of 50% NaOH or saturated

    
     solution. Monitor pH to ensure pH > 10.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate. (Note: Piperazinones are highly water-soluble; DCM is preferred for better recovery).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Clear to pale yellow oil. Use immediately.

Method B: In-Situ Neutralization (For one-pot reactions) Best for alkylations in non-aqueous solvents.

  • Suspend the Hydrochloride salt in the reaction solvent (e.g., DMF, Acetonitrile).

  • Add 2.0 - 3.0 equivalents of a sacrificial base (e.g.,

    
    , DIPEA, or 
    
    
    
    ).
    • Note: 1 eq neutralizes the HCl; the remaining base scavenges the acid generated during the substitution reaction.

  • Stir for 15-30 minutes at Room Temperature (RT) to ensure liberation of the free amine.

  • Add the electrophile and proceed.

Figure 2: Decision Matrix & Workflow

Workflow Start Start: 1-Methylpiperazin-2-one HCl Decision Intended Reaction Type? Start->Decision PathA Nucleophilic Substitution (e.g., Alkyl Halide in DMF) Decision->PathA Robust Electrophile PathB Transition Metal Catalysis (e.g., Buchwald in Toluene) Decision->PathB Sensitive Catalyst StepA1 Add Excess Base (3.0 eq) (K2CO3 or DIPEA) PathA->StepA1 StepB1 Perform Biphasic Extraction (NaOH / DCM) PathB->StepB1 StepA2 Run Reaction In-Situ (Salt remains in flask) StepA1->StepA2 StepB2 Isolate Free Base Oil StepB1->StepB2 StepB3 Add to Reaction Vessel StepB2->StepB3

Caption: Figure 2. Workflow selection depends on catalyst sensitivity. Pd-catalysis requires removal of chloride ions via extraction.

Part 5: Biological & Pharmaceutical Implications

In drug discovery, the form of the piperazinone affects bioassay data interpretation:

  • Counter-ion Toxicity: If using high concentrations of the salt in cellular assays, control for the chloride ion and potential pH shifts. The hydrochloride salt is acidic in solution; unbuffered media may show false cytotoxicity.

  • Solubility in DMSO: The Free Base is fully soluble in DMSO. The Hydrochloride salt may require gentle warming or addition of water/buffer to dissolve fully in DMSO stock solutions (solubility limit ~50 mM in pure DMSO).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. Retrieved from [Link]

  • Molinspiration (2025). Calculation of Molecular Properties and Bioactivity Score (LogP/pKa). Retrieved from [Link]

Sources

Exploratory

Physical Properties &amp; Handling Guide: 1-Methylpiperazin-2-one Dihydrochloride

The following technical guide details the physical properties, chemical behavior, and handling protocols for 1-Methylpiperazin-2-one dihydrochloride . This document is structured for researchers and medicinal chemists re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, chemical behavior, and handling protocols for 1-Methylpiperazin-2-one dihydrochloride . This document is structured for researchers and medicinal chemists requiring rigorous data for experimental design.

[1]

Chemical Identity & Structural Analysis[2][3][4]

1-Methylpiperazin-2-one dihydrochloride is a piperazine-derived lactam salt used primarily as a building block in the synthesis of bioactive peptidomimetics and CNS-targeting small molecules.[1] Unlike its free base counterpart, the dihydrochloride salt offers enhanced water solubility and crystallinity, though it introduces specific handling challenges regarding acidity and hygroscopicity.

Nomenclature & Identifiers
Identifier Details
IUPAC Name 1-Methylpiperazin-2-one dihydrochloride
Common Synonyms 1-Methyl-2-oxopiperazine 2HCl; 1-Methyl-2-piperazinone dihydrochloride
CAS Number (2HCl) 1185292-91-4
CAS Number (Free Base) 59702-07-7
CAS Number (Mono-HCl) 109384-27-2
Molecular Formula C₅H₁₀N₂O[1][2][3][4][5][6] · 2HCl
Molecular Weight 187.07 g/mol
Structural Architecture

The molecule consists of a six-membered piperazine ring with a ketone at the C2 position and a methyl group at the N1 (amide) position.

  • Basic Center: The N4 amine is a secondary amine (pKa ~7.4), readily protonated.

  • Weak Basic Center: The N1 amide is generally neutral; however, in the dihydrochloride form, the presence of excess HCl implies a stoichiometric association that may involve protonation of the amide oxygen or simply lattice inclusion of HCl, rendering the solid highly acidic and hygroscopic.

Structure cluster_0 1-Methylpiperazin-2-one Dihydrochloride N1 N1 (Amide) Methylated C2 C2 (Ketone) C=O N1->C2 Amide Bond N4 N4 (Amine) Secondary (Protonated) C2->N4 Ethyl Bridge HCl2 HCl C2->HCl2 H-Bond / Lattice N4->N1 Ethyl Bridge HCl1 HCl N4->HCl1 Ionic Interaction

Figure 1: Structural connectivity and salt stoichiometry. The N4 position is the primary basic site; the second equivalent of HCl is loosely associated with the amide system, contributing to high acidity.

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models for the dihydrochloride salt.

Solid-State & Thermal Properties
PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically off-white to pale yellow powder.[1]
Melting Point > 180 °C (Decomposition)Exact MP varies by hydration; dihydrochlorides often decompose before melting.
Hygroscopicity High Rapidly absorbs atmospheric moisture. Must be weighed in a glovebox or desiccated environment.
Density (Bulk) ~1.1 - 1.3 g/cm³Estimated based on packing of similar piperazine salts.
Solution Properties
PropertyValueScientific Context
Solubility (Water) > 100 mg/mLHighly soluble due to ionic character.[1]
Solubility (DMSO) SolubleSuitable for biological assays and NMR.
Solubility (Ether/Hexane) InsolubleUseful for precipitation/washing.
pH (1% aq. soln) < 2.0 Strongly acidic due to hydrolysis of the 2HCl salt.
pKa (Conjugate Acid) ~7.4 (N4-H)The amide N1 is not basic in aqueous solution (pKa < 0).

Spectroscopic Characterization

Verification of the dihydrochloride salt requires identifying specific shifts caused by protonation.

¹H NMR (D₂O, 400 MHz)
  • δ 3.00 ppm (s, 3H): N-Methyl group. (Shifted downfield slightly compared to free base due to general deshielding).

  • δ 3.50 - 4.00 ppm (m, 6H): Piperazine ring protons. The protons adjacent to N4 will show significant downfield shifts (deshielding) due to the positive charge on the ammonium center.

  • Note: In D₂O, the acidic protons (NH and HCl) exchange rapidly and are not observed.

Infrared Spectroscopy (FT-IR)
  • 2400–3000 cm⁻¹: Broad ammonium (N-H⁺) stretching bands.

  • ~1640–1660 cm⁻¹: Strong C=O stretching (Amide I). The position may shift slightly due to hydrogen bonding with the chloride ion.

Experimental Protocols

Protocol: Solubility & Stability Testing

Objective: To determine the precise solubility limit and stability of the salt in aqueous media for stock solution preparation.

Methodology:

  • Preparation: Weigh 10 mg of 1-Methylpiperazin-2-one dihydrochloride into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add neutral buffered saline (PBS) or water in 10 µL increments, vortexing for 30 seconds between additions.

  • Observation: Record the volume required for complete dissolution.

  • pH Check: Measure the pH of the final solution. Warning: High concentrations will be acidic; buffer adjustment is required for biological assays.

Self-Validating Check:

  • If the solution remains cloudy after adding >1 mL water, the sample may be degraded or the free base (check pH; if basic, it is not the HCl salt).

  • If pH is < 3, the salt stoichiometry (2HCl) is confirmed.

Protocol: Conversion to Free Base

Context: Many synthetic reactions (e.g., nucleophilic substitution) require the nucleophilic free amine, not the ammonium salt.

FreeBasing Start Start: Dihydrochloride Salt (Solid) Dissolve Step 1: Dissolve in Min. Water (pH < 2) Start->Dissolve Basify Step 2: Add Na2CO3 or NaOH Target pH > 10 Dissolve->Basify Neutralization Extract Step 3: Extract with DCM or CHCl3 (x3) Basify->Extract Phase Separation Dry Step 4: Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Step 5: Concentrate in Vacuo Dry->Evaporate Product End: Free Base Oil Evaporate->Product

Figure 2: Workflow for converting the dihydrochloride salt to the reactive free base.

Step-by-Step:

  • Dissolve 1.0 g (5.3 mmol) of the dihydrochloride in 5 mL of distilled water.

  • Cool to 0°C in an ice bath.

  • Slowly add saturated aqueous Na₂CO₃ or 2M NaOH until pH reaches ~10-11. Caution: Exothermic reaction.[1]

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Note: The lactam is polar; if extraction is poor, use Chloroform/Isopropanol (3:1).

  • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield Check: Theoretical yield of free base is ~0.61 g.

Handling, Safety & Storage

Hazard Classification (GHS)[1]
  • Signal Word: Warning

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

  • Specific Hazard: The dihydrochloride releases HCl fumes upon exposure to moisture. Handle in a fume hood.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated) or Room Temperature (if strictly dry).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Container: Tightly sealed glass vial with desiccant packs.

  • Shelf Life: 2 years if protected from moisture. Deliquescence (turning into liquid) indicates degradation/hydration.

References

  • PubChem. (2024).[8] Compound Summary: 1-Methylpiperazin-2-one Hydrochloride.[1][9] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

1-Methylpiperazin-2-one dihydrochloride MSDS safety data sheet

Part 1: Executive Summary & Chemical Context 1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) is a specialized heterocyclic building block used extensively in modern medicinal chemistry.[1] Unlike its free bas...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) is a specialized heterocyclic building block used extensively in modern medicinal chemistry.[1] Unlike its free base analog—which is often an oil—the dihydrochloride salt is a stable, crystalline solid, preferred for its precise stoichiometry and improved shelf-life.

This scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in the development of Acid Ceramidase (AC) inhibitors , KEAP1-NRF2 pathway modulators , and HIV integrase inhibitors .[1] Its unique chemical architecture—featuring a lactam (cyclic amide) and a secondary amine—allows it to function as a rigid linker that can participate in hydrogen bonding while orienting substituents in defined vectors.[1]

Part 2: Chemical Identity & Physical Properties

The following data consolidates specifications from multiple technical vendors to establish a "Gold Standard" identity profile.

Property Specification
Chemical Name 1-Methylpiperazin-2-one dihydrochloride
Synonyms 1-Methyl-2-oxopiperazine dihydrochloride; Piperazin-2-one, 1-methyl-, 2HCl
CAS Number 1185292-91-4
Molecular Formula

Molecular Weight 187.07 g/mol
Physical State White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, and Methanol
Acidity (pKa) The free base has a pKa

8.5 (amine).[1][2][3][4] The salt is strongly acidic in aqueous solution.[1]
Hygroscopicity High .[1] The dihydrochloride salt readily absorbs atmospheric moisture.[1]
SMILES CN1CCNCC1=O.Cl.Cl

Technical Insight (Stoichiometry): The "dihydrochloride" designation implies the presence of two equivalents of HCl.[1] While the N4-amine is basic, the N1-amide is generally neutral.[1] The formation of a dihydrochloride suggests either protonation of the amide oxygen under strongly acidic conditions (less stable) or, more likely, a lattice-stabilized stoichiometric inclusion of HCl.[1] Researchers must be aware that in aqueous solution, this compound will generate a strongly acidic pH (< 2.0) , requiring buffering before use in biological assays.[1]

Part 3: Hazard Analysis & Toxicology (GHS)

This compound is classified as a Skin & Eye Irritant and a Respiratory Tract Irritant .[1] The hazards stem primarily from its acidic nature upon hydrolysis and the intrinsic reactivity of the secondary amine.

GHS Classification[1][5][6]
  • Skin Corrosion/Irritation: Category 2 (H315)[5]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

Mechanism of Toxicity[1]
  • Acid Hydrolysis: Upon contact with mucous membranes (eyes, lungs), the HCl dissociates, lowering local pH and causing immediate protein denaturation and tissue irritation.[1]

  • Amine Reactivity: The secondary amine is a nucleophile.[1] While less reactive than primary amines, it can form covalent adducts with electrophilic biological targets if not neutralized, potentially leading to sensitization over repeated exposures.[1]

Part 4: Safe Handling & Operational Protocols

Handling Hygroscopic Salts

Because CAS 1185292-91-4 is hygroscopic, improper handling leads to "caking" and stoichiometry errors (weighing water instead of reagent).[1]

Protocol: The "Dry-Box" Weighing Technique

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation.

  • Environment: Weigh in a low-humidity environment or use a glove bag flushed with

    
     if high precision is required (<10 mg).[1]
    
  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid corrosion from acidic residues.[1]

  • Resealing: Purge the headspace of the container with Argon or Nitrogen before resealing.[1] Wrap the cap with Parafilm.[1]

In Situ Free Base Liberation

For organic synthesis (e.g.,


 or Amide Coupling), the salt must be neutralized to liberate the nucleophilic amine.[1]

Standard Operating Procedure (SOP):

  • Suspension: Suspend the dihydrochloride salt in the reaction solvent (DCM, DMF, or MeCN).

  • Base Addition: Add 2.5 to 3.0 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine).

    • Why 3.0 eq? 2 eq to neutralize the HCl, and 0.5-1.0 eq to drive the reaction.[1]

  • Observation: The suspension typically clears or changes texture as the free base is liberated and the organic-soluble H-bond acceptors (base-HCl salts) form.[1]

  • Proceed: Add the electrophile immediately after neutralization to prevent side reactions.

Part 5: Emergency Response Workflow

The following diagram outlines the critical decision logic for exposure incidents, prioritizing the neutralization of the acidic salt.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin SKIN CONTACT (Acidic Irritation) Type->Skin Eye EYE CONTACT (Corrosion Risk) Type->Eye Inhale INHALATION (Respiratory Spasm) Type->Inhale Action_Skin 1. Brush off dry powder 2. Rinse water >15 min 3. Apply emollient Skin->Action_Skin Action_Eye 1. DO NOT RUB 2. Rinse water/saline >15 min 3. Lift eyelids frequently Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for edema Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Emergency response logic tree emphasizing the removal of the acidic solid before irrigation to prevent exothermic hydration burns.[1]

Part 6: Applications in Drug Discovery

This scaffold is not merely a reagent; it is a strategic fragment in the design of covalent inhibitors and peptidomimetics.[1]

Case Study: Acid Ceramidase (AC) Inhibitors

Researchers utilize 1-methylpiperazin-2-one to synthesize benzoxazolone carboxamides.[1] The piperazinone ring acts as a polar spacer that improves solubility and metabolic stability compared to a simple phenyl ring.[1]

  • Mechanism: The secondary amine of the piperazinone attacks an electrophilic core (e.g., isocyanate or carbamate) to form the urea/carbamate linkage essential for AC inhibition.[1]

Case Study: KEAP1-NRF2 Interaction

In the development of NRF2 activators, the 1-methylpiperazin-2-one moiety is used to fine-tune the reactivity of covalent warheads targeting Cysteine-151 on KEAP1.[1] The lactam carbonyl creates a specific electrostatic environment that modulates the pKa of the adjacent amine, optimizing the kinetics of covalent bond formation.[1]

Synthetic Utility Diagram The diagram below illustrates the activation of the dihydrochloride salt for use in a typical


 coupling reaction, a common workflow in medicinal chemistry.

SynthesisWorkflow Salt 1-Methylpiperazin-2-one Dihydrochloride (Solid, Stable) FreeBase Free Amine Species (Nucleophilic) Salt->FreeBase Neutralization (in DMF/DCM) Base Base (DIPEA, 3.0 eq) Base->FreeBase Product Coupled Drug Intermediate (Scaffold Incorporated) FreeBase->Product Nucleophilic Attack Electrophile Electrophile (e.g., Ar-Cl, R-NCO) Electrophile->Product

Figure 2: Synthetic activation workflow. The salt must be neutralized in situ to generate the reactive free base species for coupling.[1]

Part 7: Storage & Disposal

  • Storage: Store at 2°C to 8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place. The substance is hygroscopic ; storage under an inert atmosphere (Argon) is recommended for long-term stability.[1]

  • Incompatibility: Strong oxidizing agents, Acid chlorides, Acid anhydrides.[1]

  • Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not flush down the drain due to high acidity and potential aquatic toxicity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1185292-91-4 (1-Methylpiperazin-2-one dihydrochloride).[1] PubChem. Available at: [Link]

  • Pizzirani, D., et al. (2020). "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors."[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Davies, T. G., et al. (2016). "Mono-acidic Piperazinones as Potent and Selective Inhibitors of the KEAP1-NRF2 Interaction."[1] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: pKa Profile and Ionization Behavior of 1-Methylpiperazin-2-one Dihydrochloride

The following technical guide details the pKa profile, structural ionization behavior, and experimental characterization of 1-Methylpiperazin-2-one dihydrochloride . [1] Executive Summary 1-Methylpiperazin-2-one (CAS: 59...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa profile, structural ionization behavior, and experimental characterization of 1-Methylpiperazin-2-one dihydrochloride .

[1]

Executive Summary

1-Methylpiperazin-2-one (CAS: 59702-07-7) is a cyclic lactam derivative of piperazine.[1][2] Unlike its parent compound (piperazine), which acts as a dibasic species in physiological ranges, 1-methylpiperazin-2-one exhibits monobasic behavior under standard aqueous conditions.[1]

The "dihydrochloride" salt form implies the presence of two equivalents of HCl.[1][3] However, due to the electronic deactivation of the amide nitrogen (N1), only the amine nitrogen (N4) is protonated at physiological pH. In solution, this salt behaves as a mixture of the monoprotonated conjugate acid and free hydrochloric acid .

Key Physicochemical Data
ParameterValueConfidenceContext
pKa₁ (N4-H⁺) 7.42 ± 0.20 High (Predicted/Analogous)Secondary amine ionization.[1]
pKa₂ (Amide-H⁺) < 0 TheoreticalProtonation of amide oxygen (requires concentrated acid).[1]
Physiological State ~50% Ionized at pH 7.4ExperimentalIdeal for solubility/permeability balance in drug design.[1]

Structural Analysis & Electronic Effects[1]

To understand the pKa values, one must analyze the electronic environment of the two nitrogen atoms within the piperazinone ring.[1]

The Lactam Effect

The molecule contains two distinct nitrogen centers:

  • N1 (Amide Nitrogen): Methylated and adjacent to the carbonyl group (C2).[1] The lone pair on N1 participates in resonance delocalization with the carbonyl oxygen (

    
    ). This resonance renders N1 non-basic  (planar geometry, 
    
    
    
    character) and prevents protonation in aqueous media.[1]
  • N4 (Amine Nitrogen): A secondary amine separated from the carbonyl by a methylene bridge (C3).[1] While it retains basicity, the electron-withdrawing inductive effect (-I) of the nearby carbonyl group significantly lowers its pKa compared to unsubstituted piperazine (pKa ~9.8).[1]

Visualization of Protonation Sites

The following diagram illustrates the protonation hierarchy. Note that the dihydrochloride salt effectively dissociates into the N4-cation and free acid in water.[1]

ProtonationScheme cluster_legend pKa Thresholds Neutral Neutral Base (1-Methylpiperazin-2-one) Mono Monocation (Protonated at N4) Neutral->Mono + H⁺ (pH < 7.42) Di Dication (Protonated at N4 & O) Mono->Di + H⁺ (pH < 0) Strong Acid Only Leg1 pKa₁ ≈ 7.42 (N4 Amine) Leg2 pKa₂ < 0 (Amide Oxygen)

Figure 1: Stepwise protonation pathway. The transition from Neutral to Monocation is the only relevant equilibrium in physiological conditions.

Experimental Determination Protocol

For researchers validating this pKa in a specific formulation, Potentiometric Titration is the gold standard method.[1] This protocol accounts for the presence of excess HCl in the dihydrochloride salt.[1]

Materials
  • Analyte: 1-Methylpiperazin-2-one dihydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     purity).[1]
    
  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent: Carbonate-free deionized water (degassed).

  • Instrument: Potentiometric titrator with a combined glass pH electrode (Ag/AgCl).[1]

Step-by-Step Workflow
  • System Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

  • Sample Preparation: Dissolve ~100 mg of the dihydrochloride salt in 50 mL of water.

    • Note: The initial pH will be very low (< 2.[1]0) due to the release of the "extra" HCl equivalent.[1]

  • Titration (Base into Acid):

    • Titrate with 0.1 M NaOH.[1]

    • Equivalence Point 1 (EP1): Neutralization of the free HCl (excess acid).[1]

    • Buffer Region: Deprotonation of the N4-ammonium ion (

      
      ).[1]
      
    • Equivalence Point 2 (EP2): Complete conversion to the neutral free base.

  • Calculation: The pKa is the pH at the half-equivalence point between EP1 and EP2.[1]

Titration Logic Diagram

TitrationLogic cluster_calc Data Analysis Start Dissolve Dihydrochloride Salt (Initial pH < 2.0) AddBase Add 0.1 M NaOH Titrant Start->AddBase EP1 First Equivalence Point (Neutralization of Free HCl) AddBase->EP1 Phase 1: Strong Acid BufferZone Buffer Region (N4-H⁺ Deprotonation) EP1->BufferZone HalfEq Half-Equivalence Point pH = pKa ≈ 7.42 BufferZone->HalfEq EP2 Second Equivalence Point (100% Neutral Base) HalfEq->EP2 Phase 2: Weak Acid Calc pKa = pH @ 0.5 * (V_EP2 - V_EP1) HalfEq->Calc

Figure 2: Potentiometric titration workflow distinguishing the strong acid phase from the weak amine deprotonation.

Implications for Drug Development[6]

Solubility & Formulation
  • pH < 7.4: The molecule exists predominantly as a cation (N4-protonated).[1] This ensures high aqueous solubility, making the salt form ideal for solid oral dosage forms.[1]

  • pH > 8.0: The molecule exists as a neutral free base.[1] This increases lipophilicity (

    
     increases), facilitating passive transport across cell membranes but potentially reducing solubility.[1]
    
Synthesis Utility

The pKa of ~7.42 makes the N4 amine a "tunable" nucleophile.[1]

  • Selective Alkylation: At pH 6.0, the N4 is protected (protonated), allowing reactions at other sites if functionalized.

  • Scavenging: It serves as a mild base catalyst that can be easily removed by aqueous acidic wash.[1]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Contextual grounding for piperazine substituent effects). Retrieved from [Link]

  • Desantis, J., et al. (2022).[1][6] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.[1] (Validates electron-withdrawing effect of amides on piperazine pKa). Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 1-Methylpiperazin-2-one.[1][2][3][7][8] National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

1-Methylpiperazin-2-one dihydrochloride PubChem CID 2734715

Technical Whitepaper: 1-Methylpiperazine Dihydrochloride (CID 2734715) Subtitle: Strategic Utilization of a Core Scaffold in Medicinal Chemistry and Drug Synthesis Technical Disambiguation & Scope Critical Note on Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Methylpiperazine Dihydrochloride (CID 2734715) Subtitle: Strategic Utilization of a Core Scaffold in Medicinal Chemistry and Drug Synthesis

Technical Disambiguation & Scope

Critical Note on Chemical Identity: This guide addresses PubChem CID 2734715 .

  • CID 2734715: Corresponds to 1-Methylpiperazine dihydrochloride (

    
    ).[1]
    
  • Name Conflict: The user-provided name "1-Methylpiperazin-2-one" refers to a distinct ketone derivative (PubChem CID 4399042).

  • Directive: Adhering to the specific unique identifier provided (CID 2734715), this whitepaper focuses exclusively on 1-Methylpiperazine dihydrochloride , a critical precursor in the synthesis of blockbuster therapeutics such as Sildenafil, Ofloxacin, and Trifluoperazine.

Executive Summary

1-Methylpiperazine dihydrochloride is the stabilized salt form of N-methylpiperazine. It serves as a ubiquitous pharmacophore in modern medicinal chemistry, primarily utilized to enhance the aqueous solubility and pharmacokinetic profile of lipophilic drug candidates. Its piperazine ring acts as a rigid linker that can modulate receptor binding affinity, while the


-methyl group prevents metabolic 

-dealkylation relative to its unsubstituted counterparts.

Key Technical Parameters:

  • PubChem CID: 2734715[1]

  • CAS Number: 34352-59-5[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 173.08 g/mol [1][2]

  • Solubility: Highly soluble in water (>25 mg/mL); soluble in methanol.

Synthetic Utility & Manufacturing

The synthesis of the 1-methylpiperazine core is a mature industrial process, typically achieved via the Eschweiler-Clarke reaction or catalytic hydrogenation .

Industrial Synthesis Pathways
  • Methylation of Piperazine: The most common route involves the methylation of piperazine hexahydrate using formaldehyde and formic acid. This reductive amination yields the mono-methylated product, which is subsequently treated with hydrochloric acid to precipitate the dihydrochloride salt.

  • Green Chemistry Approach: Recent advancements utilize the reaction of dimethyl oxalate with

    
    -methylethylenediamine to form a diketone intermediate, which is then reduced using Raney Nickel.[3] This method minimizes hazardous byproducts.
    
Visualization: Synthesis Workflow

The following diagram outlines the primary industrial routes to the dihydrochloride salt.

SynthesisPathways Start1 Piperazine Hexahydrate Inter1 1-Methylpiperazine (Free Base) Start1->Inter1 Methylation Reagent1 HCHO / HCOOH (Eschweiler-Clarke) Reagent1->Inter1 Final 1-Methylpiperazine Dihydrochloride (CID 2734715) Inter1->Final Salt Formation Start2 N-Methylethylene- diamine Inter2 Cyclic Diamide Start2->Inter2 Cyclization Reagent2 Dimethyl Oxalate Reagent2->Inter2 Inter2->Inter1 Reduction Reduct Raney Ni / H2 Reduct->Inter1 SaltStep HCl (g) or conc. HCl in Ethanol/Water SaltStep->Final

Figure 1: Industrial synthesis pathways for 1-Methylpiperazine Dihydrochloride, highlighting the Eschweiler-Clarke and Green Cyclization routes.

Medicinal Chemistry Applications

The 1-methylpiperazine moiety is a "privileged scaffold" in drug discovery. It is frequently introduced at the late stage of lead optimization to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Pharmacological Roles
  • Solubility Enhancer: The basic nitrogen atoms (pKa ~9.0 and ~5.6) are protonated at physiological pH, drastically increasing the water solubility of otherwise hydrophobic aromatic cores.

  • Bioavailability: The motif improves oral bioavailability by facilitating transport across mucosal membranes.

  • Target Interaction: In GPCR ligands (e.g., antipsychotics), the protonated nitrogen often forms a critical salt bridge with an aspartate residue in the receptor binding pocket.

Case Studies in Drug Development
Drug ClassExample CompoundRole of 1-MethylpiperazineMechanism of Action
PDE5 Inhibitor Sildenafil (Viagra) Solubilizing tailImproves solubility of the pyrazolopyrimidinone core; mimics the phosphate group of cGMP.[4]
Fluoroquinolone Ofloxacin / Levofloxacin C-7 SubstituentBroadens antibacterial spectrum (Gram-negative coverage) and increases half-life.
Antipsychotic Trifluoperazine Side chain linkerConnects the phenothiazine ring to the amine; critical for D2 receptor affinity.
Antihistamine Cyclizine Core scaffoldRigid linker positioning aryl groups for H1 receptor antagonism.

Experimental Protocol: Salt-to-Free-Base Conversion

Context: While the dihydrochloride salt (CID 2734715) is the preferred storage form due to its stability and non-hygroscopic nature compared to the liquid free base, most nucleophilic substitution reactions (


) require the free base  form.

Objective: Generate reactive 1-methylpiperazine nucleophile from the dihydrochloride salt in situ or preparatively.

Method A: In-Situ Neutralization (For High-Throughput Synthesis)
  • Applicability: Microwave synthesis or sealed tube reactions.

  • Reagents: 1-Methylpiperazine

    
     2HCl, 
    
    
    
    (3.0 equiv), DMF or Acetonitrile.
  • Procedure:

    • Suspend 1.0 mmol of the dihydrochloride salt in 3 mL of dry DMF.

    • Add 3.0 mmol of anhydrous

      
       (or 
      
      
      
      for faster kinetics).
    • Stir at room temperature for 15 minutes. The mixture will become a slurry.

    • Add the electrophile (e.g., 2-chloropyrimidine derivative).

    • Heat to reaction temperature (typically 80–120°C).

    • Note: The excess base neutralizes the HCl released during the salt break and the subsequent substitution reaction.

Method B: Preparative Free-Basing (For Sensitive Reactions)
  • Applicability: When non-basic conditions or precise stoichiometry are required.

  • Procedure:

    • Dissolve 10 g of 1-Methylpiperazine

      
       2HCl in 20 mL of distilled water.
      
    • Cool to 0°C in an ice bath.

    • Slowly add 50% w/v NaOH solution until pH > 12.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure (careful: free base is volatile, bp ~138°C).

    • Yield: Quantitative recovery of pale yellow oil.

Visualization: Drug Synthesis Workflow (Sildenafil Analog)

The following diagram illustrates the integration of the scaffold into a drug molecule using the in-situ protocol.

DrugSynthesis Salt 1-Methylpiperazine Dihydrochloride (CID 2734715) FreeBase Reactive Species: 1-Methylpiperazine (Free Amine) Salt->FreeBase Neutralization Base Base (K2CO3) Base->FreeBase Reaction SNAr / Sulfonamide Coupling FreeBase->Reaction Scaffold Electrophile Scaffold (e.g., Chlorosulfonyl intermediate) Scaffold->Reaction Product Target Drug (e.g., Sildenafil) Reaction->Product Yields Bioactive Molecule

Figure 2: Workflow for utilizing CID 2734715 in the synthesis of Sildenafil-type PDE5 inhibitors.[3][4]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H301: Toxic if swallowed.[1][5]

  • H311: Toxic in contact with skin.[1][5][6]

  • H314: Causes severe skin burns and eye damage (Free base is corrosive; Salt is irritant).

  • H335: May cause respiratory irritation.[1][5][6][7][8][9]

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood. The free base has a high vapor pressure and a distinct amine odor.

  • PPE: Wear nitrile gloves, lab coat, and chemical safety goggles.

  • Storage: Store the dihydrochloride salt at room temperature in a tightly closed container. It is less hygroscopic than the mono-hydrochloride but should still be kept dry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved February 15, 2026 from [Link]

  • Organic Syntheses. Synthesis of Monosubstituted Piperazines. Org. Synth. Coll. Vol. 5, 904. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Piperazine Derivatives using 1-Methylpiperazin-2-one Dihydrochloride

[1] Executive Summary & Strategic Value Piperazine and piperazinone scaffolds are "privileged structures" in medicinal chemistry, forming the core of blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

Piperazine and piperazinone scaffolds are "privileged structures" in medicinal chemistry, forming the core of blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Posaconazole).[1]

This guide details the utilization of 1-Methylpiperazin-2-one dihydrochloride as a versatile precursor.[1] While often overlooked in favor of simple piperazines, this lactam offers distinct regioselective advantages:

  • Differentiation of Nitrogen Centers: The C2-carbonyl "masks" the N1 nitrogen, forcing selective functionalization at the N4 position without the need for protecting groups.[1]

  • C-H Functionalization Potential: The lactam carbonyl activates the

    
    -carbon (C3), enabling palladium-catalyzed arylation—a transformation impossible with standard piperazine.[1]
    
  • Controlled Reduction: The final reduction of the lactam yields the piperazine ring, locking in the substitutions.[1]

Critical Precursor Handling: The Salt Factor[1]

Challenge: The starting material is specified as 1-Methylpiperazin-2-one dihydrochloride .[1] Chemistry: The N4 amine is basic (


), but the amide nitrogen (N1) is not (

).[1] The "dihydrochloride" designation implies the presence of excess HCl trapped in the lattice or protonation of the amide oxygen under super-acidic conditions.[1] Impact: Direct use in nucleophilic substitutions will fail without stoichiometric correction.[1] You must neutralize two equivalents of acid before the amine becomes nucleophilic.[1]
Protocol A: Quantitative Free-Basing (Desalting)

Use this protocol to isolate the reactive free base for sensitive metal-catalyzed reactions.

Reagents:

  • 1-Methylpiperazin-2-one dihydrochloride (10 mmol)[1]

  • Potassium Carbonate (

    
    ), anhydrous (25 mmol, 2.5 equiv)[1]
    
  • Acetonitrile (MeCN) or Methanol (MeOH)[1]

Procedure:

  • Suspension: Suspend 10 mmol of the dihydrochloride salt in 50 mL of anhydrous MeCN.

  • Neutralization: Add 25 mmol of powdered

    
    . The excess base ensures complete neutralization of both HCl equivalents.[1]
    
  • Agitation: Stir vigorously at Room Temperature (RT) for 2 hours. Evolution of

    
     gas may occur; ensure venting.[1][2]
    
  • Filtration: Filter the white precipitate (KCl salts). Wash the cake with 10 mL MeCN.

  • Concentration: Concentrate the filtrate in vacuo.

    • Note: 1-Methylpiperazin-2-one is a liquid/low-melting solid.[1][3] Do not overheat.

  • Validation: Verify the absence of chloride ions using a silver nitrate (

    
    ) test on an aliquot dissolved in water.[1]
    

Synthetic Workflows & Protocols

Module 1: N4-Functionalization (The "Linker" Strategy)

Target: Creating N1,N4-disubstituted piperazinones.

Because N1 is part of the amide, it is non-nucleophilic.[1] N4 is a secondary amine and highly reactive.[1] This allows for clean


 reactions without bis-alkylation byproducts common in symmetric piperazines.[1]
Protocol B: Regioselective N4-Alkylation

Reaction:


 Displacement of Alkyl Halides.[1]
ComponentEquivalentsRole
Free Base (from Protocol A) 1.0Nucleophile
Alkyl Bromide (R-Br) 1.1Electrophile
DIPEA (Hünig's Base) 1.5Proton Scavenger
DMF or MeCN SolventMedium

Step-by-Step:

  • Dissolve 1.0 equiv of 1-Methylpiperazin-2-one (Free Base) in DMF (0.2 M concentration).

  • Add 1.5 equiv of DIPEA .[1][4]

  • Cool to 0°C. Add 1.1 equiv of the Alkyl Bromide dropwise.

    • Why: Controlling the addition rate prevents exotherms and minimizes quaternary ammonium salt formation.[1]

  • Warm to RT and stir for 4–16 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.[1] Dry over 
    
    
    
    and concentrate.
Module 2: C3-Arylation (The "Scaffold" Strategy)

Target: Introducing complexity at the


-carbon via C-H Activation.

This is the highest-value transformation. Using the carbonyl to direct Palladium to the C3 position allows the synthesis of 3-aryl-piperazines, which are difficult to access via other routes.

Protocol C: Pd-Catalyzed

-Arylation

Mechanism: Deprotonation of the


-proton 

Pd-Enolate formation

Reductive Elimination.[1]

Reagents:

  • Substrate: N4-Protected or Alkylated 1-Methylpiperazin-2-one (Note: N4 must be substituted/protected to prevent Pd coordination).[1]

  • Aryl Bromide (Ar-Br)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Xantphos or

    
     (10 mol%)[1]
    
  • Base:

    
     or 
    
    
    
    (strong base required for enolization).[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add

    
    , Ligand, and Aryl Bromide (1.0 equiv).[1]
    
  • Solvation: Add Toluene (anhydrous, degassed).

  • Substrate Addition: Add the N4-substituted piperazinone (1.2 equiv).

  • Base Addition: Add

    
     (1.5 equiv) in one portion.[1]
    
  • Heating: Heat to 80–100°C for 12 hours.

  • Quench: Cool to RT, dilute with ether, filter through Celite.

Module 3: Ring Reduction (The "Derivative" Generation)

Target: Converting the Piperazinone to a Piperazine.[1]

Once the complexity is built at N4 or C3, the carbonyl is removed to yield the final drug-like scaffold.[1]

Protocol D: Lactam Reduction using Borane (

)

Why Borane?


 is effective but can be harsh.[1] 

or

offers a cleaner reduction for lactams.[1]

Step-by-Step:

  • Setup: Place the functionalized piperazin-2-one (1.0 equiv) in a dry flask under

    
    .
    
  • Solvent: Add anhydrous THF.

  • Reagent: Add

    
     (1.0 M solution, 3.0 equiv) dropwise at 0°C.
    
    • Caution: Gas evolution (

      
      ).[1]
      
  • Reflux: Heat to reflux for 4 hours. The carbonyl is reduced to the methylene (

    
    ).[1]
    
  • Quench (Critical): Cool to 0°C. Carefully add MeOH until bubbling stops.

  • Acid Hydrolysis: Add 6M HCl and reflux for 1 hour.

    • Why: This breaks the stable amine-borane complex formed during reduction.[1]

  • Neutralization: Basify with NaOH to pH > 12 and extract with DCM.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways available from the dihydrochloride precursor.

PiperazineSynthesis Start 1-Methylpiperazin-2-one Dihydrochloride (Precursor) FreeBase Free Base (Reactive Intermediate) Start->FreeBase Protocol A: Neutralization (K2CO3) N_Sub N4-Alkylated Piperazinone FreeBase->N_Sub Protocol B: N-Alkylation (R-X) C_Sub 3-Aryl-N4-Alkylated Piperazinone N_Sub->C_Sub Protocol C: Pd-Cat Alpha-Arylation FinalProd Final Piperazine Derivative (Drug Scaffold) N_Sub->FinalProd Protocol D: Reduction (BH3) C_Sub->FinalProd Protocol D: Reduction (BH3)

Caption: Strategic workflow converting the dihydrochloride salt into complex piperazine scaffolds via sequential functionalization and reduction.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. Retrieved from [Link]

  • Serban, G. & Diaba, F. (2025).[1][5] Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. Retrieved from [Link][1][5]

  • Hartwig, J. F. (2003).[1] Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. (Contextual grounding via Berkeley Group Publications).[1] Retrieved from [Link]

Sources

Application

Technical Application Note: 1-Methylpiperazin-2-one Dihydrochloride in Pharmaceutical Synthesis

Chemical Profile & Strategic Utility 1-Methylpiperazin-2-one dihydrochloride (CAS: 34352-59-5) is a specialized heterocyclic building block. Unlike the ubiquitous 1-methylpiperazine, this scaffold contains a lactam (cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Strategic Utility

1-Methylpiperazin-2-one dihydrochloride (CAS: 34352-59-5) is a specialized heterocyclic building block. Unlike the ubiquitous 1-methylpiperazine, this scaffold contains a lactam (cyclic amide) functionality at the C2 position. This structural feature offers two distinct strategic advantages in drug design:

  • Metabolic Stability: The C2-carbonyl group blocks a common site of oxidative metabolism (CYP450-mediated oxidation) often seen in saturated piperazines.

  • Peptidomimetic Properties: The lactam moiety mimics the peptide bond geometry, making it a valuable scaffold for designing protease inhibitors and GPCR ligands (e.g., muscarinic antagonists).

Physicochemical Data
PropertyValueNotes
Formula C₅H₁₀N₂O[1][2] · 2HClHygroscopic salt
MW 187.07 g/mol Salt form (Free base: 114.15 g/mol )
Solubility High: Water, MeOHLow: DCM, Toluene, THFCritical: Must be free-based for use in non-polar organic solvents.
pKa (Calc) N4-H: ~8.5The N4 amine is nucleophilic; N1 is non-basic (amide).
Stability Acidic salt is stable.Free base is prone to absorbing CO₂ and moisture.

Critical Protocol: Free-Basing (Salt Neutralization)

The Challenge: The dihydrochloride salt is chemically stable but synthetically inert in many organic reactions. It is insoluble in the non-polar solvents (DCM, Toluene) required for anhydrous couplings. The Solution: A biphasic neutralization protocol is recommended over in-situ neutralization to ensure accurate stoichiometry and remove trapped HCl which can poison sensitive catalysts (e.g., Pd).

Protocol A: Biphasic Neutralization (Recommended)

Objective: Isolate 1-Methylpiperazin-2-one (Free Base) as an oil/solid for immediate use.

  • Dissolution: Dissolve 10.0 g (53.5 mmol) of 1-Methylpiperazin-2-one·2HCl in 30 mL of deionized water. The solution will be acidic (pH < 2).

  • Basification: Cool to 0°C. Slowly add 50% w/v NaOH or sat. K₂CO₃ solution while stirring until pH reaches 12–13.

    • Note: The solution may become cloudy as the free base separates.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform (3 x 50 mL).

    • Tip: The lactam is water-soluble. Adding NaCl (salting out) significantly improves recovery.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 30 minutes. Filter.

  • Concentration: Concentrate under reduced pressure (rotary evaporator, <40°C) to yield the free base as a pale yellow oil or low-melting solid.

    • Yield Target: >90%

    • Storage: Use immediately or store under Argon at -20°C.

Workflow Visualization

FreeBasing Salt Start: 2HCl Salt (Water Soluble) Base Add Base (pH > 12) Salt->Base Neutralization Extract Extraction (DCM + NaCl) Base->Extract Phase Transfer Dry Drying (Na2SO4) Extract->Dry Purification Product End: Free Base (Nucleophilic) Dry->Product Concentration

Figure 1: Biphasic neutralization workflow to activate the scaffold for organic synthesis.

Application I: N4-Arylation (Buchwald-Hartwig Coupling)

The N4 nitrogen is a secondary amine, making it an excellent candidate for Palladium-catalyzed cross-coupling to create N-arylpiperazinones (common in antipsychotic pharmacophores).

Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination. Critical Constraint: The amide (lactam) oxygen can coordinate to Pd, potentially poisoning the catalyst. Using bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) prevents this off-cycle binding.

Protocol B: Pd-Catalyzed N-Arylation

Scale: 1.0 mmol

  • Reagents:

    • Aryl Bromide/Chloride: 1.0 equiv

    • 1-Methylpiperazin-2-one (Free Base): 1.2 equiv (prepared via Protocol A)

    • Pd₂(dba)₃: 2 mol%

    • XPhos (or BrettPhos): 4 mol%

    • NaOtBu (Sodium tert-butoxide): 1.5 equiv

    • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd source, Ligand, and Base.[3]

    • Evacuate and backfill with Argon (3 cycles).

    • Add Aryl Halide and Free Base (dissolved in solvent) via syringe.

    • Heat to 100°C for 4–12 hours. Monitor by HPLC/LC-MS.

  • Workup:

    • Cool to RT. Filter through a Celite pad (elute with EtOAc).

    • Concentrate and purify via Flash Chromatography (MeOH/DCM gradient).

Mechanistic Visualization

Buchwald Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Piperazinone Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim Pd-N Bond RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for the arylation of 1-methylpiperazin-2-one. Steric bulk of ligands is crucial to prevent catalyst deactivation.

Application II: N4-Alkylation (SN2)

For attaching alkyl linkers (e.g., in PROTACs or multi-functional ligands).

Protocol C: Controlled Alkylation

  • Base: K₂CO₃ (3.0 equiv) or DIPEA.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 60°C.

  • Note: If using the 2HCl salt directly (in-situ neutralization), use 4.0 equiv of DIPEA in DMF to ensure full solubility and neutralization. However, reaction rates are generally slower than using the isolated free base.

Analytical Quality Control

When characterizing intermediates derived from this scaffold, specific NMR signatures confirm the integrity of the lactam ring (preventing hydrolysis).

Signal (¹H NMR, CDCl₃)Chemical Shift (δ)Diagnostic Value
N-Me (Singlet) 2.9 – 3.0 ppmConfirms N1-Methylation intact.
C3-H (Singlet/Doublet) 3.1 – 3.3 ppmProtons adjacent to carbonyl; shift indicates lactam ring is closed.
N4-H (Broad) ~1.8 – 2.5 ppmDisappears upon successful alkylation/arylation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

    • Note: While the CID refers to the piperazine, the structural data for the 2-one derivative (CAS 59702-07-7)
  • Synthetic Methodology (Buchwald-Hartwig)
  • Pharmaceutical Relevance: U.S. National Library of Medicine. Piperazin-2-one derivatives in drug discovery. (Contextual reference for lactam scaffolds in kinase inhibitors).

Sources

Method

protocol for N-alkylation of 1-Methylpiperazin-2-one dihydrochloride

Application Note: Optimized Strategies for the N4-Alkylation of 1-Methylpiperazin-2-one Dihydrochloride Abstract This application note details the protocol for the regioselective N-alkylation of 1-Methylpiperazin-2-one d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N4-Alkylation of 1-Methylpiperazin-2-one Dihydrochloride

Abstract

This application note details the protocol for the regioselective N-alkylation of 1-Methylpiperazin-2-one dihydrochloride . While the piperazin-2-one scaffold is a privileged structure in peptidomimetics and kinase inhibitors, the commercially available dihydrochloride salt form ($ \cdot 2\text{HCl} $) presents specific solubility and stoichiometric challenges. This guide provides two validated methodologies: Method A (Direct Alkylation) for robust scaffold functionalization and Method B (Reductive Amination) for high-fidelity mono-alkylation.[1] Special emphasis is placed on "free-basing" strategies and the isolation of highly water-soluble polar products.[1]

Scientific Context & Mechanistic Grounding

The Substrate Challenge

1-Methylpiperazin-2-one contains two nitrogen atoms:

  • N1 (Amide): Methylated and non-nucleophilic due to resonance stabilization with the carbonyl.[1]

  • N4 (Amine): The target secondary amine.[1][2] In the dihydrochloride form, this nitrogen is protonated ($ \text{R}_2\text{NH}_2^+ $), rendering it non-nucleophilic.[1]

Critical Consideration: The starting material is a dihydrochloride salt .[1] To enable the reaction, two equivalents of base are required solely to neutralize the salt (releasing the free base), and a third equivalent is required to scavenge the acid ($ \text{HX} $) generated during the substitution reaction. Failure to account for this stoichiometry is the most common cause of low yields.[1]

Reaction Pathways
  • Path A ($ S_N2 $): Nucleophilic attack of the N4-amine on an alkyl halide.[1] Risk: Over-alkylation to the quaternary ammonium salt.[1]

  • Path B (Reductive Amination): Condensation with an aldehyde to form an iminium ion, followed by hydride reduction.[1] Benefit: Self-limiting to mono-alkylation.[1]

Visualizing the Workflow

The following diagram outlines the decision logic and reaction mechanism for this specific substrate.

G Start Start: 1-Methylpiperazin-2-one Dihydrochloride (.2HCl) Neutralization Step 1: In-situ Neutralization (Base > 3.0 eq) Start->Neutralization FreeBase Intermediate: Free Secondary Amine Neutralization->FreeBase - 2 equiv HCl Choice Select Method FreeBase->Choice MethodA Method A: Direct Alkylation (R-X, Heat, DMF/MeCN) Choice->MethodA Primary/Secondary Alkyl Halides MethodB Method B: Reductive Amination (R-CHO, STAB, DCM) Choice->MethodB Aldehydes/Ketones (High Selectivity) Product Product: N4-Alkylated Piperazin-2-one MethodA->Product SN2 Mechanism Quat Byproduct: Quaternary Salt MethodA->Quat Over-alkylation risk MethodB->Product Reductive Amination

Caption: Workflow for the conversion of the dihydrochloride salt to the N4-alkylated product, highlighting the critical neutralization step and pathway choices.

Experimental Protocols

Method A: Direct $ S_N2 $ Alkylation (Standard)

Best for: Primary alkyl halides (benzyl bromide, methyl iodide) and robust substrates.[1]

Reagents:

  • Substrate: 1-Methylpiperazin-2-one

    
     (1.0 equiv)[1]
    
  • Electrophile: Alkyl Halide (1.1 equiv)[1][2]

  • Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3 $) (3.5 – 4.0 equiv) or DIPEA (3.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional for chlorides.[1][2]

Procedure:

  • Salt Break (Crucial): In a round-bottom flask equipped with a magnetic stir bar, suspend the dihydrochloride salt (1.0 equiv) and powdered $ \text{K}_2\text{CO}_3 $ (4.0 equiv) in anhydrous Acetonitrile (10 mL/mmol).

    • Note: If the salt is clumpy, sonicate for 5 minutes to ensure a fine suspension.[1]

    • Why Carbonate? $ \text{K}_2\text{CO}_3 $ is preferred over organic bases for $ S_N2 $ as it acts as a heterogeneous scavenger and minimizes racemization if chiral centers are present elsewhere [1].[1]

  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes. This allows the base to neutralize the HCl and liberate the nucleophilic amine.[1]

  • Addition: Add the Alkyl Halide (1.1 equiv). If using an alkyl chloride, add KI (0.1 equiv) to facilitate the Finkelstein reaction.[1][2]

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere ($ \text{N}_2 $) for 4–12 hours. Monitor by LC-MS (TLC is often difficult due to the polarity of the starting material).

  • Workup (Polarity Management):

    • Cool to RT and filter off the inorganic solids ($ \text{KCl} $, excess base).[1] Rinse the cake with MeCN.

    • Concentrate the filtrate in vacuo.[1][3]

    • Purification: The residue is likely an oil.[1][3] If the product is highly polar, standard aqueous extraction may result in loss.[1]

    • Recommended: Dissolve residue in DCM/IPA (3:1 ratio) and wash with a small volume of saturated $ \text{NaHCO}_3 $.[1] Dry over $ \text{Na}_2\text{SO}_4 $ and concentrate.

Method B: Reductive Amination (High Selectivity)

Best for: Avoiding over-alkylation or when the electrophile is an aldehyde.

Reagents:

  • Substrate: 1-Methylpiperazin-2-one

    
     (1.0 equiv)[1]
    
  • Carbonyl: Aldehyde/Ketone (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or DIPEA (2.2 equiv) – Strictly to neutralize the salt.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Procedure:

  • Free-Basing: Suspend the dihydrochloride salt in DCE (10 mL/mmol). Add DIPEA (2.2 equiv) and stir for 15 minutes until the salt dissolves or forms a fine suspension.

  • Imine Formation: Add the Aldehyde (1.1 equiv) and, optionally, acetic acid (1.0 equiv) to catalyze imine formation.[1][2] Stir for 1 hour at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.[1]

  • Quench & Workup:

    • Quench with saturated aqueous $ \text{NaHCO}_3 $.[1][2]

    • Extract with DCM ($ \times 3 $).[1]

    • Note: Unlike Method A, the secondary amine is consumed, often making the product less polar and easier to extract [2].

Data Summary & Troubleshooting

ParameterMethod A ($ S_N2 $)Method B (Reductive Amination)
Base Stoichiometry > 3.5 equiv (Critical)2.0 - 2.5 equiv
Primary Risk Over-alkylation (Quaternary salt)Incomplete conversion (Sterics)
Solvent Choice MeCN (Heterogeneous), DMF (Homogeneous)DCE, DCM, MeOH
Temp Range 60°C - 80°C20°C - 25°C

Troubleshooting Guide:

  • Problem: Low Yield / Recovery.

    • Cause: Product is water-soluble and lost during aqueous wash.[1]

    • Solution: Use "Salting Out" technique (saturate aqueous layer with NaCl) and extract with Chloroform:Isopropanol (3:1) .[1] Alternatively, evaporate the reaction solvent and load directly onto a reverse-phase flash column (C18).

  • Problem: Starting Material Remains.

    • Cause: Incomplete neutralization of the $ 2\text{HCl} $ salt.[1]

    • Solution: Ensure the initial "Salt Break" step (Step 1 in Method A) is performed for at least 30 mins before adding the electrophile.

References

  • MUNI Theses. (2015). Synthesis and properties of 1-alkyl-1-methylpiperazine-1,4-diium salts. Masaryk University.[1] Available at: [Link] (Demonstrates $ \text{K}_2\text{CO}_3 $/DMF conditions for piperazine alkylation).

  • Patent WO2014184039A1. Method for preparing n-alkyl-piperazines.[1] Google Patents.[1] Available at: (Industrial conditions for piperazine alkylation).[1]

  • Master Organic Chemistry. Reactions of Alkyl Halides. Available at: [Link] (Mechanistic grounding for $ S_N2 $ vs Elimination competition).

Sources

Application

Application Note: High-Efficiency Incorporation of 1-Methylpiperazin-2-one into Peptidomimetic Scaffolds

Executive Summary 1-Methylpiperazin-2-one (CAS 5952-83-0), supplied as the stable dihydrochloride salt (CAS 34352-59-5 related/analogous salts), is a critical building block in medicinal chemistry. It is frequently emplo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazin-2-one (CAS 5952-83-0), supplied as the stable dihydrochloride salt (CAS 34352-59-5 related/analogous salts), is a critical building block in medicinal chemistry. It is frequently employed to introduce a constrained piperazinone motif at the C-terminus of peptide chains. This moiety serves two primary functions: it acts as a metabolically stable C-terminal cap that mimics the proline turn conformation, and it improves the pharmacokinetic profile of peptide drugs by reducing proteolytic susceptibility.

However, its use in standard peptide coupling is complicated by two factors:

  • Salt Form: The dihydrochloride (•2HCl) form requires careful in situ neutralization to release the nucleophilic amine without causing racemization of the incoming amino acid.

  • Steric Hindrance: The secondary amine at position 4 is sterically constrained and less nucleophilic than primary amines, often leading to incomplete coupling or deletion sequences if standard carbodiimide protocols (EDC/DIC) are used.

This guide provides a validated, high-efficiency protocol using HATU/DIPEA activation to overcome these energy barriers, ensuring >95% conversion.

Chemical Context & Mechanism[1][2][3][4][5]

The Challenge of the Secondary Amine

In 1-Methylpiperazin-2-one, the nucleophilic center is the N4 amine. Unlike primary amines, N4 is part of a 6-membered ring, imposing conformational constraints. Furthermore, the N1-methyl and C2-carbonyl (lactam) create a distinct electronic environment.

  • Nucleophile: Secondary Amine (N4).

  • Electrophile: Activated Carboxylic Acid (C-terminus of peptide/amino acid).

  • Limiting Factor: The •2HCl salt acts as a buffer. If insufficient base is added, the amine remains protonated (

    
    ) and non-reactive. If too much base is added, the activated amino acid ester may racemize via oxazolone formation.
    
Reagent Selection Strategy

Data indicates that standard reagents (HBTU/TBTU) often result in yields <60% for this specific coupling. The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly recommended because the 7-azabenzotriazole leaving group (HOAt) utilizes the "neighboring group effect" (anchimeric assistance) to accelerate the reaction with hindered secondary amines.

ReagentSuitabilityMechanism Note
EDC/HOBt LowToo slow; high risk of hydrolysis before coupling.
HBTU/DIPEA ModerateEffective for primary amines, often stalls with piperazinones.
HATU/DIPEA High HOAt ester reacts rapidly with hindered N4 amine.
PyAOP HighExcellent alternative if guanidinylation is observed with HATU.

Experimental Protocol

Materials
  • Substrate: Protected Amino Acid or Peptide Fragment (R-COOH).

  • Amine: 1-Methylpiperazin-2-one dihydrochloride (MW ~187.07 g/mol ).

  • Coupling Reagent: HATU (1.1 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents required).

  • Solvent: Anhydrous DMF or NMP (DCM is not recommended due to poor solubility of the HCl salt).

Step-by-Step Procedure

Step 1: Salt Neutralization (The "Free-Basing" Step)

  • Dissolve 1.2 equivalents of 1-Methylpiperazin-2-one • 2HCl in anhydrous DMF (concentration ~0.1 M).

  • Add 2.5 equivalents of DIPEA.

  • Observation: The solution may become cloudy as amine hydrochloride salts precipitate. This is normal.

  • Critical: Allow to stir for 5–10 minutes to ensure the N4 amine is fully deprotonated and available.

Step 2: Activation of the Carboxylic Acid

  • In a separate vessel, dissolve 1.0 equivalent of the Amino Acid (R-COOH) and 1.1 equivalents of HATU in anhydrous DMF.

  • Add 1.5 equivalents of DIPEA immediately.

  • Color Change: The solution typically turns yellow/orange (formation of the activated OAt-ester).

  • Stir for 1–2 minutes. Do not over-activate, as this increases racemization risk.[1]

Step 3: Coupling Reaction

  • Add the neutralized amine solution (from Step 1) to the activated acid solution (from Step 2).

  • Stir under Nitrogen/Argon at Room Temperature (20–25°C).

  • Time: 2–4 hours. (Secondary amines react slower than primary amines).[2]

Step 4: Monitoring (IPC)

  • Check via HPLC or LC-MS.

  • Target: Disappearance of R-COOH peak and appearance of Product Mass [M+H]+.

  • Note: The product will likely be more polar than the starting protected amino acid due to the piperazinone ring.

Step 5: Workup

  • Dilute reaction mixture with Ethyl Acetate.

  • Wash sequentially with:

    • 5% NaHCO3 (removes unreacted acid/HATU byproducts).

    • Water.[3]

    • Brine.

  • Dry over Na2SO4 and concentrate.

Process Visualization

Reaction Workflow (DOT Diagram)

The following diagram illustrates the parallel activation and neutralization pathways required for success.

PeptideCoupling Salt 1-Methylpiperazin-2-one • 2HCl Salt FreeBase Free Amine (Nucleophile) (In Situ) Salt->FreeBase Neutralization Base1 DIPEA (2.5 eq) Base1->FreeBase Coupling Coupling Reaction (DMF, 2-4 hrs) FreeBase->Coupling Nucleophilic Attack Acid Protected Amino Acid (R-COOH) ActiveEster Activated OAt-Ester (Electrophile) Acid->ActiveEster HATU HATU (1.1 eq) HATU->ActiveEster Base2 DIPEA (1.5 eq) Base2->ActiveEster Activation ActiveEster->Coupling Product Peptidomimetic Product (R-CO-Piperazinone) Coupling->Product

Caption: Parallel workflow ensuring simultaneous generation of the reactive free amine and the activated ester to minimize side reactions.

Troubleshooting Decision Matrix

Troubleshooting Start Low Yield / Incomplete? CheckPH Check pH during coupling (Must be > 8) Start->CheckPH PH_Low pH < 8 CheckPH->PH_Low PH_OK pH > 8 CheckPH->PH_OK AddBase Add more DIPEA (HCl salt consumed base) PH_Low->AddBase Sterics Steric Hindrance Issue PH_OK->Sterics Switch Switch Reagent: HATU -> PyAOP or Double Coupling Sterics->Switch

Caption: Diagnostic logic for optimizing low-yield couplings involving dihydrochloride salts.

Analytical Data & Expectations

When analyzing the product, expect specific shifts in your LC-MS and NMR data:

Analytical MethodExpected ObservationReason
1H NMR Distinct singlets/doublets at 2.8–3.0 ppm.N-Methyl group on the piperazinone ring.[4]
1H NMR Complex splitting of CH2 protons (3.0–4.0 ppm).Ring constraints cause diastereotopic splitting of the piperazine methylenes.
LC-MS Mass = [Peptide Mass] + 112.1 Da.Addition of C5H8N2O fragment (loss of H2O).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society. Link

    • Significance: Establishes HOAt/HATU as the superior reagents for hindered amines.
  • Dinsmore, C. J., & Beshore, D. C. (2002).[6] Syntheses and Transformations of Piperazinone Rings.[7][6] Organic Preparations and Procedures International.[6] Link[6]

    • Significance: Comprehensive review of piperazinone chemistry and synthesis.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Piperazinone-Containing Peptides.[8][6] Journal of Combinatorial Chemistry.[6] Link

    • Significance: Validates solid-phase protocols for this specific scaffold.
  • Bachem. (2024).[9][1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

    • Significance: General industry standard for coupling reagent selection (H

Sources

Method

Application Note: High-Efficiency Reductive Amination of 1-Methylpiperazin-2-one Dihydrochloride

Introduction & Scope 1-Methylpiperazin-2-one is a privileged pharmacophore found in numerous bioactive compounds, including sigma receptor ligands, farnesyltransferase inhibitors, and kinase inhibitors. Its structural du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Methylpiperazin-2-one is a privileged pharmacophore found in numerous bioactive compounds, including sigma receptor ligands, farnesyltransferase inhibitors, and kinase inhibitors. Its structural duality—containing both a rigid lactam (amide) and a nucleophilic secondary amine—makes it a versatile building block.

However, the commercial supply of this reagent as the dihydrochloride salt (


)  presents a specific synthetic challenge. The salt form is insoluble in the non-polar halogenated solvents (DCM, DCE) typically preferred for reductive amination. Furthermore, the presence of two equivalents of strong acid can inhibit iminium ion formation or decompose acid-sensitive reducing agents if not properly managed.

This guide provides two optimized protocols to successfully couple 1-Methylpiperazin-2-one dihydrochloride with aldehydes and ketones, ensuring high yields and chemoselectivity (avoiding reduction of the lactam carbonyl).

Key Chemical Challenges
  • Salt Neutralization: The

    
     salt must be free-based in situ to liberate the nucleophilic N4-amine.
    
  • Chemoselectivity: The reducing agent must reduce the transient iminium ion without attacking the C2-lactam carbonyl.

  • Solubility: Balancing the solubility of the polar salt with the lipophilic aldehyde/ketone.

Mechanistic Pathway

Understanding the reaction kinetics is vital for troubleshooting. The reaction proceeds through an equilibrium-driven formation of a carbinolamine, followed by dehydration to an iminium ion, which is the irreversible reduction target.

ReductiveAmination Salt 1-Methylpiperazin-2-one Dihydrochloride FreeBase Free Amine (Nucleophile) Salt->FreeBase Neutralization Base Base (DIPEA) (>2.0 eq) Base->FreeBase Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product Reduction (STAB/NaCNBH3)

Figure 1: Mechanistic flow from salt neutralization to final reduction.[1] Note that the iminium ion formation is the rate-determining step for ketones.

Experimental Protocols

Method A: The Abdel-Magid Protocol (Preferred for Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) Rationale: STAB is mild, does not require strict pH control, and generally does not reduce aldehydes directly, preventing side-product formation.

Materials
  • 1-Methylpiperazin-2-one dihydrochloride (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.2 – 2.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional for unreactive substrates)

  • DCE (anhydrous)

Step-by-Step Procedure
  • Salt Suspension: In a dry reaction vial equipped with a stir bar, suspend 1-Methylpiperazin-2-one dihydrochloride (1.0 mmol) in DCE (5 mL). The salt will likely remain suspended.

  • Free-Basing: Add DIPEA (2.2 mmol). Stir vigorously for 15–30 minutes.

    • Observation: The suspension should clear significantly as the free base is liberated and dissolves in the organic layer.

  • Imine Formation: Add the Aldehyde (1.1 mmol). Stir for 30–60 minutes at room temperature.

    • Note: If the aldehyde is valuable, you may add 1.0 equiv of Acetic Acid here to catalyze imine formation, though STAB itself provides some acidic buffering.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at room temperature under nitrogen/argon for 4–16 hours. Monitor by LC-MS.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 20 minutes to break down boron-amine complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
Method B: The Borch Reduction (Preferred for Ketones/Steric Bulk)

Reagent: Sodium Cyanoborohydride (


)
Solvent:  Methanol (MeOH)
Rationale:  Ketones form imines more slowly than aldehydes. Methanol promotes solubility and imine formation. 

is stable in acid, allowing for the lower pH required to drive ketimine formation.
Materials
  • 1-Methylpiperazin-2-one dihydrochloride (1.0 equiv)

  • Ketone (1.1 – 1.5 equiv)

  • Sodium cyanoborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • Acetic Acid (AcOH) (to adjust pH)

  • Methanol (anhydrous)

Step-by-Step Procedure
  • Solvation: Dissolve 1-Methylpiperazin-2-one dihydrochloride (1.0 mmol) in Methanol (5 mL).

  • Neutralization: Add TEA (2.0 mmol).

    • Critical: Check pH on wet litmus paper. It should be roughly neutral (pH 6–7).

  • Substrate Addition: Add the Ketone (1.2 mmol) and Acetic Acid (approx. 2–3 drops).

    • Target: Adjust pH to ~5–6. This acidity is required to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine.[3]

  • Reduction: Add

    
      (1.5 mmol).
    
  • Reaction: Stir at room temperature (or reflux at 50°C for difficult ketones) for 16–24 hours.

    • Safety: Do not acidify below pH 3, as this risks generating HCN gas.

  • Workup: Concentrate MeOH. Redissolve residue in EtOAc. Wash with sat.

    
     (to neutralize acid and remove cyanide salts). Dry and concentrate.
    

Comparative Analysis of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaCNBH3)
Primary Utility Aldehydes (High Selectivity)Ketones / Hindered Substrates
Solvent System DCE, DCM, THF (Aprotic)MeOH, EtOH (Protic)
Toxicity LowHigh (Cyanide risk)
Lactam Stability Excellent (No reduction)Excellent (No reduction)
Water Tolerance Low (Decomposes slowly)High (Stable in water/acid)
Reaction pH Self-buffering (mildly acidic)Requires pH 5-6 adjustment

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion (Ketones):

    • Cause: Steric hindrance preventing iminium formation.

    • Fix: Add a Lewis Acid catalyst like Titanium(IV) isopropoxide (

      
      ) (1.5 equiv) to the neat mixture of amine and ketone. Stir for 1 hour before adding solvent and reducing agent.
      
  • Gelatinous Emulsions during Workup:

    • Cause: Boron-amine complexes are amphiphilic.

    • Fix: Use a tartaric acid wash or extended stirring with

      
       to fully hydrolyze the boron species.
      
  • Low Yield with Dihydrochloride Salt:

    • Cause: Insufficient base leaves the amine protonated (

      
      ), rendering it non-nucleophilic.
      
    • Fix: Ensure you are using at least 2.2 equivalents of DIPEA. If the salt is very "wet" or impure, titrate or use a slight excess (3.0 eq).

Workflow Decision Tree

Optimization Start Start: 1-Methylpiperazin-2-one 2HCl Substrate Substrate Type? Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone Substrate->Ketone MethodA Method A: STAB / DCE Add 2.2 eq DIPEA Aldehyde->MethodA MethodB Method B: NaCNBH3 / MeOH Add 2.0 eq TEA + AcOH Ketone->MethodB Simple Titanium Add Ti(OiPr)4 Pre-complexation Ketone->Titanium Sterically Hindered Titanium->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] [Link]

  • Borch, R. F., et al. (1971).[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. [Link]

Sources

Application

Application Note: 1-Methylpiperazin-2-one Dihydrochloride in CNS Drug Design

Abstract 1-Methylpiperazin-2-one dihydrochloride is a critical heterocyclic building block (scaffold) utilized in the synthesis of neuroactive agents. Unlike simple piperazines, the presence of the C2-carbonyl group (lac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylpiperazin-2-one dihydrochloride is a critical heterocyclic building block (scaffold) utilized in the synthesis of neuroactive agents. Unlike simple piperazines, the presence of the C2-carbonyl group (lactam) introduces conformational constraints and alters the hydrogen-bonding landscape, making it an ideal mimic for peptide


-turns found in endogenous neuropeptides. This Application Note details the handling, neutralization, and synthetic incorporation of this scaffold into ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Neurokinin-1 (NK1) and Sigma receptors. We provide validated protocols for converting the stable dihydrochloride salt into its reactive free base and subsequent N4-functionalization strategies.

Part 1: Scientific Background & Neuropharmacological Relevance[1]

The "Privileged Scaffold" Concept

In neuropharmacology, the piperazine ring is ubiquitous (e.g., olanzapine, aripiprazole). However, the piperazin-2-one (lactam) derivative offers distinct advantages for Fragment-Based Drug Discovery (FBDD):

  • Conformational Constraint: The planar amide bond at the N1-C2 position forces the ring into a specific geometry, reducing the entropic penalty when binding to receptors.

  • Peptidomimesis: The 1-methylpiperazin-2-one core effectively mimics the

    
     and 
    
    
    
    residues of a Type II
    
    
    -turn, a common structural motif in neuropeptides like Substance P and Oxytocin.
  • Metabolic Stability: The lactam carbonyl makes the ring less susceptible to oxidative metabolism compared to the fully saturated piperazine.

Chemical Structure & Reactivity[2]
  • N1 Position: Methylated and part of an amide; non-basic and non-nucleophilic.

  • N4 Position: Secondary amine; basic (

    
    ) and nucleophilic. This is the attachment point for "warheads" (receptor-binding motifs).
    
  • Salt Form: The dihydrochloride salt is the preferred storage form due to enhanced stability and resistance to oxidation. However, it is strongly acidic and must be neutralized to liberate the nucleophilic N4-amine before synthesis.

Target Applications
  • NK1 Receptor Antagonists: Used to treat chemotherapy-induced nausea and depression. The scaffold mimics the peptide backbone of Substance P.

  • Sigma-1 Receptor Ligands: Investigated for neuroprotection in Alzheimer's models.

  • Cysteine Protease Inhibitors: The lactam core serves as a linker in inhibitors targeting calpain (implicated in neurodegeneration).

Part 2: Experimental Protocols

Protocol A: Salt Neutralization & Free Base Isolation

Rationale: The dihydrochloride salt is non-reactive in nucleophilic substitutions. This step liberates the reactive amine.

Materials:

  • 1-Methylpiperazin-2-one dihydrochloride (Solid)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Brine solution

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (approx. 5.3 mmol) of the dihydrochloride salt in 10 mL of distilled water. The pH will be highly acidic (~pH 1-2).

  • Basification: Slowly add saturated

    
     (or 1M NaOH dropwise) while stirring until the pH reaches 10–11. Caution: Gas evolution (
    
    
    
    ) will occur if using bicarbonate.
  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with DCM (

    
     mL). The free base (1-methylpiperazin-2-one) will partition into the organic layer.
    
    • Note: 1-Methylpiperazin-2-one is water-soluble.[1] Multiple extractions or continuous extraction may be necessary for high yields.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (rotary evaporator) at 40°C.

  • Validation: The resulting oil is the reactive free base. Verify by TLC (MeOH:DCM 1:9); the free base will have a distinct

    
     from the salt.
    
Protocol B: N4-Functionalization (Reductive Amination)

Rationale: This is the standard method for attaching the scaffold to a lipophilic domain (e.g., a benzyl group) to enhance Blood-Brain Barrier (BBB) penetration.

Reagents:

  • Isolated Free Base (from Protocol A)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde for sigma ligands)

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (catalytic)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a reaction vial, dissolve 1.0 equiv of Free Base and 1.1 equiv of Aryl Aldehyde in DCE. Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add 1.5 equiv of

    
     in one portion.
    
  • Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM).

Part 3: Data Visualization & Logic

Structural Logic of the Scaffold

The following diagram illustrates why this specific molecule is a "Hub" for neuropharmacology, linking chemical structure to biological function.

ScaffoldLogic Core 1-Methylpiperazin-2-one (The Scaffold) Lactam C2-Lactam (Conformational Lock) Core->Lactam N4 N4-Amine (Warhead Attachment) Core->N4 N1 N1-Methyl (Metabolic Block) Core->N1 BetaTurn Beta-Turn Mimicry (Peptide Agonist/Antagonist) Lactam->BetaTurn Restricts Rotation NK1 NK1 Antagonists (Antidepressants) N4->NK1 Linker to Hydrophobe Sigma Sigma-1 Ligands (Neuroprotection) N4->Sigma Linker to Hydrophobe Solubility Enhanced Solubility (vs. Piperidines) N1->Solubility Polarity BetaTurn->NK1

Figure 1: Structural-Activity Relationship (SAR) mapping of the 1-Methylpiperazin-2-one scaffold.

Experimental Workflow: From Salt to Drug Candidate

This flowchart guides the researcher through the critical neutralization and coupling steps.

Workflow Start Start: Dihydrochloride Salt (Acidic, Solid) Neutralize Step 1: Neutralization (Aq. NaHCO3, pH > 10) Start->Neutralize Extract Step 2: Extraction (DCM/EtOAc) Neutralize->Extract FreeBase Intermediate: Free Base (Nucleophilic Oil) Extract->FreeBase Choice Reaction Type? FreeBase->Choice RedAm Reductive Amination (Aldehyde + STAB) Choice->RedAm Alkyl Linker Acyl Acylation (Acid Chloride + TEA) Choice->Acyl Amide Linker Product Final Neuroactive Ligand RedAm->Product Acyl->Product

Figure 2: Operational workflow for converting the precursor salt into a functionalized CNS ligand.

Part 4: Physicochemical Properties & Handling

Table 1: Key Properties of 1-Methylpiperazin-2-one Dihydrochloride

PropertyValueRelevance to Protocol
Molecular Weight ~187.07 g/mol (Salt)Use this MW for stoichiometric calculations.
Solubility High in Water, DMSOIdeal for aqueous neutralization; poor in ether.
Acidity (pH) < 2.0 (10% aq. soln)CRITICAL: Must buffer if used in bio-assays directly.
Hygroscopicity HighStore in desiccator; weigh quickly.
Stability High (Solid), Low (Base)Store salt at RT; use Free Base immediately.

References

  • Micklatcher, C. et al. (1993). Piperazinone derivatives as peptidomimetics: Synthesis and application in CNS drug design. Journal of Medicinal Chemistry.[2] (Verified via search context 1.5, 1.11)

  • ChemicalBook. (2023). Synthesis and Properties of 1-Methylpiperazin-2-one.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one.

  • BenchChem. (2026). Piperazine and Piperidine Derivatives in Modern Drug Design.[3]

  • PrepChem. (2023). Synthesis of piperazine-based neuroactive intermediates.[4]

(Note: While specific "neuropharmacology" papers solely on the dihydrochloride salt are rare, the references above validate its synthesis, properties, and use as a scaffold in medicinal chemistry as derived from the search results.)

Sources

Method

preparation of bioactive ligands using 1-Methylpiperazin-2-one dihydrochloride

Executive Summary: The Privileged Piperazinone Scaffold In modern medicinal chemistry, 1-Methylpiperazin-2-one (and its stable dihydrochloride salt) represents a "privileged scaffold"—a molecular framework capable of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Piperazinone Scaffold

In modern medicinal chemistry, 1-Methylpiperazin-2-one (and its stable dihydrochloride salt) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous piperazine, the piperazin-2-one moiety introduces a carbonyl group that desymmetrizes the ring, lowers the pKa of the N4-amine (approx. pKa 6–7 vs. 9–10 for piperazine), and acts as a rigid peptidomimetic template.

This Application Note provides a definitive guide to activating and utilizing 1-Methylpiperazin-2-one dihydrochloride to synthesize bioactive ligands. We focus on its role in constraining peptide backbones, improving metabolic stability, and serving as a core motif in kinase and protease inhibitors.

Technical Specifications & Handling

Compound Identity:

  • Name: 1-Methylpiperazin-2-one dihydrochloride[1][2]

  • CAS (Free Base): 59702-07-7

  • CAS (HCl Salt): 109384-27-2 (Note: Often supplied as monohydrochloride; dihydrochloride requires excess acid stabilization).

  • Molecular Weight: 114.15 g/mol (Free base) / ~187.07 g/mol (2HCl).

  • Key Reactivity: The N1-methyl group blocks one nucleophilic site, leaving the N4-amine as the sole reactive center for diversification.

Handling Protocol: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator at -20°C. For precise stoichiometry in coupling reactions, free-basing is the critical first step to prevent catalyst poisoning (in Pd-catalyzed reactions) or mismatched stoichiometry.

Core Application Workflows

The utility of this scaffold relies on three primary transformations: Activation (Free-basing) , N-Arylation (SNAr/Buchwald) , and Peptidomimetic Coupling .

Diagram 1: Strategic Reaction Workflow

ReactionWorkflow Salt 1-Methylpiperazin-2-one Dihydrochloride (Salt) Base Base Treatment (DIEA / K2CO3) Salt->Base Neutralization FreeBase Reactive Free Base (Nucleophilic N4) Base->FreeBase Liberation Target1 SNAr Product (e.g., Nitro-aryl) FreeBase->Target1 Ar-F / Heat (SNAr) Target2 Buchwald Product (e.g., Biaryl) FreeBase->Target2 Ar-Br / Pd-Cat (C-N Coupling) Target3 Peptidomimetic (Amide Bond) FreeBase->Target3 R-COOH / HATU (Acylation)

Caption: Workflow converting the stable dihydrochloride salt into diverse bioactive classes via N4-functionalization.

Detailed Experimental Protocols

Protocol A: In-Situ Free-Basing & Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of Acid Ceramidase Inhibitors (e.g., Benzoxazolone precursors).

Rationale: The N4-amine is moderately nucleophilic. When reacting with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene), the reaction proceeds via SNAr. The salt must be neutralized in situ to drive the reaction.

Materials:

  • 1-Methylpiperazin-2-one dihydrochloride (1.0 equiv)

  • 4-Fluoro-nitrobenzene derivative (1.0 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIEA) (3.0 equiv)

  • Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-Methylpiperazin-2-one dihydrochloride (200 mg, 1.07 mmol) in dry MeCN (10 mL).

  • Neutralize: Add Et3N (0.45 mL, 3.21 mmol) dropwise. The suspension will clear slightly as the free base is liberated and Et3N·HCl forms. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the electrophile (e.g., 2-benzyloxy-4-fluoro-1-nitrobenzene) (1.0 equiv).

  • Reaction: Fit a reflux condenser and heat the mixture to 80°C for 16 hours .

  • Work-up: Cool to RT. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the N4-H signal and the appearance of aromatic protons from the nitrobenzene ring. The N1-Methyl singlet (~2.9 ppm) should remain distinct.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Application: Synthesis of Kinase Inhibitors (e.g., Imatinib analogs).

Rationale: For unactivated aryl halides, SNAr fails. Pd-catalysis is required. The dihydrochloride salt must be free-based prior to adding the catalyst to prevent coordination of the Pd by excess chloride ions or protonation of the ligand.

Materials:

  • 1-Methylpiperazin-2-one dihydrochloride[1][2]

  • Aryl Bromide[3][4][5]

  • Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)

  • Cesium Carbonate (Cs2CO3) (3.0 equiv)

  • 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Pre-Neutralization: Suspend the dihydrochloride salt in MeOH, add 2.2 equiv of Sodium Methoxide (NaOMe), stir for 30 min, concentrate, and extract with DCM to isolate the free base oil . Use this oil for the coupling.

  • Catalyst Prep: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in dioxane; stir for 10 mins to form the active catalyst species.

  • Coupling: Add the Aryl Bromide (1.0 equiv), the isolated 1-Methylpiperazin-2-one free base (1.2 equiv), and Cs2CO3 (2.0 equiv) to the reaction vial.

  • Execution: Heat at 100°C for 12–18 hours .

  • Purification: Filter through Celite to remove Pd residues. Concentrate and purify via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Data Analysis & Troubleshooting

Table 1: Comparison of Activation Bases

BaseSolubility in MeCNpKa (Conj. Acid)Suitability for SNArSuitability for Pd-Cat
Et3N High10.75Excellent (Standard)Poor (Can coordinate Pd)
DIEA High11.0GoodModerate
Cs2CO3 Low (Heterogeneous)10.3ModerateExcellent (Standard)
KOtBu Moderate17.0Poor (Risk of racemization)Good (Strong activation)

Diagram 2: Pharmacophore Mapping (Peptidomimetic)

Pharmacophore cluster_0 1-Methylpiperazin-2-one Scaffold N1 N1-Methyl (Hydrophobic) C2 C2-Carbonyl (H-Bond Acceptor) N4 N4-Linker (Vector Attachment) Receptor Target Protein Pocket C2->Receptor H-Bond Interaction N4->Receptor Ligand Extension

Caption: The C2-carbonyl acts as a crucial H-bond acceptor, mimicking the peptide backbone carbonyl, while N4 directs the substituent.

References

  • Privileged Scaffolds in Drug Design

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).[6][7] NIH.

  • SNAr Synthesis Protocol

    • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020).[8] Journal of Medicinal Chemistry.

  • Peptidomimetic Applications

    • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. (2025).[4][9] Royal Society of Chemistry.

  • Commercial Availability & Properties

    • 1-Methylpiperazin-2-one hydrochloride Product Page.[10][11] ChemScene.[11]

  • Covalent Inhibitor Design

    • Covalent Inhibitors of KEAP1 with Exquisite Selectivity. (2020).[8] NIH / PMC.

Sources

Application

Application Note: 1-Methylpiperazin-2-one Dihydrochloride in Polymer Functionalization

This Application Note and Protocol details the use of 1-Methylpiperazin-2-one dihydrochloride (CAS 1185292-91-4) in polymer synthesis. This molecule is a specialized heterocyclic building block often used to introduce po...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 1-Methylpiperazin-2-one dihydrochloride (CAS 1185292-91-4) in polymer synthesis. This molecule is a specialized heterocyclic building block often used to introduce polar, hydrogen-bonding lactam motifs into polymer architectures without introducing high basicity or cationic charge at physiological pH (unlike its fully reduced counterpart, 1-methylpiperazine).

Molecule Profile & Chemical Logic
  • Compound: 1-Methylpiperazin-2-one dihydrochloride[1]

  • Core Structure: A six-membered heterocyclic lactam.[2]

    • N1 Position: Methylated amide (Non-nucleophilic, non-basic).

    • N4 Position: Secondary amine (Nucleophilic, Basic pKa ~8.0–8.5).

  • Salt Form: The dihydrochloride (•2HCl) form renders the molecule an air-stable solid but completely deactivates the nucleophilicity of the N4 amine.

  • Polymer Utility:

    • Solubility Enhancement: The lactam moiety acts as a polar head group, improving water solubility and hydrogen bonding (H-bond acceptor) of hydrophobic polymer backbones.

    • End-Capping: Used to terminate living polymer chains or reactive chain ends (e.g., polyacrylates, PEGs) to prevent cross-linking or to introduce a specific terminal functionality.

    • Side-Chain Grafting: Reacts with pendant electrophiles (e.g., activated esters, epoxides) to create functionalized "brush" polymers.

Critical Pre-Reaction Protocol: Neutralization (The "Unlock")

The most common failure mode in using this reagent is incomplete neutralization. The N4-amine is protonated in the salt form. You must liberate the free base in situ or pre-generate it to allow coupling.

Mechanism of Activation

The dihydrochloride salt is typically insoluble in non-polar organic solvents (DCM, THF) but soluble in water, methanol, or DMSO.

  • Reaction:

    
    
    
Protocol A: In-Situ Neutralization (Recommended for One-Pot Coupling)
  • Solvent System: Anhydrous DMF or DMSO (to dissolve the salt).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stoichiometry: Use 2.5 to 3.0 equivalents of base relative to the dihydrochloride.

    • Why? You need 2 equivalents to neutralize the 2HCl, plus a slight excess to ensure the equilibrium favors the free amine.

Protocol B: Free Base Isolation (For Sensitive Catalytic Reactions)

If your polymerization catalyst (e.g., Copper in ATRP) is sensitive to amine salts:

  • Dissolve the dihydrochloride in minimal water.

  • Adjust pH to >12 using 1M NaOH.

  • Extract exhaustively with Dichloromethane (DCM) or Chloroform.

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Result: 1-Methylpiperazin-2-one (Free Base) as a pale oil.

Experimental Protocols
Application 1: Post-Polymerization Functionalization (Grafting)

Target: Reacting with a polymer containing pendant Activated Esters (e.g., Poly(N-acryloxysuccinimide) or NHS-ester functionalized PEG).

Reagents:

  • Polymer Backbone (NHS-ester functionalized)

  • 1-Methylpiperazin-2-one dihydrochloride[1]

  • DIPEA (Base)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: Dissolve the NHS-functionalized polymer in anhydrous DMF (Concentration ~100 mg/mL) in a round-bottom flask under Nitrogen.

  • Activation: In a separate vial, dissolve 1-Methylpiperazin-2-one dihydrochloride (1.2 equivalents per NHS group) in minimal DMF. Add DIPEA (3.0 equivalents per dihydrochloride). Vortex until clear.

    • Note: A white precipitate (DIPEA·HCl) may form; this is normal.

  • Coupling: Add the activated amine solution dropwise to the polymer solution while stirring.

  • Reaction: Stir at Room Temperature for 12–24 hours .

    • Optimization: If conversion is low (checked by FTIR, disappearance of NHS carbonyl peak at ~1740 cm⁻¹), heat to 40°C.

  • Purification:

    • Precipitate the reaction mixture into cold Diethyl Ether or Hexane (depending on polymer solubility).

    • Redissolve in DCM/Methanol and dialyze against water (MWCO 3.5 kDa) to remove unreacted amine and salts.

    • Lyophilize to obtain the final product.

Application 2: End-Capping of Polyurethanes/Polyureas

Target: Terminating an isocyanate (-NCO) terminated prepolymer.

Reagents:

  • NCO-terminated Prepolymer

  • 1-Methylpiperazin-2-one dihydrochloride[1]

  • Dibutyltin Dilaurate (DBTDL) - Catalyst (Optional)

  • Solvent: Anhydrous THF or DMAc

Step-by-Step Procedure:

  • Preparation: Dissolve the NCO-prepolymer in anhydrous THF.

  • Neutralization: In a separate vessel, suspend 1-Methylpiperazin-2-one dihydrochloride in THF. Add 2.5 eq of TEA. Sonicate for 10 mins.

  • Reaction: Add the amine/base mixture to the prepolymer.

  • Monitoring: Monitor the disappearance of the Isocyanate peak (~2270 cm⁻¹) via FTIR.

  • Outcome: The secondary amine (N4) reacts with -NCO to form a stable urea linkage, placing the lactam at the chain end.

Visualization of Workflows
Figure 1: Neutralization and Reactivity Logic

This diagram illustrates the critical activation step required to convert the inert salt into a reactive nucleophile.

Neutralization_Pathway Salt 1-Methylpiperazin-2-one 2HCl (Inert Salt) FreeBase Free Amine (Reactive) Nucleophilic N4 Salt->FreeBase Deprotonation (- Base·HCl) Base Base (DIPEA/TEA) (> 2.5 eq) Base->FreeBase Product Functionalized Polymer (Amide/Urea Linkage) FreeBase->Product Nucleophilic Attack Polymer Electrophilic Polymer (NHS / NCO / Cl) Polymer->Product Coupling

Caption: Activation pathway converting the inert dihydrochloride salt into the reactive N4-nucleophile for polymer coupling.

Figure 2: Experimental Workflow for Grafting

Standard operating procedure for side-chain functionalization.

Experimental_Workflow Start Start: Weigh Reagents Dissolve Dissolve Polymer (Solvent: DMF/DMSO) Start->Dissolve Activate Activate Amine Salt (Add DIPEA/TEA) Start->Activate Mix Mix Solutions (Dropwise Addition) Dissolve->Mix Activate->Mix React Reaction (RT - 40°C, 12-24h) Mix->React Check QC Check (FTIR/NMR) Target: Loss of Electrophile React->Check Check->React Incomplete (Add Time/Heat) Purify Purification (Precipitation/Dialysis) Check->Purify Pass End Final Product Purify->End

Caption: Step-by-step workflow for grafting 1-Methylpiperazin-2-one onto an activated polymer backbone.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation upon mixing Polymer is insoluble in the presence of amine salts.Switch solvent to DMSO (high dielectric constant) or perform "Protocol B" (Free Base Isolation) before reaction to remove inorganic salts.
Low Degree of Substitution Incomplete neutralization of the 2HCl salt.Ensure >2.5 equivalents of base are used. The first 2 eq are consumed just to remove HCl.
Gelation Cross-linking via transamidation (rare but possible at high T).Keep reaction temperature below 60°C . Ensure the polymer electrophile is monofunctional or conditions are dilute.
Hygroscopicity The dihydrochloride salt absorbs water rapidly.Dry the salt under vacuum over

before weighing. Water acts as a competing nucleophile for NHS esters/Isocyanates.
References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one.[3] National Center for Biotechnology Information (2025). Link

  • Amine-Reactive Polymer Synthesis

    • Click Chemistry for Biofunctional Polymers.[4] National Institutes of Health (NIH) / PMC. Discusses post-polymerization modification strategies using amines. Link

  • Piperazine-Based Polymers

    • Piperazine based antimicrobial polymers: a review. RSC Advances (2021). Details the reactivity of piperazine derivatives in polymer backbones. Link

  • Reagent Specification

    • 1-Methylpiperazin-2-one dihydrochloride Product Data.[1] BLD Pharm. (2025). Link

Sources

Method

Application Note: Solvent Selection &amp; Dissolution Protocol for 1-Methylpiperazin-2-one Dihydrochloride

Introduction & Compound Profile 1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) is a specialized heterocyclic building block often utilized in the synthesis of bioactive scaffolds. Its structural core feature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) is a specialized heterocyclic building block often utilized in the synthesis of bioactive scaffolds. Its structural core features a piperazinone ring—a privileged structure in drug discovery found in Factor Xa inhibitors and various GPCR ligands.

Understanding the physicochemical behavior of the dihydrochloride salt form is critical. Unlike its free base counterpart, this salt is highly polar, potentially hygroscopic, and significantly acidic in aqueous solution. This guide provides a scientifically grounded approach to solvent selection, ensuring sample integrity and experimental reproducibility.

Physicochemical Snapshot
PropertyDetailImplication
Chemical Structure Piperazinone ring,

-methylated
Polar core with hydrogen bond acceptors/donors.
Salt Form Dihydrochloride (

)
High water solubility; generates strongly acidic solutions upon dissolution.
Polarity High (Ionic)Insoluble in non-polar organics (hexane, ether).
Hygroscopicity Moderate to HighRequires storage in desiccators; rapid weighing recommended.

Solvent Selection Strategy

The choice of solvent is dictated by the downstream application. The dihydrochloride salt is an ionic lattice that requires high dielectric constant solvents to overcome lattice energy.

Solvent Compatibility Matrix
SolventSolubility RatingApplication SuitabilityTechnical Notes
Water Excellent (

)
Aqueous Buffers, LC-MSCaution: Resulting pH will be

. Requires buffering for biological use.
DMSO Good (

)
HTS Stock Solutions, CryostorageThe "Universal Solvent" for compound libraries. Freezing point (

) can cause precipitation if cycled.
Methanol Moderate Synthesis, Transfer, NMRGood for intermediate handling. Solubility decreases as temperature drops.
Ethanol Low/Variable CrystallizationOften requires heating to dissolve; useful as an anti-solvent with water.
DCM / EtOAc Poor / Insoluble Extraction (Free Base only)The salt will not dissolve. Requires conversion to free base first.
Decision Logic for Solvent Selection

The following decision tree illustrates the logical pathway for selecting the optimal solvent based on experimental constraints.

SolventSelection cluster_legend Key Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) Start->Synthesis Analysis Analytical QC (NMR/HPLC) Start->Analysis WaterBuffer Aqueous Buffer (PBS/HEPES) BioAssay->WaterBuffer Direct Use (Check pH!) DMSO DMSO (Anhydrous) BioAssay->DMSO Stock Solution (>10mM) Methanol Methanol/Ethanol Synthesis->Methanol Polar Reaction FreeBase Convert to Free Base (Use DCM/EtOAc) Synthesis->FreeBase Non-polar Reaction Analysis->WaterBuffer D2O (Hydrophilic) Analysis->DMSO d6-DMSO (Universal) Leg1 Primary Choice Leg2 Process Step

Figure 1: Solvent selection decision tree based on downstream application requirements.

Detailed Dissolution Protocols

Protocol A: Preparation of DMSO Stock Solution (10 mM - 100 mM)

Best for: Long-term storage, High-Throughput Screening (HTS).

  • Calculate Mass: Determine the required mass using the molecular weight of the salt form (MW

    
    , confirm on specific CoA).
    
    • Example: To make

      
       of 
      
      
      
      stock, weigh
      
      
      .
  • Weighing: Weigh the solid rapidly into a glass vial.

    • Note: Use an anti-static gun if the powder is static. Close the stock container immediately to prevent moisture uptake.

  • Solvent Addition: Add anhydrous DMSO (Grade

    
    ) to the center of the vial.
    
  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at

      
       for 5 minutes.
      
  • Visual QC: Inspect for "fish-eyes" (gelatinous undissolved clumps). The solution must be optically clear.

Protocol B: Preparation of Aqueous Buffer Solution

Best for: Immediate biological testing. Critical Warning: The "dihydrochloride" nature means this compound releases 2 equivalents of protons (


). Dissolving it in unbuffered water will drop the pH drastically (often to pH 1-2), which kills cells and denatures proteins.
  • Pre-Solubilization: Dissolve the compound in a small volume of water (e.g.,

    
     of final volume).
    
  • pH Adjustment (The "Titration Step"):

    • Measure the pH. It will be acidic.

    • Slowly add

      
       or concentrated buffer (e.g., 
      
      
      
      ) while stirring.
    • Target pH:

      
      .
      
    • Note: Watch for precipitation as the pH rises. If the compound is the free base at neutral pH, it might precipitate if the concentration exceeds its intrinsic solubility.

  • Final Volume: Dilute to the final target volume with water or buffer.

  • Filtration: Sterile filter (

    
     PES membrane) if used for cell culture.
    

Troubleshooting & Optimization

The "Common Ion Effect"

If dissolving in a buffer containing high chloride (like PBS + extra NaCl), the solubility might be slightly suppressed due to the common ion effect (


), though this is rarely the limiting factor for piperazinones.
Free Base Conversion

If the application requires a non-polar solvent (e.g., Toluene, DCM), you must break the salt:

  • Dissolve the dihydrochloride in minimal water.

  • Basify to pH

    
     using 
    
    
    
    or
    
    
    .
  • Extract

    
     with DCM or Ethyl Acetate.
    
  • Dry organics over

    
     and concentrate.
    
Workflow Visualization: Handling Acidic Salts

DissolutionWorkflow Weigh Weigh Dihydrochloride (Hygroscopic!) Dissolve Dissolve in Water Weigh->Dissolve CheckPH Check pH (Expect < 2.0) Dissolve->CheckPH Neutralize Neutralize with Base (Slow Addition) CheckPH->Neutralize Required for Bioassay FinalQC Visual QC & Filter Sterilize Neutralize->FinalQC

Figure 2: Workflow for preparing aqueous solutions, highlighting the critical neutralization step.

Safety & Storage

  • Storage: Store solid at

    
     with desiccant. The salt is stable but moisture-sensitive.
    
  • Handling: Wear gloves and safety glasses. The compound is an irritant; the dihydrochloride dust can be corrosive to mucous membranes.

  • Stability: DMSO stocks are generally stable for 3-6 months at

    
    . Avoid repeated freeze-thaw cycles (aliquot stocks).
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride (Related Salt Data). Retrieved October 26, 2023, from [Link]

Application

Application Note: Scalable Regioselective Synthesis of 1-Methylpiperazin-2-one Hydrochloride

Part 1: Executive Summary & Strategic Analysis The Engineering Challenge 1-Methylpiperazin-2-one is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors and GPCR ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Engineering Challenge

1-Methylpiperazin-2-one is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors and GPCR ligands. However, its scale-up presents a distinct regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) positions.

Direct alkylation of piperazin-2-one typically yields mixtures or favors the N4-alkylation due to the higher nucleophilicity of the amine over the amide. Conversely, cyclization strategies starting from N-methylethylenediamine and ethyl chloroacetate favor the formation of the 4-methyl isomer (where the methyl group resides on the basic amine) due to steric steering during the initial alkylation step.

To achieve high-purity 1-Methylpiperazin-2-one (where the methyl group is on the amide nitrogen), this protocol utilizes a Protecting Group Strategy . This ensures the methyl group is "locked" into the amide position prior to ring closure.

Salt Stoichiometry Note (Scientific Integrity)

Critical Technical Distinction: The user request specifies "dihydrochloride." It is chemically imperative to note that 1-methylpiperazin-2-one contains one basic amine center (N4, pKa ~8.5) and one neutral amide center (N1). Under standard solid-state conditions, this molecule forms a stable Monohydrochloride (1:1) salt.

  • Monohydrochloride (CAS 109384-27-2): The thermodynamic product. Stable, non-hygroscopic.

  • Dihydrochloride: Requires superacidic conditions to protonate the amide oxygen; typically unstable and highly hygroscopic, releasing HCl upon exposure to moisture.

Decision: This guide details the synthesis of the stable Hydrochloride salt to ensure pharmaceutical applicability, while providing the specific anhydrous conditions required if the Dihydrochloride is strictly necessary for a specific formulation.

Part 2: Process Workflow (Visualization)

The following diagram illustrates the regioselective route, highlighting the critical control points (CCPs) to prevent isomer scrambling.

G Start Starting Material: N-Boc-N'-methyl-ethylenediamine Inter1 Intermediate 1: Acylated Precursor (Regio-locked) Start->Inter1 Regioselective Acylation Reagent1 Reagent: Chloroacetyl Chloride (Et3N, DCM, 0°C) Reagent1->Inter1 Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter1->Step2 Inter2 Intermediate 2: Linear Amine HCl Salt Step2->Inter2 Boc Removal Step3 Step 3: Cyclization (NaHCO3, Reflux) Inter2->Step3 Intramolecular Alkylation ProductFree Product (Free Base): 1-Methylpiperazin-2-one Step3->ProductFree Ring Closure Step4 Step 4: Salt Formation (HCl gas / iPrOH) ProductFree->Step4 Final Final API: 1-Methylpiperazin-2-one Hydrochloride Step4->Final Crystallization

Caption: Figure 1. Regioselective synthesis workflow preventing 4-methyl isomer formation via N-Boc protection strategy.

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Acylation

Objective: To attach the chloroacetyl linker specifically to the secondary nitrogen (which will become the amide N1).

  • Reagents:

    • N-Boc-N'-methylethylenediamine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)[1]

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge the reactor with N-Boc-N'-methylethylenediamine and DCM. Cool to 0–5°C .

  • Add Triethylamine slowly, maintaining temperature <10°C.

  • Addition: Add Chloroacetyl chloride dropwise over 60 minutes. Critical Control Point (CCP): Exotherm control is vital to prevent bis-acylation or Boc-cleavage.

  • Reaction: Stir at 0°C for 2 hours, then warm to 20°C for 1 hour.

  • Work-up: Quench with water. Separate organic layer.[2] Wash with 5% citric acid (to remove unreacted amine) and brine.

  • Concentration: Dry over MgSO4 and concentrate in vacuo to yield the oily intermediate tert-butyl (2-(2-chloro-N-methylacetamido)ethyl)carbamate.

Phase 2: Deprotection and Cyclization

Objective: Remove the Boc group to liberate the primary amine, which then attacks the alkyl chloride to close the ring.

  • Reagents:

    • Intermediate from Phase 1

    • HCl (4M in Dioxane or EtOAc)

    • Sodium Bicarbonate (NaHCO3)

    • Ethanol (EtOH)[3]

Protocol:

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl/Dioxane (3.0 eq). Stir at 25°C for 3 hours until TLC/HPLC confirms Boc removal.

  • Concentration: Evaporate solvent to obtain the crude linear amine-hydrochloride salt.

  • Cyclization: Redissolve the residue in Ethanol (10 vol). Add solid NaHCO3 (4.0 eq).

  • Reflux: Heat the slurry to reflux (78°C) for 6–8 hours.

    • Mechanism:[4][5][6][7] The base neutralizes the amine salt; the free primary amine performs an intramolecular SN2 attack on the alkyl chloride.

  • Filtration: Cool to 20°C. Filter off inorganic salts (NaCl/NaHCO3).

  • Isolation: Concentrate the filtrate. The residue is usually an oil. Distill under reduced pressure (approx. 100–110°C at 2 mmHg) to obtain pure 1-methylpiperazin-2-one as a colorless liquid.

Phase 3: Salt Formation (The "Dihydrochloride" Requirement)

Objective: To generate the stable hydrochloride salt form.

Protocol:

  • Dissolution: Dissolve the distilled 1-methylpiperazin-2-one (1 wt) in Isopropanol (5 vol).

  • Acidification:

    • For Monohydrochloride (Standard): Add 1.05 eq of HCl (gas or solution in IPA) at 0-5°C.

    • For Dihydrochloride (Forced): Add >2.5 eq of HCl gas into the solution at -10°C under strictly anhydrous conditions.

  • Crystallization:

    • The salt will precipitate. If oiling occurs, add Ethyl Acetate (Antisolvent) dropwise.

  • Filtration: Filter the white solid under nitrogen (hygroscopic!).

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Part 4: Quality Control & Data Specifications

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualIndicates effective impurity removal.
Purity (HPLC) > 98.5% (Area %)HPLC (C18, ACN/H2O)Pharma-grade requirement.
1H NMR Confirms 1-Methyl RegiochemistryNMR (D2O)Diagnostic Signal: N-Me singlet at ~2.9 ppm (Amide-like) vs ~2.3 ppm (Amine-like).
Chloride Content 23.5% (Mono) / 38.0% (Di)Argentometric TitrationVerifies salt stoichiometry.
Water Content < 1.0%Karl FischerCritical for shelf-stability (especially for di-HCl).

Part 5: References

  • PubChem. 1-Methylpiperazin-2-one Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-Methylpiperazin-2-one dihydrochloride reactions

This guide addresses the technical challenges associated with 1-Methylpiperazin-2-one (often encountered as the hydrochloride salt). Important Distinction: Users frequently confuse 1-Methylpiperazin-2-one (a lactam) with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 1-Methylpiperazin-2-one (often encountered as the hydrochloride salt).

Important Distinction: Users frequently confuse 1-Methylpiperazin-2-one (a lactam) with 1-Methylpiperazine (a diamine). This guide focuses on the lactam (ketone) derivative as specified.

Topic: Improving Yield & Purity in Synthesis and Isolation

Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Part 1: Critical Diagnostic – Are You Synthesizing the Correct Isomer?

Before optimizing yield, you must verify the regiochemistry of your synthesis. A common cause of "low yield" is actually the high-yield formation of the wrong isomer.

The Regioselectivity Trap

If you are synthesizing this compound via the reaction of N-methylethylenediamine with ethyl chloroacetate , you are likely producing 4-methylpiperazin-2-one , not 1-methylpiperazin-2-one.

  • Mechanism: The primary amine (

    
    ) of the diamine is more nucleophilic toward the ester carbonyl than the secondary amine (
    
    
    
    ).
  • Result: The initial acylation occurs at the primary amine, placing the methyl group at the 4-position (the amine nitrogen) of the final ring, leaving the amide nitrogen (1-position) unsubstituted.

Correct Structure Verification:

  • Target (1-Methyl): Methyl group on the amide nitrogen (adjacent to carbonyl).

  • Common Byproduct (4-Methyl): Methyl group on the amine nitrogen (distal to carbonyl).

Part 2: Optimized Synthetic Routes

To improve the yield of the specific 1-methyl isomer, you must use a route that enforces regioselectivity or relies on post-cyclization methylation.

Method A: The "Protection-Alkylation" Route (Recommended for High Purity)

This route avoids regiochemical ambiguity by building the ring first and methylating the amide selectively.

Protocol:

  • Precursor: Start with Piperazin-2-one .[1]

  • Protection: Protect the basic amine (N4) with a Boc or Benzyl group.

    • Reagent:

      
       / 
      
      
      
      /
      
      
      .
    • Yield Target: >90%.[2][3]

  • Methylation (The Critical Step): Methylate the amide nitrogen (N1).

    • Conditions: Strong base required to deprotonate the lactam (

      
      ).
      
    • Reagents:

      
       (1.2 eq) in anhydrous 
      
      
      
      or
      
      
      at
      
      
      , followed by
      
      
      (1.1 eq).
    • Troubleshooting: Incomplete deprotonation leads to low yield. Ensure anhydrous conditions.

  • Deprotection: Remove the N4 protecting group.

    • Reagent:

      
       in Dioxane (for Boc) or 
      
      
      
      (for Benzyl).
Method B: The "Sarcosine" Route (Alternative)

This route establishes the N-methyl amide bond before cyclization.

  • Reagents: N-Methylglycine ethyl ester (Sarcosine ethyl ester) + 2-Chloroethylamine (or Aziridine).

  • Mechanism: The amine of chloroethylamine attacks the ester of sarcosine (forming the amide), followed by intramolecular displacement of the chloride by the secondary amine.

  • Yield Tip: This reaction often suffers from intermolecular polymerization. High Dilution (0.05 M) is critical to favor cyclization.

Visualizing the Synthetic Logic

G Start N-Methylethylenediamine + Ethyl Chloroacetate Trap Acylation at Primary NH2 (Kinetic Control) Start->Trap Standard Conditions WrongProduct 4-Methylpiperazin-2-one (WRONG ISOMER) Trap->WrongProduct Cyclization Start2 Piperazin-2-one Protect N4-Protection (Boc/Bn) Start2->Protect Step 1 Methylate N1-Methylation (NaH / MeI) Protect->Methylate Step 2 Deprotect Deprotection (HCl or H2) Methylate->Deprotect Step 3 Target 1-Methylpiperazin-2-one (CORRECT TARGET) Deprotect->Target Yield > 70%

Figure 1: Comparison of the "Trap" route (yielding the 4-isomer) vs. the recommended Protection-Alkylation route for the 1-isomer.

Part 3: Isolation & Salt Formation (Troubleshooting "Dihydrochloride")

A major source of yield loss is the attempt to isolate 1-Methylpiperazin-2-one as a dihydrochloride (


)  salt.
The Stoichiometry Problem
  • Amine (N4): Basic (

    
    ). Easily protonated.
    
  • Amide (N1): Non-basic / Very weakly basic (

    
    ). Protonation requires highly acidic, non-aqueous conditions and is hydrolytically unstable.
    

Diagnosis: If you are trying to precipitate a dihydrochloride salt and getting a "wet oil" or "low recovery," it is likely because the second equivalent of HCl is not forming a stable salt, or the hygroscopicity is causing the salt to deliquesce immediately.

Recommended Isolation Protocol

Target the Monohydrochloride (


)  or the Free Base .
ParameterRecommendationReason
Salt Form Monohydrochloride (1:1) The amide nitrogen does not hold a proton stably in solid form. Forcing 2HCl leads to hygroscopic instability.
Solvent Ethanol/EtOAc or iPrOH Avoid water. The salt is extremely water-soluble.
Acid Source Anhydrous HCl in Dioxane Aqueous HCl (conc.) introduces water that is nearly impossible to remove without sublimation.
Drying Vacuum Oven (

) over

Essential to prevent deliquescence.

Part 4: Troubleshooting FAQ

Q1: My product is an oil that won't crystallize. How do I get a solid?

  • Cause: Presence of trace water or excess acid preventing the lattice from forming.

  • Fix: Dissolve the oil in a minimum amount of hot isopropanol. Add diethyl ether dropwise until cloudy. Store at

    
    . If it remains an oil, consider isolating as the oxalate salt  (often more crystalline) for purification, then free-basing.
    

Q2: NMR shows a mixture of isomers. Can I separate them?

  • Analysis: 1-Me and 4-Me isomers have distinct chemical shifts. The N-Me singlet for the 1-isomer (amide) is typically downfield (

    
     ppm) compared to the 4-isomer (amine, 
    
    
    
    ppm).
  • Separation: Separation by distillation is difficult due to similar boiling points. Column chromatography (DCM:MeOH:NH3) is effective. However, it is far more efficient to restart with the Protection-Alkylation route (Method A) than to separate a 50:50 mixture.

Q3: The yield is low during the coupling of this reagent to my drug scaffold.

  • Cause: Using the hydrochloride salt directly in a reaction without sufficient base.

  • Fix: The N4 nitrogen is protonated in the salt. You must use at least 2-3 equivalents of base (e.g., DIPEA, TEA) to free the amine for nucleophilic attack. Alternatively, "free-base" the salt using an ion-exchange resin (e.g., Amberlyst A-21) prior to the reaction.

Part 5: References

  • Regioselectivity in Piperazinone Synthesis:

    • Title: "Regioselective synthesis of substituted piperazin-2-ones."

    • Source:Tetrahedron Letters, Vol 45, Issue 12.

    • Relevance: Explains the preference for N4-alkylation in direct cyclization methods.

    • (General Journal Link)

  • Synthesis of 1-Methylpiperazin-2-one (Protection Route):

    • Title: "Synthesis of 1-substituted piperazin-2-ones via N-protected intermediates."

    • Source:Journal of Medicinal Chemistry, 2012, 55(2), pp 892–902.

    • Relevance: Details the Boc-protection and NaH methylation strategy.

  • Physical Properties & Salt Forms:

    • Title: "1-Methylpiperazin-2-one | C5H10N2O | ChemSpider."

    • Source: Royal Society of Chemistry.

    • Relevance: Verifies structure and physical data (bp, density) for the free base.

  • Differentiation from 1-Methylpiperazine:

    • Title: "1-Methylpiperazine vs 1-Methylpiperazin-2-one: Structural Analysis."

    • Source: PubChem Compound Summary.

    • Relevance: Confirms the CAS 59702-07-7 for the ketone derivative.

Sources

Optimization

removing impurities from 1-Methylpiperazin-2-one dihydrochloride synthesis

This guide addresses the purification and impurity management of 1-Methylpiperazin-2-one dihydrochloride , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., acid ceramidase inhibitors, F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification and impurity management of 1-Methylpiperazin-2-one dihydrochloride , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., acid ceramidase inhibitors, FGFR inhibitors).

Product: 1-Methylpiperazin-2-one Dihydrochloride (CAS: 59702-07-7 for free base) User Level: Advanced / Research & Development Document ID: TS-PUR-MP2O-001

Executive Summary & Salt Stoichiometry Warning

Critical Technical Note: While often requested as a "dihydrochloride," 1-methylpiperazin-2-one contains only one highly basic nitrogen (N4, amine). The N1 nitrogen is part of a lactam (amide) functionality and is non-basic under standard conditions.

  • Target Species: Likely the Monohydrochloride (HCl salt at N4).

  • "Dihydrochloride" Issues: Attempting to force a 2HCl stoichiometry often results in a hygroscopic product containing trapped free HCl or hydrolysis of the lactam ring due to high acidity.

  • Recommendation: Protocols below focus on isolating the stable hydrochloride salt, which effectively purifies the compound from non-basic impurities.

Diagnostic Guide: Understanding Your Impurity Profile

Before purification, identify the likely contaminants based on your synthetic route. The two most common routes are the Cyclization of N-methylethylenediamine (Route A) and the Methylation of Piperazin-2-one (Route B).

Impurity Origin Map

The following diagram illustrates where specific impurities enter the workflow.

ImpurityMap Start Reagents (N-methylethylenediamine + Chloroacetyl chloride) Reaction Cyclization Reaction Start->Reaction Crude Crude 1-Methylpiperazin-2-one Reaction->Crude Imp1 Impurity A: Linear Uncyclized Amides Reaction->Imp1 Incomplete Cyclization Imp2 Impurity B: 4-Methylpiperazin-2-one (Regioisomer) Reaction->Imp2 Wrong N Attack Imp3 Impurity C: Piperazine-2,5-diones (Dimers) Reaction->Imp3 Dimerization Imp1->Crude Imp2->Crude Imp3->Crude

Caption: Figure 1. Origin of common impurities during the cyclization synthesis of 1-methylpiperazin-2-one.

Common Impurities Table
Impurity TypeChemical NatureOriginDiagnostic Signal (H-NMR)
Regioisomer 4-Methylpiperazin-2-oneAlkylation of the wrong nitrogen (N1 vs N4).N-Me singlet shift diff. (~2.3 ppm vs 2.9 ppm).
Linear Amide N-(2-aminoethyl)-N-methyl-2-chloroacetamideIncomplete cyclization.Ethyl chain signals lack ring rigidity; distinct CH2-Cl peak.
Dimer 1,4-Dimethylpiperazine-2,5-dioneHead-to-tail dimerization.Insoluble in most organic solvents; high melting point.
Hydrolysis N-methyl-ethylenediamine diacetic acidWater presence during HCl salt formation.Broad OH/NH peaks; loss of lactam carbonyl signal.

Troubleshooting & Purification Protocols

Scenario A: "My product is a sticky brown oil that won't crystallize."

Diagnosis: Presence of unreacted linear intermediates or oligomers preventing crystal lattice formation. Resolution: Perform a "Salt Formation Wash."

Protocol:

  • Dissolve the crude free base oil in Ethyl Acetate (EtOAc) (10 mL per gram).

    • Why: The target piperazinone is moderately soluble, but polar impurities and dimers often precipitate or oil out.

  • Filter any insoluble solids (likely dimers/salts).

  • Cool the filtrate to 0°C.

  • Slowly add 4M HCl in Dioxane or bubble dry HCl gas.

    • Target pH: 2–3 (Do not go lower to avoid lactam hydrolysis).

  • The hydrochloride salt should precipitate as a white/off-white solid.

  • Critical Step: If it oils out, decant the supernatant (containing non-basic impurities) and triturate the oil with Diethyl Ether or MTBE to induce solidification.

Scenario B: "I have the solid, but it contains the 4-methyl isomer."

Diagnosis: Regioisomers have very similar solubilities. Standard recrystallization may fail. Resolution: Recrystallization from Isopropanol (IPA) / Methanol.

Protocol:

  • Solvent System: High-purity Isopropanol (IPA) with small amounts of Methanol (MeOH) .

  • Dissolve the crude salt in boiling MeOH (minimal volume).

  • Add hot IPA slowly until the solution becomes slightly turbid.

  • Add a drop of MeOH to clear it.

  • Allow to cool very slowly to Room Temperature, then to 4°C.

    • Mechanism:[1][2] The 1-methyl isomer hydrochloride often crystallizes in a different lattice habit than the 4-methyl isomer.

  • Filter and wash with cold IPA.

Scenario C: "The product is yellow/orange."

Diagnosis: Oxidation products or trace metal contamination. Resolution: Activated Charcoal Treatment.

Protocol:

  • Dissolve the salt in Methanol or Water (if water, you must lyophilize later).

  • Add Activated Charcoal (5-10% w/w).

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad to remove all charcoal fines.

  • Concentrate the filtrate to dryness.

Purification Workflow Decision Tree

Use this flowchart to select the correct purification method based on your current state.

PurificationTree Start Crude Mixture CheckState Physical State? Start->CheckState Oil Oily / Sticky CheckState->Oil Solid Solid Powder CheckState->Solid AcidBase Acid/Base Extraction (DCM/Water) Oil->AcidBase Remove Neutral Impurities Recryst Recrystallization (MeOH/IPA) Solid->Recryst SaltForm HCl Salt Formation (EtOAc/HCl) AcidBase->SaltForm CheckPurity Check Purity (NMR) SaltForm->CheckPurity Recryst->CheckPurity CheckPurity->Recryst <95% Done Pure Product CheckPurity->Done >98%

Caption: Figure 2. Decision matrix for purifying 1-methylpiperazin-2-one based on physical state and purity.

Frequently Asked Questions (FAQ)

Q: Can I distill the dihydrochloride salt? A: No. Piperazinone salts are non-volatile solids that will decompose (char) before distilling. You can only distill the free base (BP ~104°C at 4 mmHg) [1]. If you have the salt and need to distill, neutralize it with Na2CO3, extract into DCM, dry, and distill under high vacuum.

Q: Why does my product turn into a liquid when exposed to air? A: Piperazine salts are highly hygroscopic . The "dihydrochloride" form is particularly unstable and will absorb atmospheric moisture rapidly, forming a syrup. Store the dried salt in a desiccator under Argon/Nitrogen.

Q: How do I distinguish the 1-methyl from the 4-methyl isomer by NMR? A: In DMSO-d6 :

  • 1-Methyl (Target): The methyl singlet appears around 2.8–2.9 ppm (amide-like environment). The CH2 adjacent to the carbonyl (C3) appears as a singlet or tight multiplet around 3.0–3.2 ppm .

  • 4-Methyl (Isomer): The methyl singlet is typically upfield around 2.2–2.3 ppm (amine-like).

References

  • PubChem. (2025). 1-Methylpiperazin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Lead Optimization of Benzoxazolone Carboxamides. (Discusses synthesis and usage of piperazinone intermediates). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting solubility issues with 1-Methylpiperazin-2-one dihydrochloride

Product: 1-Methylpiperazin-2-one dihydrochloride Welcome to the Technical Support Center. This guide addresses solubility, stability, and handling challenges associated with 1-Methylpiperazin-2-one dihydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Methylpiperazin-2-one dihydrochloride

Welcome to the Technical Support Center. This guide addresses solubility, stability, and handling challenges associated with 1-Methylpiperazin-2-one dihydrochloride . As a salt form of a polar heterocycle, this compound presents specific physicochemical hurdles—primarily regarding organic solubility and hygroscopicity—that differ significantly from its free-base counterpart.[1]

Part 1: Compound Identity & Physical Profile[2][3][4]

Before troubleshooting, verify the chemical entity.[2] There is a common nomenclature confusion between the lactam (piperazinone) and the reduced amine (piperazine).

Feature1-Methylpiperazin-2-one (Salt)1-Methylpiperazine (Salt)
Core Structure Cyclic Amide (Lactam)Cyclic Diamine
Basicity Mono-basic (Only N4 is basic; N1 is an amide).Di-basic (Both N1 and N4 are amines).
Stoichiometry Typically Monohydrochloride (

). Note: If your label says Dihydrochloride (

), ensure it is not the fully reduced piperazine or a solvate with excess acid.
Dihydrochloride (

) is standard.
CAS (Free Base) 59702-07-7109-01-3
Key Property High polarity, H-bond acceptor.High polarity, strong base.

Technical Note: The troubleshooting steps below apply to the salt form (


) of the molecule. The salt lattice energy is the primary barrier to organic solubility.
Part 2: Solubility Matrix

The table below summarizes the solubility profile of the hydrochloride salt. Use this to select the appropriate solvent system for your application.

Solvent ClassSolvent ExamplesSolubilityTechnical Commentary
Aqueous Water, PBS, 1M HClHigh The ionic lattice breaks down readily in high-dielectric media. Ideal for stock solutions.
Polar Aprotic DMSO, DMF, DMAcHigh Good for biological assays or chemical reactions requiring non-protic conditions.
Lower Alcohols Methanol, EthanolModerate Solubility decreases as carbon chain length increases. Heating (40°C) may be required.
Chlorinated DCM, ChloroformInsoluble Critical Issue: The salt will not dissolve. Requires conversion to Free Base (see Protocol A).
Ethers/Hydrocarbons THF, Diethyl Ether, HexaneInsoluble Used as "anti-solvents" to precipitate the salt during purification.
Part 3: Diagnostic Workflow

Use this logic tree to identify the root cause of your solubility issue and select the correct protocol.

Solubility_Troubleshooting Start START: Identify Issue Solvent Target Solvent? Start->Solvent Aqueous Aqueous / DMSO Solvent->Aqueous Water/Polar Organic Organic (DCM, THF, EtOAc) Solvent->Organic Non-Polar CheckForm Check State: Solid or Oil? Aqueous->CheckForm Lattice Issue: Ionic Lattice Energy (Salt won't dissolve) Organic->Lattice Hygro Issue: Hygroscopicity (Sticky/Gooey) CheckForm->Hygro Sticky Solid Solution_Heat Gentle Heating (40°C) + Sonication CheckForm->Solution_Heat Suspension Solution_Dry Protocol B: Vacuum Desiccation Hygro->Solution_Dry Solution_FB Protocol A: Free-Base Conversion Lattice->Solution_FB REQUIRED

Figure 1: Decision matrix for troubleshooting solubility based on solvent choice and physical state.

Part 4: Troubleshooting Q&A
Q1: I am trying to use the compound in a reaction with DCM (Dichloromethane), but it sits at the bottom of the flask as a solid. Heating didn't help.

Diagnosis: You are fighting thermodynamics. Explanation: The dihydrochloride salt is an ionic solid held together by strong electrostatic lattice forces. DCM is a non-polar solvent with a low dielectric constant; it cannot overcome these lattice forces to solvate the ions [1]. Solution: You must convert the salt to its Free Base form. The free base of 1-Methylpiperazin-2-one is an organic liquid/oil that is fully miscible with DCM.

  • Action: Perform Protocol A (Free-Basing) below.

Q2: The powder has turned into a sticky gum or oil after I weighed it. Is it degraded?

Diagnosis: The compound is hygroscopic , not degraded. Explanation: Amine hydrochloride salts have a high affinity for atmospheric water. When exposed to air, they absorb moisture until they dissolve in it (deliquescence), altering the stoichiometry and making accurate weighing impossible [2]. Solution:

  • Recovery: Dissolve the "goo" in dry Methanol.

  • Re-drying: Use a rotary evaporator to remove the methanol, then place under high vacuum (< 1 mbar) for 12–24 hours.

  • Prevention: Handle the dried salt in a glovebox or weigh quickly into pre-tared vials flushed with Argon.

Q3: I adjusted the pH of my aqueous solution to >10, and a precipitate formed.

Diagnosis: You may have "salted out" the free base or inorganic byproducts. Explanation:

  • Scenario A: If the concentration is very high, the free base (generated at high pH) might exceed its water solubility limit, appearing as an oil or precipitate.

  • Scenario B: If you used NaOH to adjust pH, you generated NaCl. In saturated solutions, the "Common Ion Effect" can cause inorganic salts to precipitate [3]. Solution: Add a small amount of co-solvent (e.g., 5-10% Methanol) to maintain solubility, or perform an extraction (Protocol A) if the goal is to isolate the compound.

Part 5: Essential Protocols
Protocol A: Conversion to Free Base (For Organic Solubility)

Use this when you need to run reactions in DCM, THF, Ether, or Toluene.

  • Dissolution: Dissolve the 1-Methylpiperazin-2-one dihydrochloride salt in a minimum volume of distilled water (approx. 5–10 mL per gram).

  • Basification:

    • Place the beaker in an ice bath.

    • Slowly add Saturated Sodium Carbonate (

      
      )  or 2M NaOH  while stirring.
      
    • Target pH: Adjust to pH 10–11. (The pKa of the N4 amine is ~8.5; you need to be >2 units above the pKa to ensure >99% is deprotonated).

  • Extraction:

    • Transfer to a separatory funnel.

    • Extract 3 times with Dichloromethane (DCM) or Ethyl Acetate . (DCM is preferred for higher recovery of polar lactams).

  • Drying:

    • Combine organic layers.

    • Dry over anhydrous Sodium Sulfate (

      
      )  for 15 minutes.
      
    • Filter off the solid sulfate.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Result: You will obtain the Free Base (likely a colorless to pale yellow oil). This oil is now soluble in organic solvents.

Protocol B: Drying Hygroscopic Salts

Use this if your salt has clumped or if precise stoichiometry is required.

  • Solvent Swap: If the material is an oil/goo, dissolve fully in Methanol .

  • Evaporation: Rotovap the methanol to obtain a solid foam.

  • Desiccation: Place the flask in a vacuum desiccator or on a Schlenk line.

    • Agent: Use Phosphorus Pentoxide (

      
      ) or activated silica gel as the desiccant in the chamber.
      
    • Time: Dry for at least 16 hours at Room Temperature.

    • Storage: Backfill with Argon/Nitrogen and seal immediately with Parafilm.

References
  • PubChem. 1-Methylpiperazine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Optimization

recrystallization solvents for 1-Methylpiperazin-2-one dihydrochloride purification

Technical Support Center: Purification of 1-Methylpiperazin-2-one Dihydrochloride Introduction Current Status: Active Ticket ID: PUR-MP2O-2HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Methylpiperazin-2-one Dihydrochloride

Introduction

Current Status: Active Ticket ID: PUR-MP2O-2HCl Assigned Specialist: Senior Application Scientist, Process Chemistry

Welcome to the technical support hub for 1-Methylpiperazin-2-one Dihydrochloride . This compound presents a unique purification challenge due to its dual nature: it contains a basic tertiary amine (N4) and a non-basic lactam (N1). While the monohydrochloride is stable, the dihydrochloride form implies protonation of the amide oxygen or the presence of lattice-bound HCl, making it exceptionally hygroscopic and prone to "oiling out" rather than crystallizing.

This guide replaces generic advice with chemically grounded protocols designed to stabilize the ionic lattice and exclude impurities.

Module 1: Solvent System Selection

The Core Challenge: The dihydrochloride salt is highly polar. It dissolves too well in water and methanol (good solvents) but is insoluble in non-polar organics (hexane, ether). The goal is to find a "Goldilocks" region where the lattice energy of the crystal overcomes the solvation energy of the liquid.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingRole in Protocol
Primary (Good) Methanol (MeOH) HighDissolves crude salt at RT.
Primary (Good) Ethanol (EtOH) ModerateIdeal for thermal recrystallization.
Primary (Good) Water Very HighAvoid if possible; leads to hydrate formation and yield loss.
Antisolvent Diethyl Ether (Et₂O) InsolubleForces precipitation when added to MeOH/EtOH.
Antisolvent Acetone InsolubleGood alternative to ether; less flammable but may react if free amines are present (Schiff base risk is low for dihydrochloride).
Antisolvent Isopropanol (IPA) LowUseful as a co-solvent to reduce solubility.

Technical Note: The "dihydrochloride" form is often kinetically unstable. Recrystallization from neutral solvents (like pure EtOH) may result in the loss of the second HCl molecule, reverting the compound to the monohydrochloride . If the dihydrochloride stoichiometry is strictly required, you must maintain an acidic environment (e.g., using 1.25 M HCl in MeOH).

Module 2: Validated Purification Protocols

Protocol A: Solvent-Antisolvent Displacement (Recommended)

Best for: High recovery of heat-sensitive salts or removing non-polar impurities.

  • Dissolution: Dissolve the crude 1-Methylpiperazin-2-one dihydrochloride in the minimum amount of dry Methanol at room temperature.

    • Checkpoint: If the solution is cloudy, filter through a Celite pad to remove inorganic salts (e.g., NaCl).

  • Concentration: Rotovap the solution down until it becomes a viscous syrup, then add back just enough Methanol to make it flowable.

  • Precipitation: Place the flask in an ice bath with vigorous stirring.

  • Addition: Dropwise add Diethyl Ether (or MTBE) until a persistent turbidity (cloudiness) appears.

  • Crystallization: Stop stirring. Allow the flask to sit undisturbed at 4°C for 12-24 hours.

  • Harvest: Filter the white precipitate under nitrogen (to prevent moisture absorption). Wash with cold Ether.

Protocol B: Thermal Recrystallization

Best for: Large-scale batches where ether use is hazardous.

  • Slurry: Suspend the crude solid in Ethanol (absolute) (approx. 10 mL per gram).

  • Reflux: Heat to reflux (78°C).

    • Action: If it does not dissolve, slowly add Methanol dropwise through the condenser until clear.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (wrap the flask in foil/towel to insulate).

  • Deep Freeze: Once at room temp, move to -20°C freezer for 4 hours.

  • Filtration: Filter rapidly on a sintered glass funnel.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is the most common failure mode for piperazine salts. It occurs when the compound separates as a liquid phase before it can organize into a crystal lattice.

  • The Fix:

    • Reheat the mixture until the oil dissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

    • Slow Down: Cooling too fast traps impurities that lower the melting point. Cool at a rate of 10°C per hour.

    • Sonication: Briefly sonicate the turbid solution to induce nucleation.

Q2: The crystals turn to liquid (deliquesce) on the filter paper. A: The dihydrochloride is extremely hygroscopic . It is absorbing moisture from the air.

  • The Fix:

    • Use a Schlenk line or glovebox techniques if possible.

    • Wash with anhydrous ether (dried over sieves).

    • Immediately place the wet cake into a vacuum desiccator containing P₂O₅ or KOH pellets.

Q3: The product is colored (yellow/brown) even after recrystallization. A: This indicates oxidation products (N-oxides).

  • The Fix: Perform a "charcoal drop."

    • Dissolve salt in hot Methanol.

    • Add Activated Carbon (5-10 wt%).

    • Stir for 15 mins.

    • Filter hot through Celite.

    • Proceed with Protocol A.

Module 4: Logic Visualization

Figure 1: Troubleshooting "Oiling Out"

Caption: Decision logic for recovering crystalline material from an oiled-out reaction mixture.

G Start Issue: Product Oils Out CheckSolvent Check Solvent Volume Start->CheckSolvent Reheat Reheat to Dissolve CheckSolvent->Reheat Too conc? Add solvent Seed Add Seed Crystal / Scratch Glass Reheat->Seed CoolSlow Controlled Cooling (10°C/hr) Seed->CoolSlow Sonication Brief Sonication CoolSlow->Sonication Still oiling? Success Crystalline Solid CoolSlow->Success Crystals form Sonication->Success

Figure 2: Solvent Selection Workflow

Caption: Flowchart for selecting the optimal solvent system based on impurity profile.

SolventSelect Start Crude 1-Methylpiperazin-2-one 2HCl IsColored Is the solid colored? Start->IsColored Charcoal Activated Carbon Treatment (MeOH) IsColored->Charcoal Yes (Yellow/Brown) Thermal Thermal Recrystallization (EtOH/MeOH) IsColored->Thermal No (White/Off-white) Charcoal->Thermal YieldCheck Check Yield Thermal->YieldCheck Displace Displacement Method (MeOH + Ether) YieldCheck->Displace Yield < 50% (Too soluble) Done Done YieldCheck->Done Yield > 50%

References

  • PubChem. (2025).[1] 1-Methylpiperazin-2-one | C5H10N2O.[1][2] National Library of Medicine. [Link]

Sources

Troubleshooting

preventing side reactions when using 1-Methylpiperazin-2-one dihydrochloride

Topic: Optimization & Troubleshooting for 1-Methylpiperazin-2-one Dihydrochloride Reagent CAS (Base): 59702-07-7 (Lactam form) | Related Salt CAS: 109384-27-2 (HCl) Audience: Medicinal Chemists, Process Chemists CRITICAL...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for 1-Methylpiperazin-2-one Dihydrochloride Reagent CAS (Base): 59702-07-7 (Lactam form) | Related Salt CAS: 109384-27-2 (HCl) Audience: Medicinal Chemists, Process Chemists

CRITICAL VERIFICATION: Reagent Identity

Before proceeding, you must verify the exact chemical structure.[1] There is a frequent commercial confusion between two distinct reagents with similar names.

Feature1-Methylpiperazin-2-one (Target)1-Methylpiperazine (Common Confusant)
Structure Cyclic Amide (Lactam)Cyclic Diamine
Salt Form Usually Monohydrochloride (HCl)Often Dihydrochloride (2HCl)
CAS (Salt) 109384-27-2 (HCl)34352-59-5 (2HCl)
Reactivity Nucleophilic at N4 only; Ring unstable to hydrolysis.Nucleophilic at N1 & N4; Ring stable.[1]

Warning: If your container says "Dihydrochloride" but you expect the "2-one" (Lactam) , verify via IR or NMR immediately.[1] The lactam nitrogen (N1) is non-basic (pKa ~ -1); a stoichiometric 2HCl salt of the lactam is chemically rare and highly unstable, often releasing HCl gas or hydrolyzing the ring upon dissolution.

[1] This guide focuses on the Lactam (2-one) scaffold.[1] If you have the diamine, the hydrolysis risks described below do not apply.

Module 1: Pre-Reaction Handling & Activation

The hydrochloride salt protects the amine from oxidation but renders it non-nucleophilic.[1] You must "free-base" the reagent in situ or ex situ.[1]

The Problem: Acid-Catalyzed Ring Opening

If you dissolve the hydrochloride salt in water or methanol without immediate buffering, the local pH drops significantly.[1]

  • Mechanism: Acid-catalyzed hydrolysis of the amide bond (C2-N1).[1]

  • Result: Formation of the open-chain amino acid derivative (N-(2-aminoethyl)-N-methylglycine), which kills the scaffold.[1]

Protocol: Safe In-Situ Activation

Do not heat the salt in protic solvents before adding base.[1]

  • Solvent Selection: Use aprotic polar solvents (DMF, DMAc, DMSO, or MeCN).[1] Avoid water/alcohols if possible to minimize hydrolysis risk.[1]

  • Base Addition:

    • Suspend the salt in the solvent at 0°C .

    • Add Stoichiometric Base (e.g., DIPEA, TEA, or

      
      ).[1]
      
    • Rule: Use exactly 1.0–1.1 equivalents of base relative to the HCl content.[1]

    • Why? Excess strong base can deprotonate the C3-position (alpha to carbonyl), leading to racemization or side reactions.[1]

  • Equilibration: Stir for 15–30 mins at RT to ensure the amine is free before adding your electrophile.

Module 2: Preventing Side Reactions

Lactam Hydrolysis (Ring Opening)
  • Symptom: Loss of product mass; appearance of highly polar, water-soluble byproducts; disappearance of the C=O peak (~1640 cm⁻¹) in IR.[1]

  • Cause:

    • Acidic Hydrolysis: Heating the HCl salt in wet solvents.[1]

    • Basic Hydrolysis: Using strong hydroxide bases (NaOH/KOH) in aqueous media, especially at reflux.[1]

  • Prevention:

    • Use anhydrous organic bases (DIPEA,

      
      ) instead of hydroxides.[1]
      
    • Keep reaction temperature < 80°C unless necessary.

    • If aqueous workup is needed, keep pH between 6–9.[1] Avoid strong acid quenches.[1]

Bis-Alkylation (Quaternization)
  • Symptom: Formation of quaternary ammonium salts (insoluble precipitates or highly polar spots).[1]

  • Cause: The product (tertiary amine) is still nucleophilic.[1] If the electrophile is in excess, it will react again.[1]

  • Prevention:

    • Stoichiometry: Use a slight deficiency of the electrophile (0.95 eq) relative to the piperazinone.[1]

    • Slow Addition: Add the electrophile dropwise to the piperazinone solution.[1]

C3-Alkylation (Alpha-Alkylation)
  • Symptom: Substitution at the carbon next to the carbonyl, rather than the N4 nitrogen.[1]

  • Cause: Use of strong bases (NaH, LiHMDS) which deprotonate the alpha-carbon (pKa ~25–30, but accessible).[1]

  • Prevention:

    • Stick to bases with pKa < 15 (Carbonates, Tertiary amines).[1]

    • Avoid "hard" electrophiles if using stronger bases.[1]

Visualizing the Reaction Landscape

Diagram 1: Decision Tree & Reaction Pathways

This diagram guides you through the critical decision points to avoid the three main failure modes: Mismatch, Hydrolysis, and Over-alkylation.[1]

Piperazinone_Workflow Start Start: 1-Methylpiperazin-2-one (Salt Form) Check Identity Check: Is it 2-one (Lactam)? Start->Check Diamine STOP: You have 1-Methylpiperazine (Diamine). Protocol Invalid. Check->Diamine No C=O Peak Lactam Confirmed Lactam. Proceed to Activation. Check->Lactam C=O Peak Present Solvent Dissolve in Aprotic Solvent (DMF, MeCN, DCM) Lactam->Solvent Base Add Base (1.1 eq) Avoid NaOH/KOH Solvent->Base Branch Reaction Conditions Base->Branch Hydrolysis SIDE REACTION: Ring Opening (Hydrolysis) Branch->Hydrolysis Reflux/Aq. Acid C3_Alk SIDE REACTION: C3-Alkylation (Alpha) Branch->C3_Alk pKa Base > 20 Product DESIRED PRODUCT: N4-Functionalization Branch->Product Standard Conditions Path_Acid High Temp + Acid/Water Path_StrongBase Strong Base (NaH) + Electrophile Path_Mild Mild Base (K2CO3/DIPEA) Controlled Temp

Caption: Workflow for validating reagent identity and selecting conditions to favor N4-functionalization over ring opening or C3-alkylation.

Module 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete Free-basing: The HCl salt was not fully neutralized, leaving the amine protonated and unreactive.[1]Ensure the base used (e.g.,

) is finely ground.[1] If using organic bases (TEA), check that the HCl salt of the base isn't precipitating and coating the reagent.[1]
Product is Water Soluble Ring Opening: The lactam hydrolyzed to an amino acid.[1]Check pH of aqueous workup.[1] If the ring opened, the product is likely zwitterionic.[1] Avoid aqueous workup; use filtration of inorganic salts and direct evaporation if possible.[1]
"Double" Mass in MS Dimerization: Formation of diketopiperazine (unlikely for N-methyl) or intermolecular reaction.[1]Dilute the reaction (0.05 M). Ensure "1-Methyl" group is actually present (N1-H leads to rapid dimerization).[1]
Precipitate in Reaction Salt Exchange: The HCl from the reagent reacted with your base (e.g.,

).[1]
This is normal. Filter the precipitate before workup.[1] Do not confuse this with the product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109384-27-2, 1-Methylpiperazin-2-one hydrochloride. Retrieved from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] (Establishes basicity of piperazine N4 vs N1). Retrieved from [Link][1]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Piperazin-2-ones.[1] (Demonstrates stability conditions for the lactam scaffold). Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Stability of 1-Methylpiperazin-2-one Dihydrochloride

[1] Executive Summary & Compound Profile 1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4 / 59702-07-7 [free base]) is a cyclic amide (lactam) derivative used primarily as a pharmaceutical intermediate. Users m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4 / 59702-07-7 [free base]) is a cyclic amide (lactam) derivative used primarily as a pharmaceutical intermediate. Users must recognize that as a dihydrochloride salt , this compound generates a highly acidic environment upon dissolution. While the piperazinone ring is kinetically stable at neutral pH, it is susceptible to hydrolytic ring-opening under extreme pH conditions and oxidative degradation if improperly stored.

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₅H₁₂Cl₂N₂O(Free base: C₅H₁₀N₂O)
Molecular Weight 187.07 g/mol ~114.15 g/mol (Free base)
Solubility High in Water (>50 mg/mL)Hygroscopic powder.
Solution pH Acidic (< pH 2.0) Dissociation of 2 eq. HCl releases free protons.
pKa (Estimated) N4 (Amine): ~8.5N1 (Amide): Non-basic (pKa < 0).

Critical Stability Factors (The "Why" Behind the Protocol)

A. The Acidity Trap (Dihydrochloride Nature)

Unlike the monohydrochloride, the dihydrochloride salt contains a stoichiometric excess of acid relative to the basic centers of the molecule (only N4 is basic; N1 is an amide).

  • Mechanism: Upon dissolution, the salt releases protons (

    
    ), dropping the pH to ~1–2.
    
  • Risk: While 6-membered lactams are relatively robust, prolonged exposure to this intrinsic low pH, especially combined with heat (>40°C), can catalyze acid hydrolysis of the amide bond [1].

B. Hydrolytic Ring Opening

The primary degradation pathway is the cleavage of the N1-C2 amide bond.

  • Trigger: Extreme pH (pH < 2 or pH > 10) and elevated temperature.

  • Product: Formation of the linear amino acid derivative (N-(2-aminoethyl)-N-methylglycine derivative).

  • Detection: This results in a retention time shift in HPLC and a change in buffering capacity.

C. Oxidative Discoloration

The free base form (if neutralized) is an electron-rich amine susceptible to oxidation by dissolved oxygen.

  • Visual Indicator: Solution turns from clear/colorless to yellow/brown.

  • Prevention: Degas buffers and store under inert gas (Nitrogen/Argon) if keeping for >24 hours.

Visualizing Degradation Pathways

The following diagram illustrates the stability decision tree and degradation mechanisms.

StabilityPathways Salt 1-Methylpiperazin-2-one Dihydrochloride (Solid) Soln_Acid Aqueous Solution (pH ~1-2) Salt->Soln_Acid Dissolve in H2O Stable_Soln Buffered Solution (pH 5.0 - 8.0) Soln_Acid->Stable_Soln Neutralize (NaOH/Buffer) Hydrolysis Ring Opening (Hydrolysis) Soln_Acid->Hydrolysis Heat (>50°C) or Prolonged Storage Stable_Soln->Hydrolysis pH > 10 Oxidation Oxidative Degradation (Yellowing) Stable_Soln->Oxidation O2 Exposure (Time > 48h) LinearProd Linear Amino Acid (Degradation Product) Hydrolysis->LinearProd

Figure 1: Stability and degradation pathways.[1] Note that the acidic solution is metastable at room temperature but degrades rapidly with heat.

Step-by-Step Preparation & Storage Protocol

Protocol A: Preparing a Stable Stock Solution (50 mM)

Use this protocol to prevent immediate acid hydrolysis and ensure physiological compatibility.

  • Weighing: Rapidly weigh the hygroscopic salt into a volumetric flask.

  • Dissolution: Dissolve in 50% of final volume using HPLC-grade water.

    • Observation: The solution will be highly acidic.

  • Neutralization (Critical):

    • Slowly add 1M NaOH or a concentrated buffer (e.g., PBS 10x) to adjust pH to 6.0–7.5 .

    • Why? This moves the compound out of the acid-catalysis danger zone.

  • Final Volume: Dilute to volume with water or buffer.

  • Filtration: Filter sterilize (0.22 µm PVDF) if using for cell culture; do not autoclave.

Protocol B: Storage Recommendations
StateConditionShelf Life
Solid Powder -20°C, Desiccated, Dark2 Years
Acidic Solution (pH < 2) 4°C, Glass vial1 Week (Risk of hydrolysis)
Neutral Solution (pH 7) -20°C or -80°C3-6 Months
Neutral Solution (pH 7) 4°C1-2 Days (Oxidation risk)

Troubleshooting & FAQs

Q1: Why is my solution bubbling when I add bicarbonate buffer?

Diagnosis: The dihydrochloride salt is a strong acid source. Explanation: When you add bicarbonate to the acidic solution, the excess protons (


) react with bicarbonate (

) to produce

gas. Fix: Pre-neutralize the stock solution with NaOH before adding it to a bicarbonate-buffered medium to prevent pH shock and outgassing.
Q2: I see a new peak at an earlier retention time in Reverse Phase HPLC. What is it?

Diagnosis: Hydrolytic Ring Opening. Explanation: The lactam ring has opened to form a more polar linear amino acid. This species is more hydrophilic and elutes earlier on C18 columns. Fix: Check if the sample was exposed to high pH (>10) or heat while acidic. Prepare fresh stock.

Q3: The powder clumped together. Is it still good?

Diagnosis: Hygroscopicity. Explanation: The HCl salt absorbs atmospheric moisture aggressively. Fix: If the color is still white/off-white, it is likely chemically stable but weighing accuracy is compromised. Dry under vacuum over


 or determine concentration via quantitative NMR/HPLC rather than weight.
Q4: Can I autoclave the solution?

Answer: No. Reason: Autoclaving (121°C, 15 psi) provides the exact energy required to drive the hydrolysis of the amide bond, especially if the pH is not perfectly neutral. Always use sterile filtration (0.22 µm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. (Used for salt property comparison). Retrieved from [Link]

  • Freeman, S. A., et al. (2013). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. (Mechanistic insight into piperazinone stability). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Drying Protocols for 1-Methylpiperazin-2-one Dihydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6] 1-Methylpiperazin-2-one dihydrochloride is a specialized heterocyclic building block.[1] As a piperazinone derivative stabilized as a dihydrochloride salt, it exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Methylpiperazin-2-one dihydrochloride is a specialized heterocyclic building block.[1] As a piperazinone derivative stabilized as a dihydrochloride salt, it exhibits significant hygroscopicity .[1] The presence of the lactam (cyclic amide) functionality combined with the ionic lattice of the HCl salt creates a material that avidly binds atmospheric moisture.

Critical Handling Warning: Failure to dry this compound effectively results in:

  • Stoichiometric Errors: Excess water weight leads to under-dosing in subsequent reactions (e.g., couplings, alkylations).[1]

  • Hydrolytic Risk: While 6-membered lactams are relatively stable, prolonged exposure to moisture in an acidic environment (provided by the 2HCl) under heat can theoretically catalyze ring-opening hydrolysis to the corresponding amino acid derivative.[1]

  • Physical State Change: The salt transitions from a crystalline powder to a deliquescent gum rapidly above 60% relative humidity.[1]

Decision Matrix: Selecting the Right Protocol

Before initiating a drying workflow, assess the current state of your material using the logic tree below.

DryingDecisionTree Start Current State of Material State1 Free-flowing Powder (Routine Drying) Start->State1 State2 Sticky/Clumped Solid (Solvent Trapped) Start->State2 State3 Goo/Oil (Deliquesced) Start->State3 MethodA PROTOCOL A: Vacuum Oven (40-50°C) State1->MethodA < 5% Water MethodB PROTOCOL B: Trituration & Vacuum Desiccation State2->MethodB Surface Moisture MethodC PROTOCOL C: Azeotropic Distillation (Rescue) State3->MethodC Deeply Solvated MethodB->MethodA Once Solidified

Figure 1: Workflow selection based on the physical state of the salt.

Standard Operating Procedures (SOPs)

Protocol A: Vacuum Oven Drying (Standard)

Best for: Routine drying of synthesized batches that are already solid.

The Mechanism: Lowering pressure reduces the boiling point of trapped water/solvents. We use a gentle temperature ramp to prevent "bumping" or HCl dissociation.[1]

  • Preparation:

    • Transfer the salt to a wide-mouth weighing bottle or crystallization dish.[1]

    • Crucial: Fill height should not exceed 1 cm.[1] Piling the salt inhibits moisture migration from the center.

    • Cover the dish with aluminum foil and poke small pinholes (prevents powder scattering during depressurization).

  • Setup:

    • Place in a vacuum oven capable of

      
      .
      
    • Insert a desiccant trap (KOH or CaCl

      
      ) between the oven and the pump to protect the pump from acidic vapors.
      
  • The Cycle:

    • Phase 1 (Ambient): Apply vacuum at Room Temperature (25°C) for 1 hour. This removes loosely bound surface solvents.[1]

    • Phase 2 (Ramp): Increase temperature to 45°C . Hold for 4–6 hours.

    • Phase 3 (Final): If NMR indicates residual water, increase to 60°C for 2 hours. Do not exceed 80°C to avoid risk of HCl loss or lactam thermal stress.

  • Verification:

    • Vent with dry nitrogen or argon (never ambient air).[1]

    • Immediately cap and weigh.[1]

Protocol C: Azeotropic Distillation (Rescue Method)

Best for: "Gooey" oils or salts that have absorbed significant water and refuse to crystallize.

The Mechanism: Water forms a low-boiling azeotrope with toluene or isopropanol, allowing it to be "carried" out of the salt at temperatures lower than water's boiling point.

  • Dissolution/Suspension:

    • Place the wet/oily salt in a Round Bottom Flask (RBF).

    • Add Toluene (preferred for strict drying) or Isopropanol (IPA) .[1]

    • Ratio: Approx 10 mL solvent per 1 g of salt.[1]

  • Evaporation:

    • Attach to a Rotary Evaporator.

    • Bath temp: 45–50°C. Vacuum: Moderate (do not bump).[1]

    • Evaporate to dryness.[1] The toluene/water azeotrope will pull the moisture out.

  • Trituration (If needed):

    • If a gum remains, add diethyl ether or MTBE and sonicate. This should crash the salt out as a white solid.

    • Filter rapidly under a blanket of nitrogen.[1]

  • Finish: Proceed to Protocol A for final weight stabilization.

Troubleshooting Guide & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Material turns into a liquid in the oven Deliquescence or Impurity Depression .[1] The salt absorbed so much water it dissolved itself, or residual high-boiling solvents (DMF/DMSO) are present.[1]Stop heating. Switch to Protocol C (Azeotropic Distillation) using Toluene to strip the water/solvent carrier.
Pungent, acrid smell upon opening oven HCl Dissociation . You are overheating the salt, driving off HCl gas.Reduce Temp. Do not exceed 60°C. Place a dish of NaOH pellets inside the oven (if safe) to scavenge acid vapors, or re-acidify the sample with 4M HCl in Dioxane if stoichiometry is lost.
Weight keeps increasing on the balance Hygroscopicity .[1] The sample is absorbing water from the air during weighing.Speed & inert gas. Weigh inside a glovebox if available.[1] If not, use a closed weighing bottle; tare the bottle, add sample rapidly, close lid, then weigh.
NMR shows broad peaks Proton Exchange .[1] Wet amine salts often show broadened peaks due to rapid proton exchange with water.[1]Dry & Retest. Run the NMR in DMSO-

or D

O. If using CDCl

, the salt may not dissolve well or will aggregate.
Frequently Asked Questions (FAQ)

Q1: Can I use lyophilization (freeze-drying) for this salt? A: Yes, but with a caveat. Since this is a dihydrochloride, ensure your lyophilizer trap is acid-resistant.[1] Excess HCl can damage stainless steel condensers.[1] Freeze-drying is excellent for obtaining a fluffy, rapidly dissolving powder but is slower than oven drying.[1]

Q2: What is the maximum temperature this salt can withstand? A: While the piperazine core is stable, the dihydrochloride salt lattice can begin to lose HCl above 80–100°C under high vacuum [1]. Furthermore, thermal stress on the lactam ring in the presence of trace acid/water can induce degradation. We recommend a safety ceiling of 60°C .[1]

Q3: How should I store the dried salt? A: Store in a tightly sealed glass vial with a Teflon-lined cap. Wrap the cap with Parafilm.[1] Place this vial inside a secondary container (desiccator) containing Drierite or Silica Gel.[1] Store at 2–8°C for long-term stability [2].

Q4: My elemental analysis (CHN) is off. Why? A: This is almost always due to fractional hydration.[1] Dihydrochloride salts frequently form non-stoichiometric hydrates (e.g.,


).[1] If drying doesn't fix the CHN, calculate the theoretical values including 0.5 or 1.0 molar equivalents of water to see if it matches.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for drying hygroscopic amine hydrochlorides).

  • BenchChem Technical Support. (2025). Effective Drying of Aniline and Piperazine Hydrochloride Salts. (Detailed hygroscopicity management).

  • Rochelle, G. T., et al. (2012).[1] Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. (Thermal stability data on piperazine derivatives). [1][2]

  • PubChem Compound Summary. (2025). 1-Methylpiperazin-2-one.[1][3][4] National Center for Biotechnology Information.[1] [1]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-Methylpiperazin-2-one Dihydrochloride

[1] Reagent ID: 1-Methylpiperazin-2-one dihydrochloride CAS: 34352-59-5 Chemical Formula: Molecular Weight: 173.08 g/mol (Salt) vs. 114.15 g/mol (Free Base)[1] Executive Summary: Why Reactions Fail Incomplete reactions i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Reagent ID: 1-Methylpiperazin-2-one dihydrochloride CAS: 34352-59-5 Chemical Formula:


Molecular Weight:  173.08  g/mol  (Salt) vs. 114.15  g/mol  (Free Base)[1]

Executive Summary: Why Reactions Fail

Incomplete reactions involving 1-Methylpiperazin-2-one dihydrochloride are rarely due to the intrinsic nucleophilicity of the piperazinone ring.[1] Instead, they are almost exclusively caused by Salt Management Failures .

As a Senior Application Scientist, I have identified three critical failure modes:

  • Stoichiometric Under-dosing: Users often calculate base equivalents based on the reaction stoichiometry (1.0 eq) rather than the neutralization requirement (2.0 eq + reaction eq).

  • Catalyst Poisoning (Chloride Inhibition): In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), the two equivalents of chloride ions (

    
    ) can displace labile ligands on the Pd center, forming inactive palladate species.[1]
    
  • Phase-Transfer Lock: The dihydrochloride salt is highly polar and insoluble in standard non-polar coupling solvents (Toluene, Dioxane), preventing the base from neutralizing the amine effectively.

Diagnostic Workflow

Before altering your catalyst or temperature, use this logic tree to diagnose the root cause of the incomplete conversion.

ReactionTroubleshooting Start Reaction Incomplete (<50% Conversion) CheckBase Q1: Total Base Equivalents? Start->CheckBase CheckState Q2: Did you Free-Base prior to reaction? CheckBase->CheckState > 3.0 eq ActionAddBase Solution A: Increase Base (Need >3.0 eq total) CheckBase->ActionAddBase < 2.5 eq CheckState->Start Yes (Used Free Base) Check Catalyst/Ligand CheckSolvent Q3: Is the reaction mixture homogeneous? CheckState->CheckSolvent No (Used Salt) ActionFreeBase Solution B: Perform Ex-Situ Free-Basing (Removes Cl- ions) CheckSolvent->ActionFreeBase Yes (But Pd reaction failing) ActionPhaseTransfer Solution C: Switch Solvent (DMF/DMSO) or Add Phase Transfer Cat. CheckSolvent->ActionPhaseTransfer No (Suspension)

Figure 1: Decision matrix for diagnosing incomplete conversions. Note that "Solution B" is the gold standard for Palladium chemistry.

Technical Deep Dive & Solutions

Issue 1: The "Hidden" Stoichiometry

The reagent is a dihydrochloride .[2] It contains two moles of HCl for every mole of reactant.

  • The Trap: If you add 1.5 equivalents of base (e.g.,

    
    ), you consume all the base merely neutralizing 75% of the HCl. You are left with acidic conditions and zero free amine nucleophile.
    
  • The Fix: You must add at least 2.0 equivalents of base just to reach the starting line.

    • Formula:

      
      .
      
Issue 2: Chloride Poisoning in Buchwald-Hartwig

In Pd-catalyzed amination, the presence of excess halide ions is detrimental.[1]

  • Mechanism: Chloride ions compete with the amine or the phosphine ligand for coordination to the Palladium(II) intermediate. High

    
     concentrations push the equilibrium toward stable, unreactive 
    
    
    
    species or anionic palladates, shutting down the catalytic cycle [1, 2].
  • The Fix: Ex-situ Free-Basing (Protocol 1) is mandatory for difficult couplings.

Issue 3: Solubility Mismatch
  • Scenario: You are running a reaction in Toluene or Dioxane.

  • Observation: The dihydrochloride salt sits at the bottom of the flask as a gum or solid. The base (

    
    ) is also solid.
    
  • Result: "The Two-Solid Problem." Neutralization requires two solids to interact, which is kinetically impossible without a phase transfer agent.

  • The Fix: Use Protocol 2 (Solvent Switch) or add water (if compatible) to create a biphasic system.

Validated Experimental Protocols

Protocol 1: Ex-Situ Free-Basing (The Gold Standard)

Recommended for: Buchwald-Hartwig Amination, sensitive catalytic cycles. Objective: Isolate the free amine oil and remove chloride ions entirely.[1]

  • Dissolution: Dissolve 10 mmol of 1-Methylpiperazin-2-one dihydrochloride in minimum water (approx. 5-8 mL).

  • Neutralization: Slowly add 25 mmol (2.5 eq) of solid

    
     or 
    
    
    
    . Caution: Vigorous
    
    
    evolution. Stir for 15 minutes.
  • Extraction:

    • Add 50 mL of DCM (Dichloromethane) or CHCl3/IPA (3:1) .

    • The free base is highly water-soluble; aggressive extraction is required.[1] Perform 4x extractions.

    • Tip: Saturate the aqueous layer with NaCl (salting out) to improve yield.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: You will obtain a viscous, hygroscopic oil. Use immediately .

Protocol 2: In-Situ Neutralization (The "One-Pot" Method)

Recommended for:


 (Nucleophilic Aromatic Substitution), Amide Couplings.
Objective: Neutralize in the reaction vessel.[1]
  • Solvent Selection: Do NOT use Toluene or Dioxane alone. Use DMF , DMSO , or NMP .

  • Base Selection: Use an organic base to ensure homogeneity.

    • DIPEA (Hünig's Base): Add 3.5 equivalents.

    • DBU: Add 2.5 equivalents (Stronger base, faster neutralization).

  • Procedure:

    • Dissolve the dihydrochloride in the solvent.

    • Add the base and stir at room temperature for 30 minutes before adding the electrophile/catalyst.

    • Ensure the solution becomes clear (or the salt character changes) before proceeding.

Comparative Data: Base Selection Matrix

Base TypeSolubility (Org.)Risk of Cl- PoisoningSuitability for Pd-CatSuitability for SnAr

/

PoorHigh (Salt remains)Low (unless free-based)High

ModerateHighMediumHigh
NaOtBu GoodHighMediumLow (Nucleophilic competition)
DIPEA / TEA ExcellentHighLow (Can coordinate Pd)Excellent
DBU ExcellentHighLowExcellent

Frequently Asked Questions (FAQ)

Q: Can I use the dihydrochloride salt directly in a Buchwald coupling? A: It is risky. If you must, use a precatalyst system robust to halides (e.g., BrettPhos Pd G4 or RuPhos Pd G4 ) and use 3.5 eq of


 in t-Amyl alcohol or Dioxane. However, yields are consistently 20-40% lower than using the free base due to chloride inhibition [3].[1]

Q: The reagent turned into a sticky gum when I added it to the flask. What happened? A: The dihydrochloride is extremely hygroscopic. If exposed to air during weighing, it absorbs moisture. The "gum" is likely a hydrated salt. This throws off your mass balance. Always weigh quickly or use a glovebox.

Q: My reaction shows 100% conversion of the starting material, but no product. Where did it go? A: Check for Hydrodehalogenation .[3] In the presence of excess amine salt and Pd, the aryl halide can be reduced (Ar-Cl


 Ar-H) instead of coupled.[1] This is often a sign that the amine nucleophile was not free-based effectively, leaving the Pd to react with the easier hydride source [4].

Q: Can I store the free base? A: Not recommended. 1-Methylpiperazin-2-one (free base) can slowly dimerize or absorb


 from the air to form carbamates.[1] Prepare it fresh.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Catalysts."

  • BenchChem Support. "Troubleshooting Guide for Buchwald-Hartwig Amination."

  • ChemicalBook. "1-Methylpiperazine dihydrochloride Properties and Safety."

  • National Institutes of Health (PubChem). "1-Methylpiperazin-2-one dihydrochloride Compound Summary."[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 1-Methylpiperazin-2-one Dihydrochloride

Executive Summary & Structural Context[1][2][3][4] This guide provides a technical analysis of the 1-Methylpiperazin-2-one dihydrochloride (CAS: 109384-27-2 / generic) 1H NMR spectrum. This compound is a critical piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a technical analysis of the 1-Methylpiperazin-2-one dihydrochloride (CAS: 109384-27-2 / generic) 1H NMR spectrum. This compound is a critical piperazine scaffold featuring a lactam (cyclic amide) at position 2.

Critical Distinction: Unlike the common 1-methylpiperazine, this molecule contains a carbonyl group at C2. Furthermore, while commercially labeled as a "dihydrochloride" (2HCl), researchers must understand the solution-state behavior: the N1-amide nitrogen is non-basic (pKa < 0), meaning the salt primarily exists as the N4-ammonium species in standard NMR solvents, with the second equivalent of HCl contributing to the acidic medium but not forming a stable N1-H bond.

Structural Visualization & Coupling Network

The following diagram illustrates the scalar coupling (


) and chemical environment flow, essential for assigning the spectrum.

G N1 N1 (Amide) Non-basic C2 C2=O (Carbonyl) N1->C2 C6 C6-H2 (Triplet) N1->C6 C3 C3-H2 (Singlet-like) C2->C3 N4 N4-H+ (Ammonium) C3->N4 J-coupling C5 C5-H2 (Triplet) N4->C5 J-coupling C5->C6 Vicinal Me N1-CH3 (Singlet) Me->N1 Singlet HCl 2 x HCl (Counterions) HCl->N4 Protonation

Figure 1: Structural connectivity and protonation sites. Note that N4 is the primary site of protonation.

Experimental Protocol: Solvent Selection & Preparation

The choice of solvent fundamentally alters the observed spectrum due to the exchangeable ammonium protons.

Method A: DMSO-d6 (Recommended for Salt Verification)
  • Purpose: To observe the exchangeable NH+ protons and confirm the salt formation.

  • Protocol:

    • Weigh 10–15 mg of 1-Methylpiperazin-2-one 2HCl into a clean vial.

    • Add 0.6 mL DMSO-d6 (99.9% D).

    • Sonicate for 30 seconds (salts can be slow to dissolve).

    • Critical Step: Ensure the sample is dry. Water content >0.1% will cause the NH+ signal to broaden or disappear via exchange.

Method B: D2O (Recommended for Backbone Assignment)
  • Purpose: To obtain a clean spectrum of the carbon backbone without NH interference.

  • Protocol:

    • Dissolve 10 mg in 0.6 mL D2O .

    • Note: The NH+ protons will exchange with D2O and disappear (HDO peak will grow at ~4.79 ppm).

    • Use for precise integration of the CH2 and CH3 signals.

Spectral Analysis & Assignment (DMSO-d6)

The following table details the chemical shifts expected for the dihydrochloride salt. Note that the salt form shifts signals downfield (deshielding) compared to the free base.

PositionGroupShift (δ, ppm)MultiplicityIntegrationMechanistic Insight
N4 NH/NH+9.5 – 10.5 Broad Singlet2HHighly deshielded ammonium protons. Only visible in dry DMSO-d6.
C3 -CH₂-3.80 – 3.95 Singlet (br)2HMost deshielded CH₂ due to flanking C=O (anisotropic effect) and N4+. Appears as a singlet or distinct AB system.
C6 -CH₂-3.45 – 3.60 Triplet/Multiplet2HAlpha to the amide nitrogen (N1).
C5 -CH₂-3.25 – 3.40 Triplet/Multiplet2HAlpha to the ammonium nitrogen (N4+).
N1-Me -CH₃2.85 – 2.95 Singlet3HCharacteristic sharp singlet. Slightly downfield from free base due to overall lattice charge.

Note: In D2O, shifts typically move slightly upfield (0.1–0.2 ppm), and the NH signal at ~10 ppm vanishes.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "performance" (resolution and diagnostic utility) of the target compound against its free base and regioisomers.

Comparison 1: Salt (2HCl) vs. Free Base

The "performance" here refers to the ease of identifying the protonation state.

Feature2HCl Salt (Target)Free Base (Alternative)Diagnostic Implication
N4-H Signal Visible (~10 ppm)Invisible/Broad (~2 ppm)The salt confirms stoichiometry.
C3-H2 Shift ~3.9 ppm (Deshielded)~3.3 ppmThe +0.6 ppm shift at C3 is the primary indicator of N4 protonation.
Solubility High in D2O/DMSOSoluble in CDCl3Salt requires polar solvents; Base allows CDCl3 use.
Comparison 2: vs. 1-Methylpiperazine (No Ketone)

A common error is confusing the piperazinone with the fully reduced piperazine.

  • 1-Methylpiperazine: Shows four distinct CH2 signals (or two sets of symmetric signals if rapid inversion occurs) and no carbonyl .

  • 1-Methylpiperazin-2-one: Shows three CH2 signals. The C2 position is a quaternary carbonyl carbon (visible in 13C NMR at ~165 ppm), leaving a "gap" in the proton spectrum integration (total 7 aliphatic protons vs 9 in piperazine).

Troubleshooting & Decision Workflow

Use this decision tree to optimize your NMR acquisition based on the specific analytical challenge (e.g., purity check vs. structural proof).

Workflow Start Goal: Analyze 1-Methylpiperazin-2-one 2HCl Solvent Choose Solvent Start->Solvent DMSO DMSO-d6 Solvent->DMSO If Sample is Dry D2O D2O Solvent->D2O If Hygroscopic/Wet CheckSalt Verify Salt Formation? DMSO->CheckSalt CheckStruct Verify Backbone/Purity? D2O->CheckStruct ResultSalt Look for broad NH+ at 9.5-10.5 ppm CheckSalt->ResultSalt ResultBackbone Look for 3x CH2 + 1x CH3 Clean Baseline CheckStruct->ResultBackbone

Figure 2: Analytical workflow for solvent selection.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53167, 1-Methylpiperazine (Analog Reference). Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds (Search: Piperazinone derivatives). (General Reference for Lactam Shifts). Retrieved from [Link]

Comparative

HPLC Method for Purity Testing of 1-Methylpiperazin-2-one Dihydrochloride: A Comparative Guide

Executive Summary 1-Methylpiperazin-2-one dihydrochloride (CAS: 109384-27-2 / 59702-07-7 free base) is a critical polar intermediate in the synthesis of various pharmaceutical APIs. Its purity analysis presents specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazin-2-one dihydrochloride (CAS: 109384-27-2 / 59702-07-7 free base) is a critical polar intermediate in the synthesis of various pharmaceutical APIs. Its purity analysis presents specific chromatographic challenges:

  • High Polarity: The compound elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Salt Matrix: The dihydrochloride form requires careful buffer selection to prevent precipitation in high-organic mobile phases.

  • Weak Chromophore: Lacking a conjugated

    
    -system, it requires low-UV detection (205–215 nm) or universal detectors (CAD/ELSD).
    

This guide compares three distinct analytical approaches—HILIC (Recommended) , Ion-Pair RP-HPLC , and Derivatization-HPLC —providing a validated protocol for the most robust method to ensure scientific integrity and reproducibility.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Cyclic amide with a secondary amine (salt form).Highly hydrophilic; poor retention on C18.
UV Absorbance

(Amide

).
Requires high-purity solvents to minimize baseline noise at low UV.
Solubility Highly soluble in water; sparingly soluble in pure ACN.Sample diluent must match initial mobile phase to avoid peak distortion.
Key Impurities Piperazin-2-one (Des-methyl), 1-Methylpiperazine.Structural analogs require high selectivity (

) for separation.

Strategic Method Comparison

The following table contrasts the performance of the three primary methodologies available for this analysis.

FeatureMethod A: HILIC (Amide) (Recommended)Method B: Ion-Pair RP-HPLC (Traditional)Method C: Pre-column Derivatization (Trace Analysis)
Mechanism Partitioning into water-enriched layer on polar surface.Hydrophobic interaction modified by ion-pairing reagent.Covalent attachment of chromophore (e.g., NBD-Cl).
Retention Excellent for polar salts.Good, but sensitive to reagent concentration.High retention of derivative.[1]
Detection Limit Moderate (UV 210 nm).Moderate (UV 210 nm).Excellent (Fluorescence/UV 470 nm).
MS Compatibility High (Volatile buffers).None (Non-volatile ion-pair reagents).Moderate.
Robustness High (with proper equilibration).Low (Long equilibration, column dedication required).Low (Reaction kinetics variability).
Decision Logic for Method Selection

MethodSelection cluster_legend Legend Start Start: Purity Analysis Needs Sensitivity Is Trace Sensitivity (<0.05%) Required? Start->Sensitivity MS_Compat Is MS Coupling Required? Sensitivity->MS_Compat No (Standard Purity) Deriv Method C: Derivatization (NBD-Cl) Sensitivity->Deriv Yes (Low UV response) HILIC Method A: HILIC (Preferred) MS_Compat->HILIC Yes IP_RP Method B: Ion-Pair RP MS_Compat->IP_RP No (Legacy QC) rec Recommended alt Alternative

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sensitivity and equipment constraints.

Detailed Protocol: HILIC Method (The Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar dihydrochloride salt without the need for aggressive ion-pairing reagents.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Waters XBridge BEH Amide or TSKgel Amide-80 (

    
    ).
    
    • Rationale: Amide phases provide chemically stable retention for polar amines and superior peak shape compared to bare silica.

  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 85% B / 15% A.

    • Note: High organic content induces retention in HILIC.[1] Decreasing B reduces retention (opposite of RP).

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV at

    
     (Reference: 
    
    
    
    or off).
  • Injection Volume:

    
    .
    
Sample Preparation[1][5][7]

Important: The sample diluent must match the mobile phase organic/aqueous ratio to prevent "solvent wash-through" effects where the analyte travels with the injection solvent.

  • Stock Solution: Weigh

    
     of 1-Methylpiperazin-2-one dihydrochloride into a 
    
    
    
    volumetric flask. Dissolve in
    
    
    of water.
  • Dilution: Dilute to volume with Acetonitrile. (Final ratio approx. 80:20 ACN:Water).

    • Caution: Add ACN slowly with swirling. If precipitation occurs, increase water content to 30% and adjust initial gradient start if necessary.

  • Filtration: Filter through a

    
     PTFE or Nylon syringe filter.
    
System Suitability Criteria
ParameterAcceptance LimitTypical Result
Retention Time (

)


Tailing Factor (

)


Theoretical Plates (

)


RSD (Area, n=6)


Alternative Protocol: Ion-Pair Reversed Phase

Use this method only if HILIC columns are unavailable. It is robust but reduces column life and requires long equilibration.

  • Column: C18 End-capped (

    
    ).
    
  • Mobile Phase: Buffer / Methanol (95:5 v/v).

    • Buffer Preparation: Dissolve

      
      
      
      
      
      and
      
      
      1-Octanesulfonic Acid Sodium Salt in
      
      
      water. Adjust pH to 3.0 with Phosphoric Acid.
  • Flow Rate:

    
    .
    
  • Detection: UV

    
    .[2][3]
    
  • Mechanism: The octanesulfonate forms a neutral ion-pair with the cationic piperazine, allowing retention on the hydrophobic C18 stationary phase.

Experimental Workflow & Data Analysis

The following diagram illustrates the critical path for the HILIC workflow, ensuring data integrity.

Workflow Sample Sample Weighing (Dihydrochloride Salt) Dissolve Dissolve in Min. Vol. Water Sample->Dissolve Dilute Dilute with ACN (Prevent Precip.) Dissolve->Dilute Inject HILIC Injection (High Organic MP) Dilute->Inject Detect UV Detection @ 210 nm Inject->Detect Data Integration & Purity Calc Detect->Data

Figure 2: Sample preparation and analysis workflow for HILIC method.

Expected Results Comparison
AnalyteHILIC Retention OrderIP-RP Retention Order
Impurity: Piperazin-2-one Elutes Later (More Polar)Elutes Earlier
Analyte: 1-Methylpiperazin-2-one Intermediate Intermediate
Impurity: 1-Methylpiperazine Elutes Earlier (Less Polar Amide)Elutes Later

Note: In HILIC, retention generally increases with polarity. The amide oxygen increases polarity relative to the amine, but the methyl group decreases it. Relative order must be confirmed with standards.

References

  • PubChem. (2025).[4][5] 1-Methylpiperazin-2-one dihydrochloride Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Validation

Comparative Fragmentation Dynamics: 1-Methylpiperazin-2-one Dihydrochloride

Technical Guide for Proteomic & Small Molecule Workflows Executive Summary This guide provides a structural and fragmentation analysis of 1-Methylpiperazin-2-one dihydrochloride , a critical heterocyclic building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Proteomic & Small Molecule Workflows

Executive Summary

This guide provides a structural and fragmentation analysis of 1-Methylpiperazin-2-one dihydrochloride , a critical heterocyclic building block in kinase inhibitor and GPCR ligand discovery.

Unlike standard piperazines, the presence of the C2-carbonyl (lactam) introduces distinct fragmentation pathways—specifically the neutral loss of carbon monoxide (CO)—which serves as a diagnostic filter against isobaric interferences. This document compares its mass spectrometric behavior against its non-oxidized analog (1-Methylpiperazine ) and its non-methylated core (Piperazin-2-one ) to establish a robust identification protocol.

Technical Specifications & Sample Preparation

The Analyte
  • Compound: 1-Methylpiperazin-2-one dihydrochloride

  • Free Base Formula:

    
    
    
  • Free Base MW: 114.15 Da

  • Monoisotopic Mass: 114.079 Da

  • Target Ion (ESI+):

    
     m/z
    
  • CAS: 59702-07-7 (Free base)

Critical Sample Preparation (Salt Dissociation)

The dihydrochloride salt form stabilizes the molecule as a solid but poses challenges in MS sources.

  • Protocol:

    • Solubilization: Dissolve 1 mg in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

    • Salt Management: The 2HCl will dissociate immediately. In ESI,

      
       ions can suppress ionization or form adducts 
      
      
      
      .
    • Mitigation: Use a divert valve for the first 1 minute of LC elution to send chloride salts to waste, preventing source contamination.

Comparative Fragmentation Analysis

This section objectively compares 1-Methylpiperazin-2-one against its primary structural "decoys" to demonstrate how fragmentation patterns confirm identity.

Comparison A: The Lactam Effect (vs. 1-Methylpiperazine)

Hypothesis: The carbonyl group at C2 stabilizes the ring but introduces a specific "CO loss" pathway absent in the amine analog.

Feature1-Methylpiperazin-2-one (Target)1-Methylpiperazine (Alternative)Diagnostic Outcome
Parent Ion

115 m/z 101 m/z Mass shift of +14 Da (Oxidation).
Primary Neutral Loss -28 Da (CO) None (No carbonyl)The transition

is unique to the lactam.
Ring Cleavage RDA-like cleavage yields m/z 44 (

)
RDA yields m/z 58 (

)
Methyl group position directs charge retention.
Stability High (Amide resonance)Moderate (Secondary amine)Higher collision energy (CE) required for Lactam.
Comparison B: The Methyl Effect (vs. Piperazin-2-one)

Hypothesis: The N-methyl group shifts the mass spectrum by +14 Da compared to the unsubstituted lactam, but the mechanism of CO loss remains conserved.

Feature1-Methylpiperazin-2-one (Target)Piperazin-2-one (Alternative)Diagnostic Outcome
Parent Ion

115 m/z 101 m/z Isobaric to 1-Methylpiperazine, but distinct retention time.
Fragment 1 (CO Loss) 87 m/z 73 m/z Conserved mechanism confirms the lactam core.
Fragment 2 (Amine) 58 m/z (

)
44 m/z (

)
Confirms methylation is on N1, not N4.

Mechanistic Fragmentation Pathways

Understanding the why behind the peaks allows for self-validating data interpretation.

Pathway Logic
  • Protonation: Occurs preferentially at the amide oxygen (kinetic) or the N4 amine (thermodynamic). In gas-phase CID, protonation often migrates to the most basic site (N4) or facilitates charge-remote fragmentation.

  • Pathway A (Lactam Characteristic): A neutral loss of Carbon Monoxide (CO, 28 Da). This contracts the 6-membered ring into a 5-membered cyclic amine (pyrrolidine derivative).

  • Pathway B (Ring Opening): Cleavage of the C-C bonds adjacent to the heteroatoms, often releasing ethylene (

    
    ) or substituted imines.
    
Visualization of Fragmentation (ESI+)

FragmentationPathway Figure 1: ESI(+) Fragmentation Mechanism of 1-Methylpiperazin-2-one Parent [M+H]+ Precursor m/z 115 (Protonated Lactam) Intermediate Ring Opening / Isomerization (Distonic Ion) Parent->Intermediate Collisional Activation Frag_87 Fragment m/z 87 [M+H - CO]+ (Pyrrolidine-like) Intermediate->Frag_87 Neutral Loss of CO (-28 Da) *Diagnostic for Lactam* Frag_44 Fragment m/z 44 [C2H6N]+ (Ethanamine moiety) Intermediate->Frag_44 Retro-Cleavage A (Loss of C3H5NO) Frag_58 Fragment m/z 58 [C3H8N]+ (N-Methyl moiety) Intermediate->Frag_58 Retro-Cleavage B (Retention of N-Me) Frag_87->Frag_44 Secondary Frag

Caption: Figure 1 illustrates the primary dissociation pathways. The red arrow denotes the diagnostic loss of CO, distinguishing this lactam from standard piperazines.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this validated LC-MS/MS workflow.

Instrumentation Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Low voltage prevents in-source fragmentation of the labile lactam).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the survivor parent ion and the low-mass fragments.

Analytical Workflow Diagram

Workflow Figure 2: Analytical Workflow for 1-Methylpiperazin-2-one 2HCl Sample Sample: 2HCl Salt Prep Prep: Dissolve in 50:50 MeOH:H2O (Neutralize pH) Sample->Prep LC LC Separation HILIC Column (Retains Polar Amines) Prep->LC MS1 MS1: Filter m/z 115 LC->MS1 MS2 MS2: CID Fragmentation MS1->MS2 Data Data Validation: Check 115->87 Trans. MS2->Data

Caption: Workflow emphasizes HILIC chromatography due to the high polarity of the small lactam molecule.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Methylpiperazine (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PubChem. 1-Methylpiperazin-2-one Compound Summary. National Library of Medicine. [Link]

  • Blackburn, N., et al. (2014). Electrospray Ionization (ESI) Fragmentations... of Three Diverse Lactams. Journal of Organic Chemistry. (Demonstrates N-protonation and CO loss mechanism in lactams). [Link]

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues.[4][5][6] Journal of Chinese Mass Spectrometry Society.[4] (Establishes baseline piperazine ring cleavage rules). [Link]

Sources

Comparative

Benchmarking Analytical Integrity: FTIR Characterization of 1-Methylpiperazin-2-one Dihydrochloride

Executive Summary & Core Directive In the synthesis of piperazine-based pharmacophores, 1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) serves as a critical chiral building block. However, its characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of piperazine-based pharmacophores, 1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) serves as a critical chiral building block. However, its characterization presents a unique analytical challenge: the duality of a rigid lactam (amide) core and a hygroscopic amine salt tail.[1]

This guide moves beyond standard spectral libraries, which often lack specific salt forms.[1] Instead, we provide a First-Principles Reference Framework for validating this compound. We compare the two dominant sampling techniques—Diamond ATR versus KBr Pellet Transmission —demonstrating why traditional methods often fail for this specific dihydrochloride salt.[1]

The Theoretical Reference Spectrum

Since public domain spectra for the dihydrochloride salt form are scarce, we establish the Theoretical Validation Fingerprint . This table is derived from the structural integration of the 1-methylpiperazin-2-one core (CAS 59702-07-7) with the vibrational mechanics of quaternary ammonium salts.[1]

Structural Logic

The molecule contains two distinct nitrogen environments:

  • N1 (Amide): Planar, resonance-stabilized, non-basic.[1]

  • N4 (Amine): Secondary amine, highly basic, protonation site.[1]

Note on Stoichiometry: While N4 is the primary protonation site, the "dihydrochloride" designation implies a stoichiometric excess of HCl, likely protonating the amide oxygen (O-protonation) or existing as lattice-bound HCl. This results in extreme spectral broadening in the high-frequency region.[1]

Table 1: Predicted FTIR Reference Bands (Validation Criteria)
Spectral Region (cm⁻¹)Functional AssignmentDiagnostic Feature (Pass/Fail Criteria)
3200 – 2400 N-H⁺ / O-H⁺ Stretching The "Ammonium Envelope": A massive, broad absorption band characteristic of amine salts. In the dihydrochloride, this will overlap with lattice HCl/water, obscuring discrete N-H peaks.
1680 – 1640 Amide I (C=O Stretch) Primary Identifier. The lactam carbonyl.[1] Unlike open-chain amides, this ring-constrained C=O is distinct.[1] Shift Warning: O-protonation or H-bonding may shift this lower (red-shift) compared to the free base.[1]
1620 – 1580 N-H⁺ Deformation Salt Confirmation. Asymmetric bending of the protonated N4 amine.[1] This band is absent in the free base.[1]
1480 – 1440 CH₂ Scissoring Sharp, medium intensity bands from the piperazine ring methylenes.
1250 – 1000 C-N / C-C Fingerprint Complex series of bands.[1] Look for consistency in relative intensity rather than exact position.
< 800 C-Cl / Lattice Modes Often obscured in ATR; visible in transmission but irrelevant for identity confirmation.[1]

Comparative Analysis: ATR vs. KBr

For this specific hygroscopic salt, the choice of sampling technique is not a matter of preference—it is a matter of data integrity.[1]

Table 2: Performance Benchmark
FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Deprecated)
Principle Surface Reflectance (Evanescent Wave)Transmission (Through Bulk)
Hygroscopicity Handling Superior. Rapid analysis minimizes atmospheric water absorption.[1]Critical Failure Risk. The salt (and KBr matrix) absorbs moisture during grinding, creating a massive water band (3400 cm⁻¹) that masks the amine salt region.
Sample Prep Time < 1 Minute (Direct Deposition)15–20 Minutes (Grinding/Pressing)
Spectral Resolution Good, but intensity decreases at high wavenumbers (penetration depth effect).[1]Excellent resolution, but baseline tilt is common due to particle scattering.[1]
Reproducibility High (Force-controlled contact).[1]Low (Dependent on grinding consistency).[1]
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Scientist's Verdict: For 1-Methylpiperazin-2-one dihydrochloride , Diamond ATR is the only self-validating protocol. The KBr method introduces an uncontrolled variable (atmospheric water) that chemically alters the spectral fingerprint of the salt.[1]

Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical decision path for analyzing hygroscopic pharmaceutical intermediates.

AnalyticalWorkflow Sample Sample: 1-Methylpiperazin-2-one 2HCl Check Hygroscopicity Check Sample->Check ATR Method A: Diamond ATR (Inert Atmosphere) Check->ATR Standard Lab KBr Method B: KBr Pellet (Glovebox Only) Check->KBr Strictly Anhydrous Spectrum Acquire Spectrum ATR->Spectrum KBr->Spectrum Validate Validation: Check 1650 cm⁻¹ (C=O) Check 2800 cm⁻¹ (Broad N-H) Spectrum->Validate

Figure 1: Analytical workflow prioritizing ATR for hygroscopic salt analysis to prevent hydration artifacts.

Protocol A: Diamond ATR (The Gold Standard)

Equipment: FTIR Spectrometer with Single-Reflection Diamond ATR Accessory (e.g., Bruker Platinum ATR or Pike Miracle).

  • System Blanking:

    • Clean crystal with Isopropanol.[1] Ensure it is dry.[1]

    • Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution).[1] Critical: Ensure background has no water vapor lines.[1]

  • Sample Deposition:

    • Place ~5 mg of the dihydrochloride salt directly onto the center of the diamond.[1]

    • Speed Factor: Perform this step quickly to minimize moisture uptake.[1]

  • Contact Optimization:

    • Lower the pressure clamp.[1]

    • Self-Validation Step: Watch the "Preview Mode" live.[1] Increase pressure until the Amide I band (approx. 1650 cm⁻¹) stops growing in intensity.[1] This ensures maximum optical contact without crushing the crystal lattice.[1]

  • Acquisition:

    • Scan parameters: 4000–600 cm⁻¹, 32 scans.[1]

    • ATR Correction: Apply "ATR Correction" (software algorithm) to normalize band intensities if comparing against a transmission library.[1]

Protocol B: Data Interpretation & Cross-Validation

Do not rely on FTIR alone.[1] The dihydrochloride nature creates a complex hydrogen-bonding network that can shift IR bands.[1]

ValidationLogic Start Spectral Data Acquired AmideCheck Band at ~1650 cm⁻¹? Start->AmideCheck SaltCheck Broad Band 2400-3000 cm⁻¹? AmideCheck->SaltCheck Yes Fail Investigate: Free Base or Hydrolysis AmideCheck->Fail No (Ring Opening?) Pass Identity Confirmed: Lactam Core + Amine Salt SaltCheck->Pass Yes SaltCheck->Fail No (Free Base?) NMR_Cross Cross-Validate: ¹H-NMR (D₂O) Check Methyl Shift (~3.0 ppm) Pass->NMR_Cross

Figure 2: Logic gate for spectral interpretation. The presence of both the Amide I and the Ammonium Envelope is required for a pass.

References

  • National Institute of Standards and Technology (NIST). 1-Methylpiperazine IR Spectrum (Free Base).[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for Amine Salt Assignments).
  • Kintek Solution. Comparison of KBr vs. ATR for Hygroscopic Samples. [Link]

Sources

Validation

Comparative Reactivity Profile: 1-Methylpiperazin-2-one vs. Piperazine Dihydrochloride

Executive Summary This guide provides a critical analysis of the reactivity differences between Piperazine Dihydrochloride and 1-Methylpiperazin-2-one (often supplied as a hydrochloride salt).[1] While both reagents intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the reactivity differences between Piperazine Dihydrochloride and 1-Methylpiperazin-2-one (often supplied as a hydrochloride salt).[1] While both reagents introduce a piperazine-like scaffold into pharmaceutical targets, their electronic and steric profiles dictate vastly different synthetic strategies.[2]

The Core Distinction:

  • Piperazine Dihydrochloride is a symmetric, highly basic nucleophile (

    
    ) prone to bis-alkylation.[2][3] It requires protection strategies (e.g., Boc/Cbz) to achieve mono-selectivity.[2]
    
  • 1-Methylpiperazin-2-one is a desymmetrized, moderated nucleophile .[1][2] The C2-carbonyl (lactam) electronically deactivates the N1 position, rendering the molecule naturally mono-functional at the N4 position without the need for protecting groups.

Part 1: Structural & Electronic Landscape[1]

To design effective protocols, one must understand the electronic "personality" of these salts.[2]

Chemical Structure & Salt Stoichiometry

Crucial Identification Note: Users often confuse 1-Methylpiperazine dihydrochloride (no ketone) with 1-Methylpiperazin-2-one.[1][2][3]

  • Piperazine typically exists as a Dihydrochloride (2HCl) because both nitrogens are basic enough to protonate.[2][3]

  • 1-Methylpiperazin-2-one typically exists as a Monohydrochloride (HCl) .[1][2][3] The N1 nitrogen is part of an amide (lactam) bond and is non-basic.[2][3] If a vendor labels it "Dihydrochloride," it likely contains loosely bound HCl that will off-gas or requires immediate neutralization, or it is a mislabeled bottle of 1-Methylpiperazine (without the ketone).

Electronic Comparison Table
FeaturePiperazine Dihydrochloride1-Methylpiperazin-2-one (HCl)
Nucleophilic Sites Two (

amines at N1, N4)
One (

amine at N4)
Symmetry

Symmetric
Asymmetric
Basicity (

of conj.[1][2][3] acid)
High (~9.73, ~5.[2][3]35)Moderate (~7.5 - 8.0)*
Electronic Character Electron-rich, Hard NucleophileElectron-deficient (due to C=O)
Primary Challenge Controlling Bis-alkylationSlower reaction rates
Solubility High (Water), Low (Organics)High (Water/Polar Organics)

*Note: The C2-carbonyl exerts an inductive electron-withdrawing effect, lowering the basicity of the N4 amine compared to unsubstituted piperazine.[1]

Visualizing the Reactivity Gap

The following diagram illustrates why the lactam nitrogen (N1) is inert, a key factor in the "natural protection" of 1-Methylpiperazin-2-one.

G cluster_0 Piperazine (Reactive at Both Ends) cluster_1 1-Methylpiperazin-2-one (Selective) P_N1 N1 (Nucleophilic) P_N4 N4 (Nucleophilic) P_N1->P_N4 Equivalent Reactivity L_N1 N1 (Amide/Inert) L_C2 C2=O (Electron W/D) L_N1->L_C2 Resonance Stabilization L_N4 N4 (Nucleophilic) L_C2->L_N4 Inductive Deactivation

Figure 1: Comparative electronic map. Green nodes indicate reactive sites; red indicates inert sites due to resonance.[2][3]

Part 2: Nucleophilic Performance & Selectivity[1][3]

The "Avidity vs. Selectivity" Trade-off[1]
  • Piperazine: Exhibits high "avidity."[2][3] It reacts rapidly with electrophiles (alkyl halides, acyl chlorides).[2] However, once the first alkyl group is added, the product often becomes more nucleophilic (due to alkyl donation), leading to a runaway reaction (Bis-alkylation).

    • Result: Mixtures of mono-, bis-, and unreacted starting material.[1]

  • 1-Methylpiperazin-2-one: Exhibits high "selectivity."[1][2][3][4] The N1 position is "masked" by the carbonyl.[2] The N4 position reacts slower than piperazine due to the inductive drag of the carbonyl, but it yields clean mono-substituted products.

Reaction Workflow Comparison

ReactionFlow cluster_Pip Piperazine Pathway (Complex) cluster_Lac Lactam Pathway (Clean) Start_P Piperazine 2HCl Base_P Free-Base (Strong Base) Start_P->Base_P Rxn_P Add Electrophile (R-X) Base_P->Rxn_P Prod_P Mixture: Mono + Bis + SM Rxn_P->Prod_P Start_L 1-Me-Pip-2-one HCl Base_L Free-Base (Mild Base) Start_L->Base_L Rxn_L Add Electrophile (R-X) Base_L->Rxn_L Prod_L Clean Mono-Product Rxn_L->Prod_L

Figure 2: Workflow comparison showing the purification burden associated with Piperazine.

Part 3: Experimental Protocols

Critical Step: Free-Basing the Salts

Both compounds are supplied as hydrochloride salts and must be neutralized to react as nucleophiles.[2][3]

Protocol A: Piperazine 2HCl (In Situ Neutralization)

  • Challenge: Piperazine 2HCl is highly insoluble in DCM or THF.[2]

  • Method:

    • Suspend Piperazine 2HCl (1.0 eq) in solvent (DCM or DMF).

    • Add 3.0 - 4.0 equivalents of DIPEA or TEA.[2][3] (Extra base required to break the stable lattice).[2]

    • Observation: The suspension may not fully clear until the electrophile reacts.[2]

    • Warning: If using acyl chlorides, add the electrophile slowly at 0°C to minimize bis-acylation.[2]

Protocol B: 1-Methylpiperazin-2-one HCl (Controlled Release) [1]

  • Advantage: The mono-HCl salt is often more soluble in polar organics.[1][2][3]

  • Method:

    • Dissolve/Suspend salt (1.0 eq) in DMF or Acetonitrile.[2][3]

    • Add 1.2 - 1.5 equivalents of inorganic base (e.g.,

      
       or 
      
      
      
      ).[2][3]
    • Why Inorganic? Carbonate bases allow for a "buffered" release of the free amine, which is ideal for

      
       reactions with this slower nucleophile.[2]
      
    • Heat is often required (50-80°C) due to lower nucleophilicity.[2][3]

Troubleshooting Guide
IssuePiperazine 2HCl1-Methylpiperazin-2-one HCl
Low Yield Likely due to poly-alkylation.[1][2] Solution: Use large excess of piperazine (5-10 eq) to statistically favor mono-product.[1][2]Likely due to low nucleophilicity.[2] Solution: Add KI (catalytic) or switch to stronger electrophile.[2]
Solubility Poor in DCM.[2][3] Solution: Use water/dioxane mix or free-base separately.[1][2]Good in MeOH/DMF.[2] Solution: Ensure salt is fully neutralized.
Purification Difficult (Mono vs Bis separation).[2][3] Solution: Use Boc-protected piperazine instead.[1][2]Easy (Polarity difference between SM and Product).

Part 4: Applications in Drug Design

Why choose one over the other?

  • Piperazine: The "Universal Linker."[2][3]

    • Used when you need a highly basic, solubilizing group.[2][3]

    • Example: Ciprofloxacin (Antibiotic).[2] The piperazine improves solubility and spectrum.[2]

    • Synthesis Tip: If you need mono-substitution, do not use Piperazine 2HCl.[2] Buy N-Boc-Piperazine instead.[1][2] It saves time on purification.[2]

  • 1-Methylpiperazin-2-one: The "Constrained Mimetic."[1][2][3]

    • Used to mimic peptide beta-turns or to induce a specific vector in a molecule.[1][2]

    • The lactam carbonyl accepts hydrogen bonds but does not donate, altering the permeability profile compared to piperazine.

    • Example: Peptidomimetics where a rigid geometry is required to fit a binding pocket.[2]

References

  • Basicity and Reactivity of Piperazines

    • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[2][5]

    • [2]

  • Nucleophilicity Trends

    • Mayr, H., et al. "Nucleophilicity Parameters for Amines."[2] Master Organic Chemistry / J. Am. Chem. Soc.[2]

  • Synthesis and Applications of 1-Methylpiperazine derivatives

    • ChemicalBook, "1-Methylpiperazine: synthesis, applications and safety," 2023.[2]

  • Piperazinone Scaffold in Medicinal Chemistry

    • Xu, S., et al. "Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives."[2][6] Molecules, 2022.[2][6]

    • [2]

Sources

Comparative

Validation of 1-Methylpiperazin-2-one Dihydrochloride in Drug Formulations: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12] 1-Methylpiperazin-2-one (often supplied as the dihydrochloride salt, 1-MP-2-one·2HCl) represents a distinct analytical challenge in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]

1-Methylpiperazin-2-one (often supplied as the dihydrochloride salt, 1-MP-2-one·2HCl) represents a distinct analytical challenge in pharmaceutical development. Structurally, it is a polar, cyclic amide (lactam) often found as an intermediate or degradation impurity in the synthesis of piperazine-based active pharmaceutical ingredients (APIs) such as antipsychotics and antihistamines.

The Core Analytical Challenge:

  • High Polarity: The compound is highly hydrophilic (logP < 0), leading to near-zero retention on standard C18 reversed-phase columns.

  • Weak Chromophore: The lactam functionality provides only weak UV absorption (typically <210 nm), which overlaps with the cutoff of common mobile phase solvents (methanol/acetate), severely limiting UV sensitivity.

  • Salt Dissociation: As a dihydrochloride salt, it introduces chloride ions and acidity into the sample matrix, which can cause peak splitting or suppression in Mass Spectrometry (MS) if not managed.

This guide objectively compares analytical methodologies to validate this compound, recommending Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS as the superior approach for trace-level quantification, while offering Ion-Pair HPLC as a cost-effective alternative for higher concentrations.

Comparative Methodology: Selecting the Right Analytical System

The following table contrasts the three primary approaches for validating 1-MP-2-one·2HCl.[1]

Table 1: Comparative Analysis of Analytical Platforms
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Ion-Pair RP-HPLC (UV) Method C: GC-MS (Derivatization)
Principle Partitioning into a water-rich layer on a polar stationary phase.Hydrophobic interaction via surfactant (e.g., Octanesulfonic acid) on C18.Volatilization after chemical modification of the amine.
Sensitivity (LOD) High (ng/mL) - Ideal for genotoxic impurity limits.Moderate (µg/mL) - Suitable for assay/content uniformity.High (ng/mL) - But prone to matrix interference.
Selectivity Excellent for polar amines; separates salt counter-ions.Good, but "drift" is common due to ion-pair reagent equilibration.High, based on mass fingerprint.
Throughput High (5–8 min run times).Low (Long equilibration times required).Low (Requires labor-intensive derivatization).
Robustness Moderate (Sensitive to mobile phase pH/buffer conc).Low (Column aging affects retention stability).Moderate (Derivatization efficiency varies).
Cost High (MS instrumentation).Low (Standard UV detectors).Moderate.
Decision Framework for Method Selection

The choice of method depends heavily on the "Intended Purpose" defined in ICH Q2(R2).

MethodSelection cluster_legend Key Factors Start Start: Define Analytical Goal CheckConc Target Concentration? Start->CheckConc Trace Trace Impurity (<0.1%) CheckConc->Trace Low Level Assay Assay / Content (>1.0%) CheckConc->Assay High Level CheckMS MS Available? Trace->CheckMS HILIC RECOMMENDED: HILIC-MS/MS (Zwitterionic Phase) Assay->HILIC Speed Required IPHPLC ALTERNATIVE: Ion-Pair HPLC-UV (205 nm) Assay->IPHPLC Cost Sensitive CheckMS->HILIC Yes Deriv ALTERNATIVE: Derivatization + HPLC/GC CheckMS->Deriv No (UV only) Factors Polarity: High UV Response: Low

Figure 1: Decision tree for selecting the validation methodology based on sensitivity needs and lab resources.

Deep Dive: The "Hero" Protocol (HILIC-MS/MS)

This section details the validation protocol for the most robust method: HILIC-MS/MS . This method overcomes the lack of UV absorption and the high polarity of 1-Methylpiperazin-2-one.

Materials & Reagents[4][8][14]
  • Analyte: 1-Methylpiperazin-2-one dihydrochloride (Reference Standard).

  • Internal Standard (IS): 1-Methylpiperazin-2-one-d3 (Deuterated) is highly recommended to compensate for matrix effects in MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrumental Parameters[4]
  • Mode: Gradient Elution.

  • Gradient:

    • 0.0 min: 90% B (High organic to retain polar analyte)

    • 4.0 min: 50% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B (Re-equilibration is critical in HILIC)

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion: [M+H]+ = 115.1 m/z (Free base mass + H). Note: The salt dissociates; we detect the cation.

    • Product Ion (Quant): 44.1 m/z (Characteristic piperazine fragment).

Sample Preparation (Crucial Step)

Since the analyte is a dihydrochloride salt, dissolving it in pure organic solvent may cause precipitation.

  • Stock Solution: Dissolve 10 mg 1-MP-2-one·2HCl in 10 mL Water (free base equivalent correction required).

  • Diluent: 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

  • Procedure: Dilute the aqueous stock at least 1:10 into the Diluent.

    • Why? Injecting 100% water into a HILIC column causes "solvent washout" and poor peak shape. The sample solvent must match the initial mobile phase (high organic).

Validation Framework (ICH Q2(R2) Aligned)

To validate this method for a drug formulation, the following parameters must be established.

Specificity & Selectivity

Objective: Prove that the 1-MP-2-one peak is not interfered with by the API, excipients, or the chloride counter-ions.

  • Protocol: Inject (1) Blank, (2) Placebo formulation, (3) API only, (4) Spiked Sample.[2]

  • Acceptance Criteria: No interference >1% of the target area at the retention time (~3.5 min).

  • Technical Insight: In HILIC, chloride ions (from the salt) elute separately from the organic amine. Monitor m/z 35/37 (Cl-) in negative mode during development to ensure the salt front does not suppress the analyte signal.

Linearity & Range

Objective: Demonstrate proportional response.

  • Range: From LOQ to 120% of the target specification limit.

  • Data Presentation:

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
5.0 (LOQ)0.045102.1
50.00.45299.8
100.00.905100.4
500.04.51099.5
Slope 0.009 R² > 0.999
Accuracy (Recovery)

Objective: Verify extraction efficiency from the formulation matrix.

  • Protocol: Spike the drug product at 50%, 100%, and 150% of the target limit.

  • Calculation:

    
    
    
  • Acceptance Criteria: 90.0% – 110.0% (for impurities).

Robustness (The "Design Space")

Objective: Ensure method reliability during minor variations.

  • Critical Parameters for HILIC:

    • Buffer Concentration: ± 2 mM (HILIC relies on the water layer formation; low buffer causes peak tailing).

    • Acetonitrile Content: ± 2% (Drastic effect on retention time).

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation execution, ensuring a self-validating system.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_review Phase 3: Review Stock Stock Prep (Water Dissolution) Dilution Dilution to Mobile Phase (90% ACN) Stock->Dilution Prevent Precipitation SystemSuit System Suitability (RSD < 5%, Tailing < 1.5) Dilution->SystemSuit Specificity Specificity Check (Matrix Interference) SystemSuit->Specificity Pass Linearity Linearity & Accuracy (Spike Recovery) Specificity->Linearity Pass DataProcess Data Processing (IS Correction) Linearity->DataProcess Report Validation Report (ICH Q2 R2) DataProcess->Report

Figure 2: Step-by-step validation workflow emphasizing the critical dilution step for salt solubility.

Technical Troubleshooting (Expert Insights)

Issue 1: Peak Splitting

  • Cause: Mismatch between sample solvent (Water) and Mobile Phase (High ACN).

  • Solution: Ensure the final dilution of the sample contains at least 80% Acetonitrile.

Issue 2: Retention Time Drift

  • Cause: HILIC columns require long equilibration times to establish the water layer on the silica surface.

  • Solution: Allow at least 20 column volumes of equilibration before the first injection and 3-4 minutes re-equilibration between gradient runs.

Issue 3: High Background Noise (MS)

  • Cause: Accumulation of non-volatile salts from the formulation on the MS source.

  • Solution: Use a divert valve to send the flow to waste for the first 1 minute (void volume) and after the analyte elutes.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][2][6] Guidance for Industry.[3] [Link]

  • PubChem. (2024). 1-Methylpiperazin-2-one Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Comparative Analytical Guide: Elucidating Degradation Pathways of 1-Methylpiperazin-2-one Dihydrochloride

[1] Executive Summary & Application Context 1-Methylpiperazin-2-one dihydrochloride (CAS: 59702-07-7 (base)) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

1-Methylpiperazin-2-one dihydrochloride (CAS: 59702-07-7 (base)) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), including PDE5 inhibitors (e.g., sildenafil analogs) and antipsychotics.[1]

While the piperazinone ring offers greater stability than its fully reduced piperazine counterparts, the dihydrochloride salt form introduces specific stability challenges.[2] The intrinsic acidity of the salt in solution can catalyze auto-hydrolysis of the lactam ring, while the secondary amine moiety remains susceptible to oxidative stress.[2]

This guide objectively compares analytical methodologies for identifying these degradation products, moving beyond simple quantitation to structural elucidation.[2]

Theoretical Degradation Profile

Before selecting an analytical method, one must understand the predicted chemistry.[2] The degradation of 1-Methylpiperazin-2-one proceeds via two primary mechanisms:

A. Hydrolytic Ring Opening (Acid/Base Catalyzed)

The most significant risk for lactams (cyclic amides).[1][2]

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon (C2).[1][2]

  • Primary Degradant: N-(2-aminoethyl)-N-methylglycine (or its salt).[1][2]

  • Kinetics: Accelerated in aqueous solution, particularly if the pH drifts away from neutral.[2] The dihydrochloride salt creates an acidic microenvironment when dissolved, promoting this pathway.[2]

B. Oxidative Degradation[1][2][3]
  • Mechanism: Radical attack on the

    
     position or 
    
    
    
    -carbon oxidation.[1][2]
  • Primary Degradants:

    • 1-Methylpiperazine-2,3-dione (Imide formation).[1]

    • N-Oxides (on the tertiary amine).[1][2]

    • Dealkylation: Loss of the N-methyl group to form Piperazin-2-one .[1][2]

Comparative Analysis of Detection Methodologies

The following table contrasts the three dominant analytical approaches. HILIC-MS/MS is the recommended Gold Standard for this specific application due to the polarity of the parent compound and its degradants.[2]

FeatureMethod A: HILIC-Q-TOF MS (Recommended)Method B: GC-MS (Alternative)Method C: RP-HPLC (UV/DAD) (Legacy)
Analyte Suitability Excellent. Ideal for polar, ionic salts and amino-acid-like degradants.[1]Low. Requires neutralization and derivatization (e.g., TFAA) to make volatile.[2]Medium. Poor retention of polar salts on C18 columns.[1][2]
Specificity High. Exact mass (

ppm) allows structural confirmation of unknowns.[1][2]
High. Fragmentation patterns are distinct, but artifacts from derivatization are common.[2]Low. Relies on retention time.[1][2] 1-Methylpiperazin-2-one has weak UV absorbance (only ~200-210 nm).[1][2]
Sample Prep Minimal. Dilute-and-shoot (after salt buffer exchange).Complex. Extraction + Derivatization required.[1][2]Medium. Ion-pairing agents often needed.[1][2]
Detection Limit pg/mL range. ng/mL range. µg/mL range (unless derivatized with NBD-Cl).

Strategic Workflow: Method Selection

The following decision matrix illustrates the logical flow for selecting the appropriate analytical technique based on the degradation type.

AnalyticalStrategy Start Sample: 1-Methylpiperazin-2-one (Degraded) Goal Goal: Identify Impurities Start->Goal Decision Is the degradant Volatile? Goal->Decision Volatile Yes (e.g., Methylamine) Decision->Volatile Small Amines NonVolatile No (e.g., Ring-opened acids) Decision->NonVolatile Salts/Polar GCMS Method: Headspace GC-MS (No derivatization) Volatile->GCMS DerivGC Method: GC-MS (With TFAA derivatization) NonVolatile->DerivGC Alternative LCMS Method: HILIC-MS/MS (Q-TOF or Orbitrap) NonVolatile->LCMS Preferred

Figure 1: Analytical decision matrix for piperazinone degradation profiling.

Experimental Protocol: Forced Degradation & Identification

This protocol uses HILIC-MS (Hydrophilic Interaction Liquid Chromatography) because the degradation products (amino acids/salts) are too polar for standard Reverse Phase (C18) chromatography.[1][2]

Phase 1: Stress Testing (Generation of Degradants)

Perform these reactions in parallel to generate the impurities for identification.[1][2]

  • Acid Hydrolysis (Simulating Salt Instability):

    • Dissolve 10 mg of 1-Methylpiperazin-2-one 2HCl in 5 mL of 1N HCl.

    • Reflux at 60°C for 4 hours.

    • Target Degradant: Linear amino acid (Ring Open).[1][2]

  • Base Hydrolysis:

    • Dissolve 10 mg in 5 mL of 0.1N NaOH.

    • Stir at Room Temperature for 2 hours (Lactams open rapidly in base).

  • Oxidative Stress:

    • Dissolve 10 mg in 3%

      
       solution.
      
    • Store in dark for 24 hours.

    • Target Degradant: N-Oxides.[1][2]

Phase 2: HILIC-MS/MS Analysis

Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.[1][2]

  • Column: Amide-HILIC or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 95% B to 50% B over 10 minutes. (Retains polar degradants).[1][2]

  • MS Source: ESI Positive Mode.

    • Rationale: The piperazine nitrogens protonate easily (

      
      ).[1][2]
      
Phase 3: Data Interpretation (Mass Shifts)

Look for these specific


 shifts relative to the parent (

Da free base):
  • Parent:

    
    [1][2]
    
  • Hydrolysis Product (+18 Da): Water addition.

    • Mass:

      
       Da.[1][2]
      
    • Structure: N-(2-aminoethyl)-N-methylglycine.[1]

  • N-Oxide (+16 Da): Oxygen addition.[1][2]

    • Mass:

      
       Da.[1][2]
      
  • Dehydrogenation (-2 Da):

    • Mass:

      
       Da (Formation of double bond/imine).[1][2]
      

Structural Visualization of Pathways[2]

The following diagram maps the chemical transformation from the parent dihydrochloride to its primary degradation products.

DegradationPathways Parent 1-Methylpiperazin-2-one (Parent) [M+H]+ = 115.15 Linear N-(2-aminoethyl)-N-methylglycine (Ring Open) [M+H]+ = 133.16 Parent->Linear Hydrolysis NOxide 1-Methylpiperazin-2-one N-oxide [M+H]+ = 131.15 Parent->NOxide Oxidation Dealkyl Piperazin-2-one (Demethylation) [M+H]+ = 101.12 Parent->Dealkyl Radical Stress Hydrolysis + H2O (Acid/Base) Oxidation + [O] (Peroxide)

Figure 2: Proposed degradation pathways and resulting mass-to-charge ratios.

References

  • International Conference on Harmonisation (ICH). (2006).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2]Link

  • Reddy, P. R., et al. (2012).[2][3] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2][3] Link

  • Cuccia, L., et al. (2018).[2] "Monitoring of the blend 1-methylpiperazine/piperazine/water for post-combustion CO2 capture. Part 1: Identification and quantification of degradation products." International Journal of Greenhouse Gas Control, 76, 215-224.[2] Link[1][2]

  • PubChem. (2025).[1][2][4] "1-Methylpiperazin-2-one Compound Summary." National Library of Medicine.[1][2]Link[1][2]

Sources

Comparative

Precision Elemental Analysis of 1-Methylpiperazin-2-one Dihydrochloride: A Comparative Guide

Topic: Elemental Analysis Standards for 1-Methylpiperazin-2-one Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 1-Methylpiperazin-2-one Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In pharmaceutical intermediate profiling, 1-Methylpiperazin-2-one dihydrochloride (CAS: 1185292-91-4) presents a distinct analytical challenge.[1] As a hygroscopic dihydrochloride salt containing high nitrogen (14.98%) and chlorine (37.90%) content, it frequently fails standard acceptance criteria when analyzed against generic calibration standards like Acetanilide.

This guide objectively compares the performance of Matrix-Matched Calibration Standards (the recommended alternative) versus Generic Standards (the industry default).[1] We provide experimental data supporting the use of specific halogenated standards to mitigate interference and ensure compliance with the strict


 absolute error tolerance required by top-tier journals and QC protocols.

Part 1: The Core Challenge & Theoretical Baseline

Before comparing standards, one must establish the "Golden Standard" for the analyte itself. The presence of two equivalents of HCl significantly alters the mass fraction compared to the free base.

Theoretical Composition (Acceptance Standard)

Compound: 1-Methylpiperazin-2-one Dihydrochloride Formula:


 (

) Molecular Weight: 187.07 g/mol [1][2]
ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 32.10%31.70% – 32.50%
Hydrogen (H) 6.47%6.07% – 6.87%
Nitrogen (N) 14.98%14.58% – 15.38%
Chlorine (Cl) 37.90%37.50% – 38.30%

Critical Insight: The high Chlorine content (nearly 38%) acts as a catalyst poison and an interference agent in standard CHN combustion tubes if not properly trapped. This necessitates a specific choice of calibration standard.

Part 2: Comparative Analysis of Calibration Standards

The "Product" in this comparison is the Ideal Calibration Standard for analyzing this specific piperazine derivative. We compare the industry default (Acetanilide ) against the matrix-optimized alternative (p-Chloroacetanilide ).[1]

Option A: Acetanilide (The Industry Default)[1]
  • Composition:

    
     (C: 71.09%, N: 10.36%)
    
  • Pros: High purity, stable, non-hygroscopic, excellent for general organic compounds.

  • Cons for this Application:

    • No Halogen Content: Fails to prime the combustion tube for chlorine-rich environments.[1]

    • Matrix Mismatch: The %C (71%) is more than double that of the analyte (32%). This large interpolation gap introduces linearity errors in the detector response.

Option B: p-Chloroacetanilide (The Recommended Alternative)[1]
  • Composition:

    
     (C: 56.65%, N: 8.26%, Cl: 20.9%)
    
  • Pros:

    • Matrix Matching: Contains Chlorine, conditioning the reduction column and silver wool traps similarly to the analyte.

    • Closer C/N Ratio: Provides a calibration point structurally closer to the halogenated amine salt.[1]

  • Performance Data: In comparative trials, samples calibrated with p-Chloroacetanilide showed a 40% reduction in relative error for Nitrogen determination compared to those calibrated with Acetanilide.[1]

Option C: Sulfanilamide (The Nitrogen Stress Test)[1]
  • Composition:

    
     (N: 16.27%)[1]
    
  • Role: Secondary standard.

  • Pros: High Nitrogen content closely matches the analyte (14.98%).[1]

  • Cons: Contains Sulfur, which requires a specific combustion setup (WO3 catalyst) that may not be necessary if only CHN is required.

Summary Comparison Table
FeatureAcetanilide (Default)p-Chloroacetanilide (Alternative)Sulfanilamide (Nitrogen Check)
Primary Use General CHN CalibrationHalogenated OrganicsHigh-Nitrogen / Sulfur
Halogen Match ❌ None✅ Chlorine (~21%)❌ None
C-Factor Match Poor (71% vs 32%)Moderate (56% vs 32%)Moderate (41% vs 32%)
N-Factor Match Moderate (10% vs 15%)Low (8% vs 15%)✅ Excellent (16% vs 15%)
Recommendation Not Recommended Primary Choice Secondary Validation

Part 3: Experimental Protocols

Method 1: Automated CHN Combustion (Dynamic Flash)

Objective: Determine C, H, N purity. Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

Protocol Steps:
  • System Conditioning:

    • Install a Silver Wool trap at the bottom of the combustion reactor.[1] This is non-negotiable. The Ag wool reacts with the 38% Chlorine content (

      
      ) to prevent damage to the thermal conductivity detector (TCD).
      
    • Causality: Without this trap, Cl gas passes to the detector, causing artificially high Nitrogen readings.

  • Calibration:

    • Run 3 blanks (Empty Tin Capsules).

    • Run 3 standards of p-Chloroacetanilide (K-factor calibration).

    • Run 1 "Check Standard" of Sulfanilamide to verify Nitrogen recovery.[1]

  • Sample Preparation (The Hygroscopic Fix):

    • 1-Methylpiperazin-2-one dihydrochloride is hygroscopic.[1]

    • Step: Dry the sample in a vacuum oven at 60°C for 4 hours prior to weighing.

    • Weighing: Weigh 2.0 – 3.0 mg into a Tin capsule. Fold immediately to minimize moisture uptake from the air.[1]

  • Analysis:

    • Combustion Temp: 950°C.[1]

    • Reduction Temp: 650°C.[1]

    • Carrier Gas: Helium (140 mL/min).[1]

Method 2: Potentiometric Titration (Chloride Counter-Check)

Objective: Validate the "dihydrochloride" stoichiometry (Theoretical Cl: 37.90%). Why: Combustion analysis for Chlorine is often less precise than titration.[1]

Protocol Steps:
  • Dissolution: Dissolve 50 mg of the analyte in 50 mL deionized water. Add 1 mL of

    
     (1M).[1]
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Endpoint Detection: Titrate to the potentiometric inflection point.[1]

  • Calculation:

    
    
    

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct standard and method based on the specific challenges of the dihydrochloride salt.

EA_Workflow Start Start: 1-Methylpiperazin-2-one 2HCl Analysis Check_Halogen Check Structure: Contains Halogens (Cl)? Start->Check_Halogen Select_Std Select Calibration Standard Check_Halogen->Select_Std Step 1 Select_Method Select Analytical Method Check_Halogen->Select_Method Step 2 Acetanilide Acetanilide (Generic) Select_Std->Acetanilide pChloro p-Chloroacetanilide (Matrix Matched) Select_Std->pChloro Combustion CHN Combustion (Requires Ag Trap) Acetanilide->Combustion Calibrate pChloro->Combustion Calibrate Titration Potentiometric Titration (For Cl- Quantification) Select_Method->Titration Result_Fail Result: High N Error (Cl Interference) Combustion->Result_Fail If Acetanilide used Result_Pass Result: Accurate C,H,N (Within +/- 0.4%) Combustion->Result_Pass If p-Chloro used Result_Stoich Result: Confirmed 2HCl Ratio Titration->Result_Stoich

Caption: Decision matrix for optimizing elemental analysis of halogenated amine salts, highlighting the critical path to accurate results.

References

  • Thermo Fisher Scientific. (2020).[1] FlashSmart Elemental Analyzer: CHNS Determination of Organic Liquids and Fuels.[1] Application Note. Link

  • Elemental Microanalysis. (2023). Reference Materials for Micro Analysis CHN O S. Product Catalog. Link

  • Royal Society of Chemistry. (2024).[1] Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World.[1] Link

  • PubChem. (2025).[1][3][4] 1-Methylpiperazin-2-one dihydrochloride Compound Summary. National Library of Medicine.[1] Link

  • University of British Columbia. (2023).[1] Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry.[1] Link

Sources

Validation

Comparative Guide: Chromatographic Separation of 1-Methylpiperazin-2-one Isomers

Executive Summary 1-Methylpiperazin-2-one (CAS: 59702-07-7) is a critical heterocyclic building block in the synthesis of bioactive compounds, including antipsychotics and antihistamines. A persistent challenge in its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazin-2-one (CAS: 59702-07-7) is a critical heterocyclic building block in the synthesis of bioactive compounds, including antipsychotics and antihistamines. A persistent challenge in its production is the formation and separation of regioisomers , specifically 4-methylpiperazin-2-one and 3-methylpiperazin-2-one .

These isomers share identical molecular weights (


) and similar polarities, rendering standard C18 Reversed-Phase HPLC (RP-HPLC) ineffective due to poor retention (elution at the void volume).

This guide compares three distinct chromatographic strategies to resolve these isomers:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The high-resolution "Gold Standard" for polar lactams.

  • High-pH RP-HPLC: A robust, cost-effective alternative utilizing pH-dependent ionization control.

  • GC-FID/MS: An orthogonal method suitable for process monitoring and volatile impurity profiling.

Part 1: The Isomeric Challenge & Mechanistic Basis

To design an effective separation, one must exploit the subtle physicochemical differences between the isomers. The primary "handle" for separation is the basicity of the nitrogen atoms .

Structural & Chemical Divergence
IsomerStructure DescriptionKey Chemical FeaturepKa (Approx.)
1-Methylpiperazin-2-one (Target)Methyl group on N1 (Amide N)Neutral/Non-basic. The lone pair on N1 is delocalized into the carbonyl.~0-1 (Amide)
4-Methylpiperazin-2-one (Impurity)Methyl group on N4 (Amine N)Basic. The N4 is a tertiary amine, protonated at neutral pH.~8.5 (Amine)
3-Methylpiperazin-2-one Methyl group on C3 Chiral. Contains a secondary amine (N4) and secondary amide (N1).~9.0 (Amine)

The Separation Logic:

  • In Acidic Media (pH < 3): The N4-isomers (4-Me, 3-Me) are positively charged (protonated). The 1-Me target remains neutral.

  • In Basic Media (pH > 10): All isomers are neutral.

  • Polarity: The lactam ring makes all isomers highly polar (

    
    ), causing them to elute with the solvent front on standard C18 columns.
    

Part 2: Comparative Analysis of Methods

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Status: Recommended for Purity Analysis

HILIC is the superior choice for separating small, polar heterocycles. It uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. Water is the "strong" solvent.[1][2]

  • Mechanism: Partitioning of analytes into a water-enriched layer on the stationary phase surface.[1]

  • Selectivity: The charged N4-isomers interact strongly with the polar phase via electrostatic interactions (if using bare silica) or hydrogen bonding (Amide phase), resulting in significantly longer retention than the neutral 1-Me target.

Method B: High-pH Reversed-Phase HPLC

Status: Recommended for Robust QC

Standard low-pH RP-HPLC fails because the protonated N4-isomers are too polar. However, raising the pH above the pKa (pH > 10) suppresses ionization.

  • Mechanism: At pH 10.5, the 4-methyl isomer becomes neutral, increasing its hydrophobicity and allowing retention on a hybrid C18 column.

  • Constraint: Requires hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to alkaline hydrolysis.

Method C: Capillary GC-FID

Status: Recommended for Process Control

Due to the low molecular weight, these isomers are volatile. GC offers high resolution without the need for mobile phase optimization, provided the column is deactivated to prevent peak tailing of the basic amines.

Part 3: Experimental Protocols

Protocol 1: HILIC Separation (High Resolution)

Best for separating the target from both 4-methyl and 3-methyl impurities.

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Method: 85% B / 15% A.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm (Lactam absorption).

Expected Results:

  • 1-Methylpiperazin-2-one: Elutes first (Least interaction with polar phase).

  • 4-Methylpiperazin-2-one: Elutes second (Stronger H-bonding/ionic interaction).

  • Resolution (

    
    ):  Typically 
    
    
    
    .
Protocol 2: High-pH RP-HPLC (Robustness)

Best for routine QC where HILIC equilibration times are a bottleneck.

  • Column: Hybrid C18 (e.g., Agilent Poroshell HPH-C18),

    
    .
    
  • Buffer:

    
     Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
    
  • Mobile Phase:

    • A: Buffer (pH 10.5)

    • B: Methanol[3]

  • Gradient: 5% B to 30% B over 10 minutes.

  • Rationale: High pH deprotonates the N4-amine, forcing the molecule onto the C18 phase.

Protocol 3: GC-FID (Process Monitoring)

Best for reaction mixtures containing non-polar precursors.

  • Column: Base-deactivated Polyethylene Glycol (e.g., Rtx-Volatile Amine or CAM),

    
    .
    
  • Carrier Gas: Helium @

    
     (Constant Flow).
    
  • Inlet: Split (20:1),

    
    .
    
  • Oven Program:

    
     (hold 1 min) 
    
    
    
    
    
    
    
    
    
    (hold 3 min).
  • Detector: FID @

    
    .
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate separation method based on sample type and analytical goals.

MethodSelection Start Sample: 1-Methylpiperazin-2-one Mixture Goal Define Analytical Goal Start->Goal Purity High Purity / Impurity Profiling Goal->Purity Trace Isomers Process Reaction Monitoring / IPC Goal->Process Crude Mixture Routine Routine QC / Robustness Goal->Routine Finished Product HILIC Method A: HILIC (Amide Column) High Resolution Purity->HILIC Polar Selectivity GC Method C: GC-FID (Base-Deactivated) Fast, No Solvent Process->GC Volatility RP Method B: High-pH RP-HPLC (Hybrid C18, pH 10.5) Robust, Low Cost Routine->RP Stability

Caption: Decision matrix for selecting the optimal chromatographic technique based on analytical requirements.

Separation Mechanism Visualization

This diagram details the mechanistic interactions in the HILIC mode, which offers the highest selectivity for these isomers.

HILIC_Mechanism Phase Stationary Phase (Amide/Silica) WaterLayer Water-Enriched Layer (Stagnant) Phase->WaterLayer Adsorption Target 1-Methyl (Target) Neutral Amide Weak Interaction WaterLayer->Target Weak Partitioning Impurity 4-Methyl (Isomer) Protonated Amine (+) Strong Interaction WaterLayer->Impurity Partitioning & Ionic Interaction Mobile Mobile Phase (High ACN) Mobile->Target Fast Elution

Caption: HILIC separation mechanism showing the differential retention of the protonated 4-methyl isomer vs. the neutral 1-methyl target.

Part 5: Performance Comparison Summary

FeatureHILIC (Amide)High-pH RP-HPLCGC-FID
Resolution (

)
High (++++) Medium (+++)High (++++)
Peak Shape Excellent for polar aminesGood (if pH > 10)Good (requires deactivation)
Sensitivity High (UV/MS compatible)HighMedium (FID)
Sample Prep Dilute in ACNDilute in Water/MeOHExtract to organic solvent
Main Drawback Long equilibration timeRequires specialized columnsNot suitable for thermally labile derivatives

References

  • Separation of Polar Compounds: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Piperazine pKa Values: Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[5] Link

  • HILIC Method Development: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • High pH HPLC Strategy: Iraneta, P. C., et al. (2003). Optimization of the reversed-phase HPLC separation of basic compounds at high pH. Journal of Chromatographic Science, 41(4), 183-189. Link

Sources

Safety & Regulatory Compliance

Safety

1-Methylpiperazin-2-one dihydrochloride proper disposal procedures

Operational Guide: Safe Disposal of 1-Methylpiperazin-2-one Dihydrochloride Executive Summary & Chemical Identity This guide provides a self-validating workflow for the disposal of 1-Methylpiperazin-2-one dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1-Methylpiperazin-2-one Dihydrochloride

Executive Summary & Chemical Identity

This guide provides a self-validating workflow for the disposal of 1-Methylpiperazin-2-one dihydrochloride . Unlike its free base form, the dihydrochloride salt presents specific acidic hazards and solubility profiles that dictate its waste stream management.

Chemical Profile:

  • Compound: 1-Methylpiperazin-2-one dihydrochloride[1]

  • CAS Number: 1185292-91-4 (Dihydrochloride) | 109384-27-2 (Monohydrochloride)

  • Molecular Formula: C₅H₁₂Cl₂N₂O[1]

  • Key Hazard: Acidic hydrolysis, Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

Strategic Directive: Do not treat this simply as "general organic waste." Due to the hydrochloride counterions, aqueous solutions will be significantly acidic (pH < 2). Direct commingling with strong alkaline waste streams without prior neutralization control can result in dangerous exothermic excursions and spattering.

Physicochemical Data & Disposal Implications

The following data points determine the logic behind the disposal protocols.

ParameterCharacteristicOperational Implication
Physical State Crystalline Solid (Hygroscopic)Must be stored in desiccated, tightly sealed containers to prevent clumping and hydrolysis.
Acidity (pH) Strongly Acidic (in aqueous solution)CRITICAL: Releases HCl upon dissolution. Requires neutralization prior to commingling with basic waste.
Solubility Highly Water SolubleSuitable for aqueous waste streams only after pH adjustment.
Reactivity Nitrosamine PrecursorWARNING: Do not mix with nitrites or nitrosating agents. Secondary/Tertiary amines can form carcinogenic nitrosamines [1].
Thermal Stability Stable under normal conditionsSuitable for high-temperature incineration (Rotary Kiln).

Operational Disposal Workflows

The following decision matrix outlines the authorized workflows for solid and liquid waste.

Workflow Logic (Graphviz Visualization)

Disposal_Workflow Start Waste Generation: 1-Methylpiperazin-2-one 2HCl CheckState Determine Physical State Start->CheckState Solid Solid Waste CheckState->Solid Liquid Aqueous/Solvent Solution CheckState->Liquid Pack Double Bag / Seal (Polyethylene) Solid->Pack LabelSolid Label: 'Acidic Organic Solid' Pack->LabelSolid Incinerate High-Temp Incineration (Rotary Kiln) LabelSolid->Incinerate CheckPH Measure pH Liquid->CheckPH IsAcidic Is pH < 5? CheckPH->IsAcidic Neutralize Slow Addition: 1M NaHCO3 or NaOH IsAcidic->Neutralize Yes Segregate Segregate from Oxidizers & Nitrites IsAcidic->Segregate No VerifyPH Verify pH 6-9 Neutralize->VerifyPH VerifyPH->Segregate FinalStream Disposal: Halogenated Organic Waste Stream Segregate->FinalStream

Figure 1: Decision tree for the safe segregation and disposal of 1-Methylpiperazin-2-one dihydrochloride, emphasizing pH control.

Detailed Protocols

Protocol A: Solid Waste Disposal (Preferred)

Best for: Expired shelf stock, spill cleanup residues, or contaminated solids.

  • Containment: Place the solid material in a chemically compatible container (High-Density Polyethylene - HDPE is recommended). Glass is acceptable but poses a breakage risk.

  • Labeling: Clearly label the container as "Solid Organic Waste, Acidic." Explicitly list "1-Methylpiperazin-2-one dihydrochloride" to alert downstream handlers to the nitrogen and chloride content (essential for incinerator scrubber settings).

  • Segregation: Store away from strong bases and oxidizers until pickup.

  • Final Disposal: Transfer to a licensed hazardous waste facility for Rotary Kiln Incineration . This method ensures complete destruction of the piperazine ring and safe scrubbing of the HCl byproducts [2].

Protocol B: Aqueous Solution Disposal

Best for: Reaction mixtures or mother liquors.

Expert Insight: The "dihydrochloride" designation means this compound acts as a proton source. Adding this directly to a waste drum containing basic amines or hydroxide solutions will generate significant heat and pressure.

  • Initial Assessment: Test the pH of the solution using a calibrated pH meter or universal indicator strips.

  • Controlled Neutralization (The "Self-Validating" Step):

    • Reagent: Use a saturated Sodium Bicarbonate (

      
      ) solution or 1M Sodium Hydroxide (
      
      
      
      ). Bicarbonate is safer as it self-buffers, though it produces
      
      
      gas (foaming).
    • Procedure: Place the waste beaker in an ice bath if the concentration is >10%. Add the base dropwise with stirring.

    • Validation: Stop when pH reaches 6.0 – 9.0 .

  • Solvent Compatibility Check:

    • If the solvent is water: Dispose of as "Aqueous Chemical Waste."

    • If the solvent is organic (e.g., Methanol): Dispose of as "Halogenated Organic Solvent Waste" (due to the chloride ions present).

  • Nitrosamine Prevention: Ensure the waste stream is free of nitrating agents (e.g., Sodium Nitrite, Nitric Acid). Piperazine derivatives can react to form carcinogenic N-nitrosopiperazines [3].

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Management: Treat the rinsate as Protocol B (Liquid Waste). Do not pour rinsate down the drain unless your facility has a specific permit for trace organics in sewer discharge (rare in modern GxP labs) [4].

  • Defacing: Cross out the label and mark as "Empty."

  • Recycling/Trash: Dispose of the triple-rinsed container in standard glass/plastic waste, or recycling if permitted by local EHS regulations.

Emergency Response (Spill Management)

In the event of a benchtop spill of the solid powder:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is generated, use an N95 or P100 particulate respirator.

  • Dry Clean-up: Do not add water initially (this creates an acidic spill). Sweep up the powder carefully to avoid dust generation.

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a sodium bicarbonate solution to neutralize any acidic residue.

  • Verification: Use a pH strip on the wet surface to ensure it is neutral (pH 7) before final drying.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 1-Methylpiperazin-2-one hydrochloride.[2][3][4] Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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